molecular formula C7H10O3 B075209 2-(2-oxocyclopentyl)acetic Acid CAS No. 1460-38-4

2-(2-oxocyclopentyl)acetic Acid

Cat. No.: B075209
CAS No.: 1460-38-4
M. Wt: 142.15 g/mol
InChI Key: OLLLIBGOZUPLOK-UHFFFAOYSA-N
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Description

2-(2-oxocyclopentyl)acetic Acid is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-oxocyclopentyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-3-1-2-5(6)4-7(9)10/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLLIBGOZUPLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393744
Record name 2-(2-oxocyclopentyl)acetic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1460-38-4
Record name 2-(2-oxocyclopentyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxocyclopentaneacetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"2-(2-oxocyclopentyl)acetic acid" CAS number 1460-38-4 details

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2-oxocyclopentyl)acetic acid (CAS: 1460-38-4)

Introduction: A Versatile Keto Acid Building Block

This compound, registered under CAS number 1460-38-4, is a bifunctional organic compound featuring both a ketone and a carboxylic acid moiety.[1][2][3] This structure makes it a valuable intermediate and building block in organic synthesis, particularly in the development of pharmaceutical agents and complex natural products. Its cyclopentanone ring is a common scaffold in biologically active molecules, and the acetic acid side chain provides a reactive handle for further molecular elaboration, such as amide bond formation or esterification. This guide offers a comprehensive overview of its chemical properties, synthesis, analytical characterization, and safe handling protocols, designed to support professionals in its application.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. This compound is typically a white to cream-colored powder at room temperature.[2] Key identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Nomenclature
IdentifierValueSource(s)
CAS Number 1460-38-4[2][3][4]
IUPAC Name This compound[2][5]
Molecular Formula C₇H₁₀O₃[1][2][6]
Molecular Weight 142.15 g/mol [2][5]
Synonyms 2-Oxocyclopentaneacetic acid, Cyclopentaneacetic acid, 2-oxo-[1][3][7]
InChIKey OLLLIBGOZUPLOK-UHFFFAOYSA-N[2][5]
Canonical SMILES C1CC(C(=O)C1)CC(=O)O[1][5]
Table 2: Physicochemical Data
PropertyValueSource(s)
Melting Point 47-51 °C[1][3]
Boiling Point 316.5 °C at 760 mmHg[1]
170-180 °C at 5 Torr[3]
Density 1.21 g/cm³ (Predicted)[1][3]
pKa 4.36 ± 0.10 (Predicted)[1][3]
Flash Point 159.5 °C[1]
Appearance White to cream powder[2]

Part 2: Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that leverages classic organic reactions. A common and industrially scalable approach begins with diethyl adipate, utilizing a "one-pot" method that involves intramolecular condensation, alkylation, and subsequent hydrolysis and decarboxylation.[8]

Conceptual Synthesis Workflow

The transformation from a linear diester to the target cyclic keto acid is an elegant demonstration of ring-forming and functional group manipulation strategies. The process is initiated by a Dieckmann condensation, an intramolecular Claisen condensation, to form the five-membered cyclopentanone ring. This is followed by alkylation at the alpha-position and finally hydrolysis to yield the desired product.

Synthesis_Workflow A Diethyl Adipate B Dieckmann Condensation (Base-mediated) A->B C Intermediate: Ethyl 2-oxocyclopentanecarboxylate B->C D Alkylation (e.g., with Ethyl Chloroacetate) C->D E Diester Intermediate D->E F Hydrolysis & Decarboxylation (Acid or Base Catalyzed) E->F G This compound (Final Product) F->G

Caption: Generalized synthesis pathway for this compound.

Representative Synthesis Protocol

This protocol is a representative example based on established chemical literature, including methods for producing the precursor, ethyl 2-oxocyclopentylacetate.[8]

Objective: To synthesize this compound from diethyl adipate.

Step 1: Dieckmann Condensation & Alkylation

  • To a three-neck flask equipped with a mechanical stirrer and reflux condenser, add toluene and sodium metal. Heat the mixture to reflux to disperse the sodium into a fine sand-like suspension.

  • Cool the reaction vessel to approximately 85 °C.

  • Slowly add a solution of diethyl adipate mixed with a catalytic amount of absolute ethanol in toluene. Maintain the temperature and stir for several hours to facilitate the intramolecular condensation.

  • After the initial condensation, cool the reaction slightly and add an alkylating agent, such as ethyl chloroacetate, dropwise, ensuring the temperature does not exceed 100 °C. Stir at 85 °C for an additional 3 hours to complete the alkylation.

Step 2: Hydrolysis and Decarboxylation

  • After cooling the reaction mixture, carefully quench it with water.

  • Add a strong acid (e.g., HCl) or a strong base (e.g., KOH) to the mixture and heat to reflux. This step serves to hydrolyze both ester groups and promote the decarboxylation of the beta-keto ester intermediate.

  • Continue heating until gas evolution (CO₂) ceases, indicating the completion of decarboxylation.

Step 3: Workup and Purification

  • Cool the mixture to room temperature. If the reaction was performed under basic conditions, acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~1-2 to precipitate the carboxylic acid product.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system or by vacuum distillation.[3]

Part 3: Analytical Characterization and Quality Control

Confirming the identity and purity of this compound is critical. A combination of spectroscopic and chromatographic methods is typically employed.

Analytical Workflow Diagram

A standard quality control process ensures that the synthesized material meets the required specifications for downstream applications.

QC_Workflow cluster_0 Material Verification A Synthesized Product B Physical Characterization (Appearance, Melting Point) A->B C Spectroscopic Analysis (FTIR, NMR) A->C D Chromatographic Purity (GC, HPLC) A->D F Certificate of Analysis (CofA) B->F C->F E Final Purity Assay (Acid-Base Titration) D->E E->F

Caption: Standard quality control workflow for this compound.

Spectroscopic Profile
  • Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. The spectrum for this molecule will exhibit characteristic absorption bands:

    • A broad peak in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

    • A sharp, strong peak around 1740 cm⁻¹ for the C=O stretch of the cyclopentanone ketone.

    • Another strong peak around 1700 cm⁻¹ for the C=O stretch of the carboxylic acid dimer.

    • C-H stretching bands will appear just below 3000 cm⁻¹.

    FTIR data for this compound has been recorded and is available in public databases.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show a complex multiplet pattern for the aliphatic protons on the cyclopentanone ring and the adjacent methylene group. A downfield, broad singlet corresponding to the acidic proton of the carboxylic acid will also be present, typically above 10 ppm.

    • ¹³C NMR: The carbon NMR will show distinct signals for the two carbonyl carbons (ketone and carboxylic acid) in the downfield region (>170 ppm). The remaining aliphatic carbons will appear in the upfield region of the spectrum.

  • Mass Spectrometry (MS): The exact mass of the molecule is 142.0630 g/mol .[1] Mass spectrometry will show a molecular ion peak corresponding to this mass, and fragmentation patterns can provide further structural confirmation. Predicted collision cross-section (CCS) values are available, which can aid in identification in ion mobility-mass spectrometry setups.[9]

Chromatographic and Titrimetric Purity

Purity is often assessed using Gas Chromatography (GC), with typical acceptance criteria being ≥96.0%.[2] Additionally, an aqueous acid-base titration can be used to determine the assay value, providing a quantitative measure of the carboxylic acid content.[2]

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety.

Table 3: GHS Hazard Information
Hazard ClassPictogramSignal WordHazard StatementSource(s)
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation[3][5]
Serious Eye Damage/IrritationGHS07WarningH319: Causes serious eye irritation[3][5]
Specific Target Organ Toxicity (Single Exposure)GHS07WarningH335: May cause respiratory irritation[3][5]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[11]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[10]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[12]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.[12]

Storage

Store in a cool, dry place in a tightly sealed container.[13] Keep away from strong oxidizing agents and strong bases.

References

"2-(2-oxocyclopentyl)acetic acid" molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2-oxocyclopentyl)acetic acid: Structure, Properties, and Synthetic Utility

Introduction

This compound is a saturated fatty acid and a derivative of cyclopentanone. This bifunctional molecule, featuring both a ketone and a carboxylic acid group, serves as a valuable building block in organic synthesis. Its structural characteristics make it a versatile intermediate, particularly in the synthesis of complex pharmaceutical compounds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, established synthetic routes, and significant applications, with a focus on its role in drug development for a scientific and research-oriented audience.

Molecular Structure and Identification

The molecular architecture of this compound consists of a five-membered cyclopentanone ring substituted at the second position with an acetic acid moiety. This arrangement provides two key reactive sites: the carbonyl group of the cyclopentanone and the carboxyl group of the acetic acid side chain.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 1460-38-4[1][2]
Molecular Formula C₇H₁₀O₃[1][2]
Canonical SMILES C1CC(C(=O)C1)CC(=O)O[1]
InChI InChI=1S/C7H10O3/c8-6-3-1-2-5(6)4-7(9)10/h5H,1-4H2,(H,9,10)[1]
InChIKey OLLLIBGOZUPLOK-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. These properties are summarized below.

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Weight 142.15 g/mol [2][3][4]
Exact Mass 142.062994177 Da[1]
Melting Point 47-51 °C[4]
Boiling Point 316.5 °C at 760 mmHg
Density 1.21 g/cm³
pKa 4.36 ± 0.10 (Predicted)
XLogP3 -0.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2

Synthesis and Manufacturing

A notable and efficient method for the preparation of this compound and its esters involves a "one-pot" synthesis strategy starting from diethyl adipate. This approach is advantageous for large-scale production due to its reduced number of unit operations, shorter production cycle, and higher overall yield compared to multi-step classical methods.[5]

The process begins with the Dieckmann condensation of diethyl adipate in the presence of a base like sodium metal to form the cyclic β-keto ester. This intermediate is then reacted in situ with an ethyl haloacetate (e.g., ethyl chloroacetate). The subsequent step involves acidic hydrolysis and decarboxylation to yield the target molecule, this compound. This acid can then be esterified to produce derivatives like ethyl 2-(2-oxocyclopentyl)acetate.[5] This streamlined synthesis avoids the isolation of multiple intermediates, making it a cost-effective and environmentally friendlier option.[5]

G cluster_0 One-Pot Synthesis A Diethyl Adipate B Condensation & Substitution (with Ethyl Chloroacetate) A->B C Intermediate Complex B->C D Hydrolysis & Decarboxylation C->D E This compound D->E F Esterification (Optional) E->F G Ethyl 2-(2-oxocyclopentyl)acetate F->G

Caption: Workflow for the one-pot synthesis of this compound.

Applications in Drug Development

The primary significance of this compound in the pharmaceutical industry is its role as a key intermediate in the synthesis of Laropiprant. The ethyl ester of the acid, ethyl 2-(2-oxocyclopentyl)acetate, is a direct precursor in the manufacturing pathway of this drug.[5]

Laropiprant is a selective antagonist of the prostaglandin D2 receptor 1 (DP1). It was developed to be co-administered with nicotinic acid (niacin) to mitigate the flushing (vasodilation) side effect associated with niacin treatment for dyslipidemia. By blocking the DP1 receptor, Laropiprant prevents the prostaglandin-mediated vasodilation that causes the characteristic flushing, thereby improving patient compliance with niacin therapy. The synthesis of such a targeted therapeutic underscores the importance of versatile chemical intermediates like this compound.

G cluster_0 Pharmaceutical Application A This compound Key Building Block B Ethyl 2-(2-oxocyclopentyl)acetate Direct Precursor A->B Esterification C Laropiprant Active Pharmaceutical Ingredient (API) B->C Multi-step Synthesis D DP1 Receptor Antagonist Therapeutic Action C->D Mechanism of Action

Caption: Role of this compound in the synthesis of Laropiprant.

Safety and Handling

For laboratory and industrial use, this compound is classified with the hazard code Xi, indicating it is an irritant.[4] Standard safety precautions should be followed, including the use of personal protective equipment.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Conclusion

This compound is a fundamentally important chemical intermediate with a well-defined molecular structure and a range of useful physicochemical properties. Its value is particularly demonstrated in the pharmaceutical sector, where efficient synthesis routes enable its use in the production of targeted therapeutics like Laropiprant. The ongoing refinement of its synthesis, such as the adoption of one-pot methodologies, highlights the drive for more sustainable and cost-effective manufacturing processes in drug development. This guide provides the core technical information required by researchers and scientists working with this versatile molecule.

References

"2-(2-oxocyclopentyl)acetic acid" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2-Oxocyclopentyl)acetic Acid: Synthesis, Properties, and Pharmaceutical Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in the pharmaceutical industry. We will delve into its chemical identity, physicochemical properties, and detailed synthesis methodologies. The narrative emphasizes the rationale behind synthetic choices, focusing on efficiency and scalability. A critical application of this compound as a precursor in the synthesis of active pharmaceutical ingredients (APIs) will be explored. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile building block.

Nomenclature and Chemical Identity

This compound is a bifunctional organic molecule containing both a ketone and a carboxylic acid group. This structure makes it a valuable synthon for introducing a cyclopentanone moiety with a reactive side chain. Its formal identification and key identifiers are summarized below.

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 1460-38-4[1][2][3][4][5]
Molecular Formula C₇H₁₀O₃[1][2][4]
Molecular Weight 142.15 g/mol [1][2][5]
Canonical SMILES C1CC(C(=O)C1)CC(=O)O[1][2]
InChIKey OLLLIBGOZUPLOK-UHFFFAOYSA-N[1][5]
Synonyms 2-Oxocyclopentaneacetic acid, Cyclopentaneacetic acid, 2-oxo-, 2-carboxymethylcyclopentan-1-one[1][2][3][5]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, reaction optimization, and purification. This compound is a solid at room temperature with characteristics typical of a small-molecule carboxylic acid.

PropertyValueReference
Melting Point 47-51 °C[2][5]
Boiling Point 316.5 °C at 760 mmHg; 170-180 °C at 5 Torr[2][5]
Density 1.21 g/cm³ (Predicted)[2][5]
pKa 4.36 ± 0.10 (Predicted)[2][5]
Flash Point 159.5 °C[2]
XLogP3 -0.1[1][2]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 3[1][2]
Rotatable Bond Count 2[1][2]

Synthesis Methodologies

The efficient synthesis of this compound is crucial for its application as a pharmaceutical intermediate. Several routes have been developed, but modern approaches prioritize efficiency, cost-effectiveness, and environmental considerations. A highly effective method is the "one-pot" synthesis starting from diethyl adipate.[6] This strategy is advantageous as it minimizes intermediate isolation steps, thereby reducing solvent waste, shortening production cycles, and often increasing overall yield.[6]

One-Pot Synthesis from Diethyl Adipate

This process leverages an intramolecular Dieckmann condensation, followed by alkylation and subsequent hydrolysis/decarboxylation to yield the target acid.

Causality Behind Experimental Choices:

  • Dieckmann Condensation: Using sodium metal in a high-boiling solvent like toluene allows for the formation of a sodium alkoxide in situ, which acts as the base to deprotonate the α-carbon of diethyl adipate, initiating the intramolecular cyclization to form a β-keto ester.

  • One-Pot Approach: Proceeding directly to the alkylation step after condensation without isolating the cyclic β-keto ester intermediate is a key efficiency. This avoids a lengthy workup and purification, saving time and materials.

  • Hydrolysis and Decarboxylation: The final step uses acid to hydrolyze both ester groups. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield the final product.

Experimental Protocol: One-Pot Synthesis

The following protocol is adapted from established industrial methods.[6]

  • Cyclization & Alkylation:

    • To a reactor containing toluene, add sodium metal (1.0 eq.). Heat the mixture to reflux with vigorous stirring to form a fine sodium sand.

    • Cool to 85 °C and add a solution of diethyl adipate (1.0 eq.) in toluene. Stir for 6 hours to complete the Dieckmann condensation.

    • Cool the reaction mixture again to 85 °C and add ethyl chloroacetate (1.0 eq.) dropwise, maintaining the temperature below 100 °C.

    • Stir at 85 °C for an additional 3 hours to ensure complete alkylation.

  • Hydrolysis & Decarboxylation:

    • After cooling, wash the reaction mixture with water.

    • Concentrate the organic layer under reduced pressure.

    • Add an aqueous acid solution (e.g., HCl or H₂SO₄) to the crude residue and heat to reflux for 4-8 hours to effect hydrolysis and decarboxylation.

  • Workup and Purification:

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude this compound.

    • The crude acid can be used directly in the next step (e.g., esterification) or purified by distillation or crystallization.

Synthesis Workflow Diagram

G cluster_0 One-Pot Reaction Vessel cluster_1 Workup & Hydrolysis DA Diethyl Adipate C1 Cyclic β-Keto Ester Intermediate DA->C1 Dieckmann Condensation Na Sodium Metal in Toluene ECA Ethyl Chloroacetate C2 Alkylated Intermediate C1->C2 Alkylation C2->C2_out Aqueous Wash & Concentration Acid Aqueous Acid (HCl) Heat Final_Acid This compound C2_out->Final_Acid Hydrolysis & Decarboxylation Ester Ethyl 2-(2-oxocyclopentyl)acetate (Key Intermediate) Final_Acid->Ester Esterification (Ethanol, H₂SO₄)

Caption: One-pot synthesis of this compound and its ester.

Applications in Drug Development

The primary value of this compound in the pharmaceutical sector is as a precursor to its ethyl ester, ethyl 2-oxocyclopentylacetate. This ester is a documented key intermediate in the synthesis of Laropiprant, a selective antagonist of the prostaglandin D₂ receptor 1 (DP1).[6]

Mechanism of Action Context: Laropiprant was developed to mitigate the flushing (vasodilation) side effect associated with niacin (nicotinic acid) therapy for dyslipidemia. Niacin stimulates the production of prostaglandin D₂ (PGD₂), which then binds to DP1 receptors on blood vessel smooth muscle cells, causing relaxation and the characteristic flushing. By blocking this receptor, Laropiprant prevents the PGD₂-mediated vasodilation without interfering with the beneficial lipid-modifying effects of niacin.

Logical Relationship Diagram: From Intermediate to Biological Target

G cluster_synthesis Chemical Synthesis cluster_biology Biological Pathway Acid This compound Ester Ethyl 2-oxocyclopentylacetate Acid->Ester Esterification API Laropiprant (API) Ester->API Multi-step Synthesis DP1 DP1 Receptor (on smooth muscle cells) API->DP1 Blocks Niacin Niacin Treatment PGD2 Prostaglandin D₂ (PGD₂) Niacin->PGD2 Stimulates Production PGD2->DP1 Binds to Flush Vasodilation (Flushing) DP1->Flush Activates

Caption: Role of the title compound in the synthesis and action of Laropiprant.

Spectroscopic Characterization

Confirmation of the structure of this compound relies on standard spectroscopic methods. While raw spectra should be consulted for definitive analysis, the expected features are as follows:

  • Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. Two characteristic carbonyl (C=O) stretching bands are expected: one for the cyclopentanone ketone (typically ~1740 cm⁻¹) and another for the carboxylic acid (typically ~1710 cm⁻¹). A very broad O-H stretching band from the carboxylic acid dimer is also expected from ~3300 to 2500 cm⁻¹. Public databases confirm the availability of experimental IR and Raman spectra for this compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show complex multiplets for the aliphatic protons on the cyclopentyl ring and the methylene group of the acetic acid side chain. A downfield, broad singlet corresponding to the acidic proton of the carboxylic acid would also be present, which is exchangeable with D₂O.

    • ¹³C NMR: Two signals in the carbonyl region would be diagnostic: one for the ketone carbon (~215-220 ppm) and one for the carboxylic acid carbon (~175-180 ppm). Several signals in the aliphatic region (~20-50 ppm) would correspond to the remaining carbon atoms.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Hazard Classification: this compound is classified as an irritant.[5]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • Handling Recommendations: Handle in a well-ventilated fume hood. Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is more than a simple bifunctional molecule; it is a strategically important building block for the pharmaceutical industry. Its efficient, scalable synthesis via modern one-pot methods makes it an economically viable starting material. Its role as a direct precursor to an intermediate for the DP1 antagonist Laropiprant highlights its relevance in drug development. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists and scientists working to create novel therapeutics.

References

"2-(2-oxocyclopentyl)acetic acid" theoretical properties and calculations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties and Computational Analysis of 2-(2-oxocyclopentyl)acetic acid

Abstract

This compound (CAS No. 1460-38-4) is a bifunctional organic molecule featuring a cyclopentanone ring and a carboxylic acid moiety.[1][2] This structure makes it a valuable chiral building block and a versatile intermediate in the synthesis of complex organic molecules, including pharmaceutical agents.[3][4] This guide provides a comprehensive technical overview of the theoretical properties of this compound, detailing the computational chemistry workflows used to predict its behavior at a molecular level. We will explore its conformational landscape, electronic properties, and spectroscopic features through the lens of modern theoretical calculations, offering insights for researchers in synthetic chemistry and drug development.

Molecular Identity and Physicochemical Properties

A foundational understanding of a molecule begins with its basic identifiers and physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems, influencing factors such as solubility, reactivity, and membrane permeability.

Chemical Identifiers

Precise identification is critical for regulatory and research purposes. The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 1460-38-4[1][5][6]
Molecular Formula C₇H₁₀O₃[1][2][5]
Molecular Weight 142.15 g/mol [1][5]
IUPAC Name This compound[5]
Canonical SMILES C1CC(C(=O)C1)CC(=O)O[5]
InChIKey OLLLIBGOZUPLOK-UHFFFAOYSA-N[5][6]
Experimental and Predicted Properties

The following table consolidates key physicochemical data, which are crucial for designing experimental conditions and predicting the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties in a drug development context.

PropertyValueSignificance & Comments
Melting Point 47-51 °C[6]
Boiling Point 316.5 °C at 760 mmHg
Density 1.21 g/cm³ (Predicted)[6]
pKa 4.36 ± 0.10 (Predicted)[6]
LogP (XLogP3) -0.1[5]
Hydrogen Bond Donors 1 (from -COOH)
Hydrogen Bond Acceptors 3 (two on -COOH, one on C=O)
Rotatable Bonds 2
Polar Surface Area (PSA) 54.37 Ų

Theoretical Conformational Analysis

The biological activity and reactivity of this compound are intrinsically linked to its three-dimensional structure. Due to its two rotatable bonds and non-planar ring, the molecule exists as an equilibrium of multiple conformers. Understanding this conformational landscape is essential for rational drug design and mechanistic studies.

The Cyclopentane Ring Pucker

A planar cyclopentane ring would suffer from significant torsional strain due to eclipsed C-H bonds.[7] To alleviate this, the ring adopts non-planar, puckered conformations. The two most common, low-energy conformations are the envelope (Cₛ symmetry) and the half-chair or twist (C₂ symmetry).[8][9] These forms rapidly interconvert through a process known as pseudorotation, with a very low energy barrier.[10][11] The presence of the oxo group and the acetic acid substituent will create preferential puckering to minimize steric and electronic repulsions.

Side-Chain and Carboxyl Group Orientation

The molecule's flexibility is further defined by:

  • Rotation about the Ring-Side Chain Bond: The orientation of the acetic acid group relative to the cyclopentanone ring.

  • Carboxyl Group Conformation: The carboxylic acid's hydroxyl proton can be oriented either syn or anti with respect to the carbonyl group (O=C-O-H dihedral angle of ~0° or ~180°, respectively). Quantum mechanical calculations show that the syn conformation is significantly more stable, though the anti state can be accessible in solution.[12][13]

The interplay between these factors results in a complex potential energy surface. Computational modeling is the only feasible method to identify and rank the stability of the various possible conformers.

G cluster_ring Cyclopentanone Ring Conformation cluster_sidechain Side-Chain Conformation Envelope Envelope (Cs symmetry) Twist Half-Chair/Twist (C2 symmetry) Envelope->Twist Pseudorotation TotalConformer Overall Molecular Conformer Envelope->TotalConformer Determines Ring Pucker Twist->TotalConformer Determines Ring Pucker RingSideChain Ring-CH2 Bond Rotation RingSideChain->TotalConformer Determines Side-Chain Orientation Carboxyl Carboxyl Group (Syn vs. Anti) Carboxyl->TotalConformer Determines Side-Chain Orientation

Caption: Key conformational variables for this compound.

Quantum Chemical Calculations: A Predictive Workflow

To move beyond qualitative descriptions, we employ quantum chemical calculations to derive precise, quantitative data on the molecule's properties. Density Functional Theory (DFT) is a robust and widely used method for this purpose, balancing computational cost with high accuracy.[14][15]

Core Objective and Self-Validating Protocol

The primary goal is to compute the molecule's equilibrium geometry and its corresponding electronic and vibrational properties. A self-validating protocol ensures the reliability of the results by confirming that the calculated structure represents a true energy minimum.

Protocol: DFT-Based Molecular Property Prediction

  • Step 1: Initial Conformer Search.

    • Action: Perform a systematic or stochastic conformational search using a lower-level theory or molecular mechanics to identify a pool of low-energy starting structures.

  • Step 2: Geometry Optimization.

    • Action: Optimize the geometry of each promising conformer using a DFT functional and basis set, such as B3LYP/6-31G(d,p) or the more accurate M06-2X/cc-pVTZ .[15] The calculation should be performed in a simulated aqueous environment using a polarizable continuum model (like SMD or COSMO) to better represent biological conditions.[13][14]

    • Rationale: This iterative process finds the coordinates where the net forces on all atoms are zero, corresponding to a stationary point on the potential energy surface. The choice of functional and basis set is a trade-off between accuracy and computational time; M06-2X is often preferred for systems with complex interactions.[15]

  • Step 3: Vibrational Frequency Calculation.

    • Action: Perform a frequency calculation on each optimized geometry at the same level of theory.

    • Rationale (Self-Validation): A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, invalidating it as a stable conformer. This step is a crucial quality control check. It also yields the predicted infrared (IR) spectrum.[16]

  • Step 4: Property Calculation and Analysis.

    • Action: Using the validated minimum-energy geometry, perform single-point energy calculations to derive electronic properties.

    • Rationale: This step provides insights into the molecule's reactivity and intermolecular interactions.

G start Initial 3D Structure conf_search Conformational Search (Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (DFT, e.g., M06-2X/cc-pVTZ) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Validation: Zero Imaginary Frequencies? freq_calc->validation properties Calculation of Molecular Properties validation->properties Yes discard Discard Structure (Transition State) validation->discard No end Final Data: Geometry, Energy, Spectra, etc. properties->end

Caption: Workflow for quantum chemical calculations of molecular properties.

Predicted Theoretical Properties

This computational workflow yields a wealth of data that can be used to predict the molecule's behavior.

Calculated PropertyDescription & Relevance
Optimized 3D Geometry Provides precise bond lengths, bond angles, and dihedral angles for the most stable conformer(s).
Relative Energies Allows for the determination of the Boltzmann population of different conformers at a given temperature.
HOMO/LUMO Energies The Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap indicates chemical reactivity and electronic excitation properties.
Molecular Electrostatic Potential (MEP) Maps the charge distribution on the molecule's surface, identifying sites for nucleophilic (positive potential) and electrophilic (negative potential) attack.
Dipole Moment Quantifies the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
Predicted IR Spectrum The calculated vibrational frequencies can be compared with experimental IR spectra to validate the computational model. Characteristic peaks for C=O (ketone and acid) and O-H stretches would be predicted.[17]
Predicted NMR Spectrum Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data for structural confirmation.[5]

Relevance and Applications in Research and Development

The structural features of this compound make it a molecule of significant interest.

  • Pharmaceutical Intermediate: Its ethyl ester, ethyl 2-oxocyclopentylacetate, is a key intermediate in the synthesis of Laropiprant, a selective antagonist for the prostaglandin D2 receptor 1 (DP1).[4] This highlights its proven utility in constructing complex, biologically active molecules.

  • Building Block for Prostaglandins: The cyclopentanone core is a common structural motif in prostaglandins and their analogs, which are potent signaling molecules with diverse physiological roles.

  • Fragment-Based Drug Discovery (FBDD): The molecule possesses key features for FBDD—low molecular weight, multiple hydrogen bonding points, and a defined 3D shape—making it an attractive starting point for developing inhibitors for various enzyme targets.

  • Chiral Synthesis: The carbon atom connecting the ring and the side chain is a chiral center, making the molecule a valuable precursor for stereoselective synthesis.

Conclusion

This compound is more than a simple organic compound; it is a versatile platform for chemical innovation. The theoretical and computational methods detailed in this guide provide a powerful framework for understanding its intrinsic properties. By predicting its conformational preferences, electronic structure, and spectroscopic signatures, researchers can accelerate the design of novel synthetic routes and the development of new therapeutic agents. The synergy between robust computational modeling and empirical validation is essential for unlocking the full potential of such valuable chemical building blocks.

References

A Comprehensive Spectroscopic Analysis of 2-(2-oxocyclopentyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a detailed spectroscopic characterization of 2-(2-oxocyclopentyl)acetic acid (C₇H₁₀O₃, MW: 142.15 g/mol ).[1] As a bifunctional molecule containing both a ketone and a carboxylic acid, its structural confirmation relies on the synergistic interpretation of multiple analytical techniques. This document offers an in-depth analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. The content herein is designed for researchers and professionals in chemical synthesis and drug development, providing not only spectral data but also the underlying principles and experimental considerations essential for robust structural elucidation.

Molecular Structure and Physicochemical Properties

This compound is a derivative of cyclopentanone, featuring a carboxymethyl substituent at the alpha position relative to the carbonyl group. This structure presents distinct spectroscopic handles that allow for unambiguous identification.

Caption: Structure of this compound with IUPAC numbering.

Infrared (IR) Spectroscopy

2.1. Theoretical Principles IR spectroscopy is a powerful tool for identifying functional groups. For this compound, we anticipate characteristic vibrations from both the carboxylic acid and the cyclic ketone moieties.

  • Carboxylic Acid: This group gives rise to two highly diagnostic absorptions. The O-H stretch appears as a very broad and intense band, typically between 2500-3300 cm⁻¹, a result of strong intermolecular hydrogen bonding that forms a stable dimer.[2][3] The carbonyl (C=O) stretch of a saturated, dimerized carboxylic acid is found in the 1705-1720 cm⁻¹ region.[2]

  • Ketone: The C=O stretch for a saturated five-membered cyclic ketone (cyclopentanone) is typically observed at a higher frequency than its acyclic counterpart due to ring strain, generally around 1740-1750 cm⁻¹.[4] The presence of two distinct carbonyl groups in the molecule—one from the acid and one from the ketone—should result in a complex or broadened carbonyl absorption band.

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-IR ATR is a preferred technique for solid or viscous liquid samples as it requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of this compound directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in absorbance or transmittance after automatic background subtraction.

2.3. Data Interpretation The IR spectrum provides clear evidence for both functional groups.

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3300 - 2500O-H stretchCarboxylic AcidVery broad, strong intensity
~2960, ~2870C-H stretchAliphatic CH, CH₂Medium-sharp peaks, may be superimposed on the O-H band
~1745C=O stretchCyclopentanoneStrong, sharp
~1710C=O stretchCarboxylic Acid (dimer)Strong, sharp, may overlap with ketone C=O
~1410O-H bendCarboxylic AcidMedium intensity
~1250C-O stretchCarboxylic AcidMedium-strong intensity

Data sourced from established ranges for ketones and carboxylic acids.[2][4][5]

The broad O-H stretch is a hallmark of the carboxylic acid dimer.[6] The carbonyl region is expected to be particularly informative, likely showing a strong, possibly broadened or overlapping peak between 1700-1750 cm⁻¹ that encompasses both the ketone and acid C=O stretching vibrations.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. Theoretical Principles NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift of each nucleus is determined by its local electronic environment.

  • ¹H NMR: Protons alpha to a carbonyl group are deshielded due to the electron-withdrawing nature and magnetic anisotropy of the C=O bond, typically resonating between 2.0-3.0 ppm.[7] The flexibility of the cyclopentane ring can lead to complex splitting patterns due to conformational averaging.[8] The carboxylic acid proton is highly deshielded and often appears as a broad singlet far downfield (>10 ppm), though its visibility can depend on the solvent and concentration.

  • ¹³C NMR: Carbonyl carbons are significantly deshielded, appearing far downfield. Ketone carbonyls typically resonate between 180-220 ppm, while carboxylic acid carbonyls are found slightly upfield in the 160-180 ppm range.[7][9] The aliphatic carbons of the ring and the side chain will appear in the upfield region (20-50 ppm).

3.2. Experimental Protocol

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is common, but DMSO-d₆ can be advantageous for observing exchangeable protons like the carboxylic acid OH.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to optimize homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is typically used to produce a spectrum with singlets for each unique carbon. A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required due to the lower natural abundance of ¹³C and its longer relaxation times.

3.3. Data Interpretation

Caption: Logical workflow for NMR peak assignment.

3.3.1. ¹H NMR Spectral Data

Proton(s) (See Diagram)Approx. Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H⁷ (OH)10 - 12broad s1HCarboxylic acid proton, exchangeable.
2.5 - 3.0m1HMethine proton, alpha to both carbonyl groups (ketone and acid side-chain).
H⁶2.2 - 2.8m2HMethylene protons on the acetic acid side chain, adjacent to a chiral center.
H³, H⁴, H⁵1.5 - 2.4m6HCyclopentane ring methylene protons, complex overlapping multiplets.

Predicted chemical shifts are based on general principles for substituted cyclopentanones.[8]

3.3.2. ¹³C NMR Spectral Data

Carbon(s) (See Diagram)Approx. Chemical Shift (δ, ppm)Rationale
~218Ketone carbonyl carbon, highly deshielded.
C⁷~178Carboxylic acid carbonyl carbon.
~45Methine carbon, alpha to the ketone.
C⁶~38Methylene carbon of the acetic acid side-chain.
C⁵~37Methylene carbon alpha to the ketone.
~28Ring methylene carbon.
C⁴~20Ring methylene carbon.

Predicted chemical shifts are based on general principles and data available from PubChem for the target molecule.[1][9]

Mass Spectrometry (MS)

4.1. Theoretical Principles Mass spectrometry provides information about the molecular weight and elemental formula of a compound and can reveal structural details through the analysis of fragmentation patterns.

  • Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be observed as a protonated species [M+H]⁺ at m/z 143.07 or a deprotonated species [M-H]⁻ at m/z 141.06.[10] With a harder technique like Electron Ionization (EI), a molecular ion (M⁺˙) at m/z 142 would be expected, although it may be weak.[11]

  • Fragmentation: The molecule can undergo several characteristic fragmentation reactions. Alpha-cleavage, the breaking of a bond adjacent to a carbonyl group, is a dominant pathway for both ketones and carboxylic acids.[12][13] For this molecule, cleavage of the bond between C1 and C6 would be a likely fragmentation. Another common pathway for carboxylic acids is the loss of water (M-18) or the entire carboxyl group as •COOH (M-45).[14]

4.2. Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a trace amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to promote ionization.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

4.3. Data Interpretation

Caption: A plausible EI fragmentation pathway for this compound.

Table of Expected Ions

m/zProposed IonIonization ModeFragmentation Pathway
143.07[M+H]⁺ESI (+)Protonation
142.06[M]⁺˙EIMolecular Ion
141.06[M-H]⁻ESI (-)Deprotonation
125.06[M-OH]⁺ or [M+H-H₂O]⁺EI or ESI-CIDLoss of hydroxyl radical or water
99.08[M-COOH]⁺EILoss of carboxyl radical
95.05[M-CH₂COOH]⁺EIAlpha-cleavage at C1-C6
67.05[C₅H₇]⁺EISubsequent loss of CO from m/z 95

Data sourced from PubChemLite predictions and established fragmentation patterns.[7][10][14]

Conclusion

The combination of IR, NMR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound. IR spectroscopy confirms the presence of the key ketone and carboxylic acid functional groups. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework, with chemical shifts consistent with the electron-withdrawing effects of the two carbonyl groups. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data that aligns with the proposed structure. Together, these techniques offer a complete and authoritative spectroscopic profile of the molecule.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(2-oxocyclopentyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-oxocyclopentyl)acetic acid, a molecule of significant interest in synthetic organic chemistry and drug discovery, presents a unique combination of a cyclopentanone ring and a carboxylic acid moiety. This structure confers upon it a specific set of physicochemical properties that are critical to understand for its effective application in research and development. As a key building block or intermediate, its behavior in various solvent systems and its inherent stability under different environmental conditions dictate its handling, storage, and reaction optimization. This guide provides a comprehensive overview of the available solubility and stability data for this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior. Key parameters are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₀O₃--INVALID-LINK--[1]
Molecular Weight 142.15 g/mol --INVALID-LINK--[1]
Melting Point 47-51 °C--INVALID-LINK--[2]
pKa (Predicted) 4.36 ± 0.10--INVALID-LINK--[3]
LogP (Predicted) -0.1--INVALID-LINK--[1]
Boiling Point (Predicted) 316.5 °C at 760 mmHg--INVALID-LINK--[3]
Density (Predicted) 1.21 g/cm³--INVALID-LINK--[3]

Solubility Profile

Direct, experimentally determined quantitative solubility data for this compound in a range of common laboratory solvents is not extensively available in the public domain. However, based on its structure and physicochemical properties, a qualitative and predictive solubility profile can be constructed.

The molecule possesses both a polar carboxylic acid group, capable of hydrogen bonding, and a moderately polar cyclopentanone ring with a nonpolar hydrocarbon backbone. This amphiphilic nature suggests a nuanced solubility behavior.

Predicted Solubility:

  • Water: The presence of the carboxylic acid group suggests some degree of aqueous solubility, which would be significantly enhanced at pH values above its pKa (approximately 4.36), where the carboxylate anion is formed. The predicted LogP of -0.1 indicates a relatively balanced hydrophilic/lipophilic character, supporting moderate water solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected in these solvents due to the ability to form hydrogen bonds with both the carboxylic acid and the ketone functionalities.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Good solubility is anticipated in these solvents. The polar ketone and carboxylic acid groups can interact favorably with the polar nature of these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected. While the cyclopentane ring provides some nonpolar character, the polar functional groups will hinder dissolution in highly nonpolar environments.

Experimental Protocol for Solubility Determination:

A robust method for experimentally determining the solubility of this compound is the isothermal shake-flask method.

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original solubility in the solvent by accounting for the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess compound to solvent B Seal vials A->B C Isothermal shaking (e.g., 24-48h at 25°C) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H Calculate solubility G->H

Caption: Isothermal shake-flask solubility determination workflow.

Stability Profile

The chemical stability of this compound is governed by the reactivity of its two key functional groups: the β-keto acid system and the cyclopentanone ring. Understanding its degradation pathways is crucial for defining appropriate storage conditions and anticipating potential impurities in formulations.

Thermal Stability

As a β-keto acid, this compound is susceptible to thermal decarboxylation.[4] Heating the compound, particularly in the presence of acidic or basic catalysts, can lead to the loss of carbon dioxide to form 2-methylcyclopentanone. This reaction proceeds through a cyclic six-membered transition state.[5][6]

Proposed Thermal Degradation Pathway:

Caption: Thermal decarboxylation of this compound.

Recommendation: To mitigate thermal degradation, this compound should be stored at controlled room temperature or under refrigeration, and prolonged exposure to elevated temperatures should be avoided.

Hydrolytic Stability

The molecule does not contain functional groups that are typically susceptible to hydrolysis under neutral pH conditions (e.g., esters, amides). Therefore, it is expected to be relatively stable in aqueous solutions at neutral pH. However, under strongly acidic or basic conditions, the cyclopentanone ring may be susceptible to reactions such as enolization or condensation.

Oxidative Stability

The cyclopentanone moiety can be susceptible to oxidation. Strong oxidizing agents could potentially lead to ring-opening reactions, forming dicarboxylic acids. The α-hydrogens to the ketone are also susceptible to radical abstraction and subsequent oxidation.

Photolytic Stability

Cyclic ketones are known to undergo photochemical reactions, such as Norrish Type I and Type II reactions, upon exposure to UV light. For this compound, this could lead to the formation of various degradation products through radical intermediates.

Recommendation: To ensure long-term stability, this compound should be stored in well-sealed containers, protected from light, and in a controlled, low-temperature environment.

Experimental Protocol for Stability Assessment (Forced Degradation Study):

Forced degradation studies are essential to identify potential degradation products and pathways.

  • Stress Conditions: Subject solutions of this compound (in a suitable solvent like a water/acetonitrile mixture) to the following conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid sample at 80°C for 48 hours.

    • Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., a gradient method capable of separating the parent compound from its degradants).

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. For significant degradation products, use LC-MS to determine their molecular weights and aid in structural elucidation.

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_characterization Characterization A Prepare solutions of the compound B Expose to stress conditions: - Acidic (HCl) - Basic (NaOH) - Oxidative (H₂O₂) - Thermal - Photolytic (UV) A->B C Sample at time points B->C D Neutralize (if needed) C->D E Analyze by stability-indicating HPLC D->E F Assess peak purity (PDA) E->F G Identify degradants (LC-MS) F->G

References

"2-(2-oxocyclopentyl)acetic acid" potential biological activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Biological Activities of 2-(2-oxocyclopentyl)acetic acid: A Prostaglandin-Centric Hypothesis

Executive Summary

This compound is a cyclopentanone derivative whose chemical architecture serves as a foundational scaffold for the synthesis of more complex, biologically active molecules. While direct, extensive research into its specific biological activities is limited, its structural identity as a key precursor in the synthesis of prostaglandin E1 (PGE1) analogues provides a robust framework for postulating its therapeutic potential.[1][2][3][4] Prostaglandins are potent, hormone-like lipid compounds that mediate a vast array of physiological processes, including inflammation, pain, fever, blood pressure regulation, and platelet aggregation.[1][5]

This technical guide posits that the principal biological activities of this compound and its derivatives are likely to mirror or modulate the prostaglandin signaling cascade. The primary focus of this analysis will be on its potential as an anti-inflammatory agent, with secondary explorations into cardiovascular, anticancer, and antimicrobial applications. We will provide a detailed rationale for these hypotheses, grounded in its structural relationship to prostaglandins, and outline rigorous, validated experimental protocols for investigating these potential activities. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of this promising chemical entity.

Chemical and Physical Properties

A foundational understanding of a compound begins with its physicochemical identity. These properties govern its solubility, stability, and suitability for various experimental and formulation contexts.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1460-38-4[6][7][8][9]
Molecular Formula C₇H₁₀O₃[6][7]
Molecular Weight 142.155 g/mol [6][7]
IUPAC Name This compound[7]
Melting Point 47-51 °C[6]
Boiling Point 316.5°C at 760 mmHg[6]
Density 1.21 g/cm³[6]
pKa 4.36 ± 0.10 (Predicted)[6]
SMILES C1CC(C(=O)C1)CC(=O)O[6][7]

The Prostaglandin Connection: A Central Hypothesis

The most compelling avenue for exploring the biological potential of this compound lies in its role as a structural analogue and synthetic precursor to prostaglandins. Prostaglandins are derivatives of a hypothetical 20-carbon fatty acid, prostanoic acid.[10] Their biosynthesis from precursors like arachidonic acid is mediated by cyclooxygenase (COX) enzymes.[10]

The cyclopentanone ring of this compound is the core structure (the "southern" part) upon which the two characteristic side chains of prostaglandins are synthetically built. Specifically, it is a documented starting material for the parallel synthesis of Prostaglandin E1 (PGE1) analogues, which are known to be potent vasodilators and modulators of inflammation and immune responses.[1][2][5] This structural relationship strongly suggests that this compound could act as a substrate, competitive inhibitor, or modulator of enzymes within the prostaglandin synthesis pathway, or potentially interact with prostaglandin receptors.

G prostanoic Prostanoic Acid (Hypothetical Backbone) pge1 Prostaglandin E1 (PGE1) (Biologically Active) prostanoic->pge1 Is a derivative of topic This compound (Core Scaffold) topic->pge1

Caption: Structural relationship of the topic compound to prostaglandins.

Potential Therapeutic Applications & Biological Activities

Based on the prostaglandin-centric hypothesis, we can infer several potential biological activities that warrant rigorous investigation.

Anti-inflammatory Activity

Inflammation is a complex biological response, and prostaglandins are central players. The enzyme Cyclooxygenase-2 (COX-2) is a primary driver of inflammatory prostaglandin production.[11][12] Given its structural similarity to prostaglandin precursors, this compound or its derivatives could exhibit anti-inflammatory properties through several mechanisms:

  • Competitive Inhibition of COX/LOX Enzymes: The compound may bind to the active site of COX-1, COX-2, or Lipoxygenase (LOX) enzymes, preventing the conversion of arachidonic acid into pro-inflammatory mediators.[12][13]

  • Modulation of Pro-inflammatory Cytokine Production: It may interfere with signaling pathways, such as NF-κB, that regulate the expression of pro-inflammatory genes.[14][15]

Derivatives of other cyclic ketones and acids have demonstrated significant anti-inflammatory potential in both in vitro and in vivo models, supporting this as a primary avenue of research.[13][15][16]

Anticancer and Cytotoxic Potential

A growing body of evidence links chronic inflammation to cancer development.[17] Therefore, compounds with anti-inflammatory activity are often investigated for anticancer properties. Furthermore, studies on structurally related 2-oxocycloalkylsulfonamides and cyclopentenediones have revealed promising fungicidal and antitumor activities against various human tumor cell lines.[16][18] The proposed mechanism often involves the induction of apoptosis or the inhibition of specific enzymes crucial for cell proliferation.[18]

Cardiovascular Effects

Prostaglandin E1 is a known vasodilator used clinically to maintain patent ductus arteriosus in newborns with congenital heart defects.[5] Its ability to relax smooth muscle and open blood vessels is a key therapeutic effect. As a precursor to PGE1 analogues, this compound could serve as a scaffold for developing novel vasodilators or agents that modulate blood pressure.

Proposed Experimental Workflows for Activity Validation

To transition from hypothesis to evidence, a structured experimental approach is essential. The following protocols represent validated, industry-standard methods for assessing the key potential activities of this compound.

In Vitro Anti-inflammatory Screening Cascade

In vitro assays provide a rapid, cost-effective, and ethical means for initial screening and mechanism-of-action studies.[11] A logical cascade would begin with broad screening assays and progress to more specific, target-based assays.

G start Test Compound: This compound protein_denat Protocol 1: Inhibition of Protein Denaturation Assay (Broad Screening) start->protein_denat membrane_stab Protocol 2: HRBC Membrane Stabilization Assay (Lysosomal Stability) protein_denat->membrane_stab If active negative_result Low In Vitro Activity protein_denat->negative_result If inactive cox_lox Protocol 3: COX/LOX Enzyme Inhibition Assay (Specific Target) membrane_stab->cox_lox If active membrane_stab->negative_result If inactive positive_result Promising Anti-inflammatory Candidate for In Vivo Testing cox_lox->positive_result If active cox_lox->negative_result If inactive

Caption: Proposed workflow for in vitro anti-inflammatory screening.

Experimental Protocol 1: Inhibition of Protein Denaturation Assay

  • Rationale: The denaturation of tissue proteins is a well-established cause of inflammatory and arthritic diseases.[19] The ability of a compound to prevent heat-induced protein denaturation is a reliable indicator of its potential anti-inflammatory activity.[20]

  • Methodology:

    • Preparation of Reaction Mixture: Prepare a 5 mL reaction mixture containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound (e.g., 50, 100, 250, 500 µg/mL).

    • Control and Standard: Prepare a similar mixture using 2 mL of distilled water instead of the test compound as the control. Use Diclofenac sodium (a standard NSAID) at the same concentrations for the reference standard.[19][20]

    • Incubation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

    • Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

    • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100[19]

    • Analysis: Determine the IC₅₀ value (the concentration required to inhibit 50% of denaturation).

In Vivo Anti-inflammatory Model

Positive results from in vitro screens must be validated in a living system to account for metabolism, distribution, and complex physiological responses. The carrageenan-induced paw edema model is a universally accepted and highly reproducible assay for evaluating acute inflammation.[21][22]

G start Select & Acclimate Rodents (e.g., Wistar Rats) grouping Divide into Groups: 1. Vehicle Control 2. Standard (e.g., Indomethacin) 3. Test Compound (Multiple Doses) start->grouping baseline Measure Baseline Paw Volume (Plethysmometer) grouping->baseline administer Administer Test/Control/Standard (e.g., Intraperitoneal or Oral) baseline->administer induce Induce Inflammation: Inject Carrageenan (1% w/v) into Sub-plantar region of Hind Paw administer->induce measure Measure Paw Volume at 1, 2, 3, 4 hours post-carrageenan induce->measure analyze Calculate % Inhibition of Edema and Analyze Statistical Significance measure->analyze conclusion Determine In Vivo Anti-inflammatory Efficacy analyze->conclusion

Caption: Workflow for the Carrageenan-Induced Paw Edema model.

Experimental Protocol 2: Carrageenan-Induced Paw Edema in Rodents

  • Rationale: The injection of carrageenan, a phlogistic agent, into the paw of a rodent elicits a biphasic inflammatory response.[22] The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily mediated by prostaglandins and is sensitive to inhibition by NSAIDs like diclofenac and indomethacin.[13][22] This makes it an ideal model for testing compounds hypothesized to interfere with the prostaglandin pathway.

  • Methodology:

    • Animal Model: Use male Wistar rats (150-200g). Acclimate the animals for at least 7 days under standard laboratory conditions.[22]

    • Grouping: Divide animals into groups (n=6 per group):

      • Group I: Vehicle Control (e.g., saline with 1% Tween 80, i.p.).

      • Group II: Standard Drug (e.g., Indomethacin, 10 mg/kg, i.p.).

      • Group III-V: Test Compound at three different dose levels (e.g., 25, 50, 100 mg/kg, i.p.).

    • Procedure: a. Withhold food and water for 12 hours prior to the experiment. b. Measure the initial volume of the right hind paw of each rat using a plethysmometer (Time 0). c. Administer the vehicle, standard, or test compound intraperitoneally 30-60 minutes before carrageenan injection. d. Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw. e. Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Evaluation: a. Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume. b. Calculate the percentage inhibition of edema for each group compared to the vehicle control group: % Inhibition = [(Edema_Control - Edema_Test) / Edema_Control] x 100

    • Statistical Analysis: Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.

Future Directions: Derivative Synthesis and SAR Studies

The true potential of this compound may lie not in the parent molecule itself, but in its use as a scaffold for novel chemical entities. The literature on prostaglandin synthesis demonstrates that both the carboxylic acid side chain and the second alkyl side chain (added to the cyclopentanone ring) can be extensively modified to tune biological activity.[1][2]

Future research should focus on:

  • Amidation: Converting the carboxylic acid to various amides can alter solubility, cell permeability, and receptor binding affinity.[3][13]

  • Side-Chain Modification: Synthesizing analogues with different alkyl or aryl side chains attached to the cyclopentanone ring can probe the structure-activity relationship (SAR) for specific prostaglandin receptors or COX enzyme isoforms.

  • Hybrid Molecules: Creating hybrid compounds that combine the this compound core with other known pharmacophores (e.g., antioxidant moieties like ferulic acid) could lead to multi-target agents.[13][23]

Conclusion

While this compound is a relatively simple molecule, its identity as a core structural element in the synthesis of prostaglandins provides a powerful and logical basis for exploring its biological potential. The most promising and mechanistically plausible application is in the field of inflammation, where it may act as a modulator of the cyclooxygenase pathway. The experimental workflows detailed in this guide offer a clear, validated, and stepwise approach to rigorously test this central hypothesis, from initial in vitro screening to in vivo confirmation. Successful validation would position this compound and its future derivatives as a valuable new class of therapeutic agents for a range of inflammatory and related disorders.

References

The Genesis of a Precursor: A Technical Chronicle of 2-(2-Oxocyclopentyl)acetic Acid's Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide charts the historical landscape of 2-(2-oxocyclopentyl)acetic acid, a pivotal precursor in contemporary drug development. We delve into its initial documented synthesis, rooted in the classic methodologies of the early 20th century, and trace the evolution of its preparation to more streamlined, modern techniques. This document provides not only a chronological account but also a deep dive into the chemical principles and experimental rationale that have shaped its synthesis over time. Detailed protocols, mechanistic diagrams, and comparative data are presented to offer researchers, scientists, and drug development professionals a comprehensive understanding of this critical molecule's journey from discovery to its current state of synthetic accessibility.

Introduction: The Significance of a Cyclopentanone Scaffold

This compound, a seemingly unassuming molecule, holds a place of considerable importance in the lexicon of medicinal chemistry and organic synthesis. Its unique structural motif, featuring a functionalized cyclopentanone ring, serves as a versatile building block for a variety of more complex molecular architectures. The inherent reactivity of the ketone and the carboxylic acid functionalities, coupled with the stereochemical possibilities of the cyclopentane core, makes it a valuable starting material for the synthesis of prostaglandins, natural products, and, notably, active pharmaceutical ingredients (APIs). A comprehensive understanding of its synthetic origins and the evolution of its preparation is, therefore, not merely an academic exercise but a practical necessity for those engaged in the innovation of therapeutic agents.

The Foundational Synthesis: A Multi-Step Approach from Diethyl Adipate

The first documented synthesis of the ethyl ester of this compound can be traced back to a 1934 publication in the Journal of the Chemical Society[1]. This seminal work laid the groundwork for accessing this compound through a four-step sequence, commencing with the readily available diethyl adipate. This classical approach, while effective for its time, is a testament to the methodical, step-wise nature of early organic synthesis.

The overall transformation is a beautiful illustration of fundamental name reactions and synthetic strategies, each step with a clear and deliberate purpose. The total yield for this four-step process was reported to be in the range of 47.7% to 54.0%[1].

Step 1: The Dieckmann Condensation - Forging the Cyclopentanone Ring

The cornerstone of this historical synthesis is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester. In this case, diethyl adipate is treated with a strong base, typically sodium ethoxide, to induce cyclization into ethyl 2-oxocyclopentanecarboxylate.

Causality Behind Experimental Choices: The use of sodium ethoxide as the base is critical. It is strong enough to deprotonate the α-carbon of one of the ester groups, initiating the condensation, while also being the same alkoxide as the ester to prevent transesterification as a side reaction. The reaction is driven by the formation of a stable, enolizable β-keto ester product.

Dieckmann_Condensation start Diethyl Adipate intermediate1 Enolate Intermediate start->intermediate1 NaOEt intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Attack product Ethyl 2-oxocyclopentanecarboxylate intermediate2->product -OEt⁻

Figure 1: The Dieckmann Condensation of Diethyl Adipate.

Step 2: Alkylation - Introducing the Acetic Acid Moiety

With the cyclopentanone ring formed, the next step involves the introduction of the acetic acid side chain. The active methylene group of ethyl 2-oxocyclopentanecarboxylate is deprotonated by a base, and the resulting enolate is alkylated with an ethyl haloacetate, such as ethyl chloroacetate.

Causality Behind Experimental Choices: The choice of a relatively mild base is sufficient here due to the acidity of the proton flanked by two carbonyl groups. The use of ethyl chloroacetate as the alkylating agent directly introduces the desired two-carbon ester side chain.

Steps 3 & 4: Hydrolysis and Decarboxylation - Unveiling the Final Acid

The penultimate step is the hydrolysis of both ester groups under acidic or basic conditions, followed by decarboxylation. The resulting dicarboxylic acid intermediate is unstable and readily loses carbon dioxide upon heating, yielding this compound. The 1934 synthesis would have then proceeded to an optional esterification to yield the ethyl ester.

Causality Behind Experimental Choices: Saponification with a strong base like sodium hydroxide followed by acidification is a standard method for ester hydrolysis. The β-keto acid intermediate formed after hydrolysis is thermally unstable and decarboxylates readily, a common and predictable reaction pathway for such compounds.

Historical_Synthesis_Workflow cluster_0 Historical Four-Step Synthesis (1934) A Diethyl Adipate B Step 1: Dieckmann Condensation (NaOEt) A->B C Ethyl 2-oxocyclopentanecarboxylate B->C D Step 2: Alkylation (Base, ClCH₂COOEt) C->D E Diester Intermediate D->E F Step 3 & 4: Hydrolysis & Decarboxylation (H₃O⁺, Δ) E->F G This compound F->G

Figure 2: Workflow of the 1934 Synthesis.

The Evolution of Synthesis: A Move Towards Efficiency

While the 1934 synthesis was a landmark achievement, its multi-step nature, with requisite purifications at each stage, presented challenges in terms of time, labor, and waste generation. Modern synthetic chemistry prioritizes efficiency, atom economy, and greener processes. This has led to the development of more streamlined approaches to this compound and its esters.

The "One-Pot" Synthesis: A Modern Paradigm

A notable advancement is the development of a "one-pot" synthesis, which significantly reduces the number of separate operations. A Chinese patent describes a method that combines the condensation, substitution, hydrolysis, and decarboxylation steps into a more integrated process, starting from diethyl adipate[1]. This method boasts a higher overall yield of around 60% and a significantly shorter production cycle[1].

Causality Behind Experimental Choices: The "one-pot" approach leverages the compatibility of the sequential reactions, avoiding the isolation and purification of intermediates. This not only saves time and resources but also minimizes product loss that can occur during workup procedures. The choice of solvents and reagents is optimized to facilitate the entire reaction cascade in a single vessel.

Synthesis_Evolution cluster_0 Historical Synthesis cluster_1 Modern 'One-Pot' Synthesis H_Start Diethyl Adipate H_Step1 Step 1 H_Start->H_Step1 H_Step2 Step 2 H_Step1->H_Step2 H_Step3 Step 3 H_Step2->H_Step3 H_Step4 Step 4 H_Step3->H_Step4 H_End Final Product H_Step4->H_End M_Start Diethyl Adipate M_Process Integrated Process (Condensation, Alkylation, Hydrolysis, Decarboxylation) M_Start->M_Process M_End Final Product M_Process->M_End

Figure 3: Comparison of Historical and Modern Synthetic Routes.

Experimental Protocols

The following are generalized, self-validating protocols representative of the synthetic steps discussed. Researchers should consult the original literature and adapt these procedures with appropriate safety precautions and laboratory techniques.

Protocol for the Historical Four-Step Synthesis

Step 1: Dieckmann Condensation of Diethyl Adipate

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Heat the solution to reflux.

  • Add diethyl adipate dropwise to the refluxing solution.

  • Continue refluxing for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a suitable acid.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the resulting ethyl 2-oxocyclopentanecarboxylate by vacuum distillation.

Step 2: Alkylation with Ethyl Chloroacetate

  • To a solution of sodium ethoxide in anhydrous ethanol at 0-5 °C, add ethyl 2-oxocyclopentanecarboxylate dropwise.

  • Allow the mixture to stir at room temperature to ensure complete enolate formation.

  • Add ethyl chloroacetate dropwise to the enolate solution.

  • Heat the reaction mixture to reflux for several hours.

  • Cool the mixture, perform an aqueous workup, and extract the product.

  • Purify the resulting diester by vacuum distillation.

Step 3 & 4: Hydrolysis and Decarboxylation

  • Reflux the diester from Step 2 with an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) for several hours.

  • Monitor the reaction for the consumption of the starting material and the evolution of CO₂.

  • Cool the reaction mixture and extract the this compound with an appropriate organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the product, for example, by crystallization or distillation.

Protocol Outline for the "One-Pot" Synthesis
  • In a suitable reaction vessel, initiate the Dieckmann condensation of diethyl adipate using a strong base in an appropriate solvent.

  • Once the initial condensation is complete, directly add the alkylating agent (ethyl chloroacetate) to the reaction mixture.

  • After the alkylation step, introduce an aqueous acid to facilitate hydrolysis and decarboxylation, often with heating.

  • Upon completion, perform a single workup and purification step to isolate the final product, this compound.

Comparative Analysis of Synthetic Routes

ParameterHistorical Four-Step Synthesis (1934)Modern "One-Pot" Synthesis
Starting Material Diethyl AdipateDiethyl Adipate
Number of Steps 41 (integrated)
Overall Yield 47.7% - 54.0%[1]~60%[1]
Production Time Multiple days[1]Significantly shorter[1]
Purification Required after each stepSingle final purification
Green Chemistry Higher solvent and energy consumptionReduced waste and improved efficiency

Conclusion

The synthetic journey of this compound is a microcosm of the evolution of organic chemistry itself. From its methodical, multi-step genesis in the early 20th century to the more elegant and efficient "one-pot" procedures of today, the narrative of its synthesis is one of increasing sophistication and a growing emphasis on practicality and sustainability. For the modern researcher, an appreciation of this history not only provides context but also inspires the continued pursuit of innovation in synthetic methodology, ensuring that this vital chemical building block remains readily accessible for the development of future therapeutics.

References

A Technical Guide to the Preliminary Biological Screening of 2-(2-oxocyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The identification of novel chemical entities with therapeutic potential is the foundational step in drug discovery. This guide provides a comprehensive, technically-grounded framework for the initial biological evaluation of "2-(2-oxocyclopentyl)acetic acid" (CAS No. 1460-38-4), a compound with limited publicly available bioactivity data.[1][2] As such, this document outlines a logical, tiered screening cascade designed to efficiently profile its cytotoxic, antimicrobial, and anti-inflammatory potential. This guide is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind each experimental choice, ensuring a robust and interpretable preliminary dataset.

Introduction: The Rationale for Screening

This compound is a small molecule featuring a cyclopentanone ring and a carboxylic acid moiety.[1][2] While its physicochemical properties are documented, its biological activities remain largely unexplored.[1] The structure bears resemblance to natural prostaglandins and other bioactive lipids, suggesting potential roles in inflammatory pathways or other cellular processes. Preliminary screening is a critical first step to uncover any latent therapeutic value and to identify potential liabilities, such as cytotoxicity, early in the development process.[3][4]

This guide proposes a multi-tiered screening approach, beginning with essential physicochemical characterization and baseline cytotoxicity, followed by targeted screens for antimicrobial and anti-inflammatory activity. This structured workflow maximizes data generation while conserving resources, providing a clear path from initial compound handling to actionable biological insights.

Pre-Screening Compound Characterization: The Foundation of Reliable Data

Before biological evaluation, a thorough understanding of the compound's physicochemical properties is paramount to ensure data integrity and reproducibility.[5][6] Inaccurate assumptions about solubility or stability can lead to misleading results in biological assays.[7][8]

2.1 Core Physicochemical Assays
  • Aqueous Solubility: Determining the solubility in standard biological buffers (e.g., PBS, pH 7.4) is critical. Low aqueous solubility can be a major hurdle in drug development, potentially leading to poor absorption and unreliable in vitro data.[6][8]

  • Lipophilicity (LogD): The distribution coefficient (LogD at pH 7.4) is a key predictor of a compound's ability to cross biological membranes. It is a vital parameter for assessing potential permeability and oral absorption.[6][9]

  • Chemical Stability: The compound's stability in the chosen assay buffer over the time course of the experiment must be confirmed to ensure the observed effects are due to the parent compound and not a degradant.

Table 1: Known Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₀O₃[1][2]
Molecular Weight142.15 g/mol [2]
Melting Point47-51 °C[1]
XLogP3-0.1[1]
pKa (Predicted)4.36 ± 0.10[1]
Tier 1 Screening: Foundational Cytotoxicity Assessment

The initial and most critical biological screen is to determine the compound's intrinsic cytotoxicity. This establishes a therapeutic window and informs the concentration range for all subsequent assays. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[10][11]

3.1 Mechanism of the MTT Assay

Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

MTT_Mechanism cluster_cell Living Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) MTT MTT (Yellow, Soluble) MTT->Mitochondria Uptake Solubilization Solubilization (e.g., DMSO) Measurement Measure Absorbance (570 nm) Solubilization->Measurement

Caption: Mechanism of the MTT cytotoxicity assay.

3.2 Step-by-Step Protocol: MTT Cytotoxicity Assay

This protocol is adapted for adherent cell lines (e.g., HeLa, A549) and should be optimized for the specific cell line used.

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of "this compound" in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and untreated controls (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.[12]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[11]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[12] Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Tier 2 Screening: Probing for Specific Bioactivities

Based on the cytotoxicity profile, a non-toxic concentration range can be used to investigate specific biological activities. The structural features of this compound suggest potential antimicrobial and anti-inflammatory properties.

4.1 Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[13]

BMD_Workflow start Start prep_compound Prepare Serial Dilutions of Compound in Broth start->prep_compound inoculate Inoculate Microplate Wells (96-well plate) prep_compound->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate controls Include Controls: - Growth (no compound) - Sterility (no bacteria) inoculate->controls incubate Incubate Plate (37°C, 18-24h) controls->incubate read_mic Visually Inspect for Turbidity Determine MIC incubate->read_mic end End (MIC Value) read_mic->end

Caption: Workflow for Broth Microdilution MIC Assay.

4.1.1 Step-by-Step Protocol: Broth Microdilution

This protocol is based on CLSI guidelines and should be performed using appropriate bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922).[13][14]

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

  • Compound Dilution: Add 100 µL of the test compound (at 2X the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.[15]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[16]

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[16]

  • MIC Determination: After incubation, visually inspect the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[13][17]

Table 2: Hypothetical MIC Data Summary

OrganismCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus ATCC 29213640.5
E. coli ATCC 25922>1280.015
4.2 Anti-Inflammatory Screening: COX Enzyme Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible during inflammation.[18][19] Screening for inhibition of both isoforms can reveal a compound's anti-inflammatory potential and its selectivity.

4.2.1 Step-by-Step Protocol: COX Inhibitor Screening Assay

Commercially available colorimetric or fluorometric assay kits are the most reliable and high-throughput methods for this screen.[18][20][21] The following is a generalized protocol based on the principle of measuring the peroxidase activity of COX.

  • Reagent Preparation: Prepare assay buffer, heme, and enzyme (COX-1 or COX-2) according to the kit manufacturer's instructions.

  • Inhibitor Incubation: In a 96-well plate, add buffer, the test compound at various concentrations, and the respective COX enzyme. Include a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control and a vehicle control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (substrate) and a colorimetric or fluorometric probe (e.g., TMPD or Amplex Red).[19][21]

  • Kinetic Measurement: Immediately begin reading the plate in a microplate reader at the appropriate wavelength (e.g., 590 nm for colorimetric assays) in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the absorbance/fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ value for both COX-1 and COX-2.

Data Interpretation and Path Forward

The preliminary screening cascade will generate a concise data package to guide future research.

  • Cytotoxicity (IC₅₀): An IC₅₀ value >100 µM is generally considered non-toxic in initial screens, allowing for further investigation. A potent IC₅₀ (<10 µM) might suggest a potential anti-proliferative or anticancer application, warranting further investigation in cancer cell lines.

  • Antimicrobial (MIC): An MIC value <16 µg/mL is often considered a promising starting point for a novel antimicrobial agent. The spectrum of activity (Gram-positive vs. Gram-negative) will guide further development.

  • Anti-inflammatory (IC₅₀ for COX-1/COX-2): Potent inhibition of COX-2 with a high selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) is the hallmark of modern non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a favorable therapeutic profile with potentially fewer gastrointestinal side effects.[22]

Based on these results, a decision can be made to either terminate development, optimize the chemical structure to improve potency or selectivity, or advance the compound into more complex secondary assays and in vivo models.

Conclusion

This technical guide presents a logical and resource-efficient strategy for the preliminary biological evaluation of this compound. By systematically assessing its physicochemical properties, cytotoxicity, and potential antimicrobial and anti-inflammatory activities, researchers can rapidly generate a foundational dataset. This initial bio-profile is essential for making informed decisions and directing the future trajectory of this novel chemical entity within the drug discovery pipeline.

References

Methodological & Application

"2-(2-oxocyclopentyl)acetic acid" synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-(2-oxocyclopentyl)acetic acid: Protocols and Mechanistic Insights

Introduction

This compound (CAS No. 1460-38-4) is a valuable bifunctional molecule featuring both a ketone and a carboxylic acid moiety.[1][2][3] This structural arrangement makes it a versatile building block and a key intermediate in the synthesis of more complex organic molecules, including various pharmaceutical compounds and natural products.[4] Its utility stems from the reactivity of the cyclopentanone ring, which can undergo a variety of transformations, and the carboxylic acid group, which allows for amide bond formation, esterification, and other derivatizations.

This application note provides detailed, field-proven protocols for the synthesis of this compound. We will explore multiple synthetic strategies, from classical multi-step approaches rooted in the Dieckmann condensation to more streamlined "one-pot" procedures suitable for scalable production. The causality behind experimental choices, mechanistic underpinnings, and practical insights are emphasized to ensure robust and reproducible outcomes for researchers in organic synthesis and drug development.

Physicochemical Properties and Safety Data

A summary of the key properties of the target compound is provided below for reference.

PropertyValueSource
CAS Number 1460-38-4[1][3][5]
Molecular Formula C₇H₁₀O₃[1][3][5]
Molecular Weight 142.15 g/mol [1][3]
Melting Point 47-51 °C[3][5]
Boiling Point 316.5 °C at 760 mmHg[5]
Density 1.21 g/cm³[5]
Appearance White to off-white solidN/A

Safety Information: this compound is classified as an irritant. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]

Protocol 1: Classical Synthesis via Dieckmann Condensation and Alkylation

This approach is a robust and well-established multi-step synthesis that relies on the intramolecular cyclization of a diester, a reaction known as the Dieckmann condensation.[6][7] This method provides excellent control over each transformation, making it ideal for laboratory-scale synthesis and for producing a high-purity intermediate, ethyl 2-oxocyclopentanecarboxylate, before proceeding.

Scientific Principle & Mechanism

The synthesis begins with the base-catalyzed intramolecular condensation of diethyl adipate. The base (e.g., sodium ethoxide) deprotonates the α-carbon of one ester group, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group to form a five-membered ring—a stable and favored conformation.[7][8] The resulting cyclic β-keto ester is then alkylated at the now highly acidic α-carbon with an ethyl haloacetate. The final step involves acidic hydrolysis and concomitant decarboxylation to yield the target carboxylic acid.

Workflow Diagram: Classical Dieckmann Route

cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl Adipate B Ethyl 2-oxocyclopentanecarboxylate A->B  NaOEt, Toluene, Reflux C Ethyl 1-(2-ethoxy-2-oxoethyl)- 2-oxocyclopentanecarboxylate B->C  1. NaOEt  2. Ethyl bromoacetate D This compound C->D  HCl (aq), Heat

Caption: Multi-step synthesis via Dieckmann condensation.

Detailed Experimental Protocol

Step 1a: Synthesis of Ethyl 2-oxocyclopentanecarboxylate

  • Equip a dry 1 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Maintain a nitrogen atmosphere.

  • Add sodium ethoxide (1.0 eq) to dry toluene (500 mL).

  • Heat the suspension to reflux with vigorous stirring.

  • Add a solution of diethyl adipate (1.0 eq) in dry toluene (100 mL) dropwise over 2 hours.

  • Continue refluxing for an additional 4-6 hours until gas chromatography indicates the consumption of the starting material.[9]

  • Cool the reaction mixture to room temperature and carefully neutralize with 30% aqueous hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain ethyl 2-oxocyclopentanecarboxylate as a colorless liquid.

Step 1b: Alkylation and Hydrolysis

  • In a separate dry flask under nitrogen, dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in dry acetone.

  • Add anhydrous potassium carbonate (1.5 eq) and stir the suspension.

  • Add ethyl bromoacetate (1.1 eq) dropwise and reflux the mixture for 12-18 hours, monitoring by TLC.

  • Cool the reaction, filter off the salts, and concentrate the filtrate to obtain crude ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate.

  • To the crude diester, add a mixture of glacial acetic acid (5 volumes) and 6 M hydrochloric acid (2.5 volumes).[4]

  • Heat the solution at 100 °C for 6-8 hours until TLC or LC-MS confirms the completion of hydrolysis and decarboxylation.[4]

  • Remove the solvents under reduced pressure.

  • Partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude this compound.

  • Purify the product by recrystallization (e.g., from an ether/hexane mixture) or column chromatography.

Quantitative Data Summary
ReagentMolar Eq. (Step 1a)Molar Eq. (Step 1b)Purpose
Diethyl Adipate1.0-Starting Material
Sodium Ethoxide1.01.0Base for Condensation/Alkylation
Ethyl Bromoacetate-1.1Alkylating Agent
Potassium Carbonate-1.5Base for Alkylation
6 M HCl / Acetic Acid-ExcessHydrolysis & Decarboxylation

Protocol 2: Efficient "One-Pot" Synthesis

For applications requiring larger quantities and improved operational efficiency, a "one-pot" procedure is highly advantageous. This method, adapted from patent literature, minimizes intermediate purifications, thereby reducing solvent waste, shortening the production cycle, and often increasing the overall yield.[10]

Scientific Principle & Mechanism

This protocol combines the Dieckmann condensation, alkylation, and subsequent hydrolysis/decarboxylation into a streamlined sequence. Diethyl adipate is first cyclized using metallic sodium in toluene to form the enolate of ethyl 2-oxocyclopentanecarboxylate. Instead of isolating this intermediate, the alkylating agent (ethyl chloroacetate) is added directly to the reaction mixture. After the alkylation is complete, the crude product is subjected to acidic hydrolysis without purification, leading directly to the final acid.[10] This approach relies on the compatibility of the reaction conditions and the stability of the intermediates in the reaction mixture.

Workflow Diagram: "One-Pot" Synthesis

cluster_0 Single Reaction Vessel A Diethyl Adipate B Cyclization & Alkylation (Na, Toluene, Ethyl Chloroacetate) A->B C Hydrolysis & Decarboxylation (HCl, Heat) B->C D This compound (Final Product) C->D

Caption: Streamlined "one-pot" synthesis workflow.

Detailed Experimental Protocol
  • To a 2 L three-neck flask equipped with a mechanical stirrer and reflux condenser, add toluene (200 mL) and sodium metal (1.2 eq), cut into small pieces.

  • Heat the mixture to reflux with vigorous stirring until the sodium disperses into a fine sand-like suspension.

  • Cool to 85 °C and add more toluene (500 mL).

  • Prepare a mixture of diethyl adipate (1.0 eq), absolute ethanol (catalytic amount, ~0.05 eq), and toluene (60 mL). Add this mixture dropwise to the sodium suspension over ~1 hour. Maintain the temperature at 85-95 °C.

  • After the addition is complete, continue stirring at this temperature for 5-6 hours to ensure complete cyclization.[10]

  • Cool the reaction to 85 °C. Add ethyl chloroacetate (1.1 eq) dropwise, ensuring the temperature does not exceed 100 °C.[10]

  • Stir at 85 °C for an additional 3 hours.

  • Cool the mixture to room temperature and wash cautiously with water to quench any unreacted sodium and dissolve salts.

  • Separate the organic layer and concentrate under reduced pressure to remove toluene.

  • Add 6 M hydrochloric acid to the residue and heat to reflux for 4-8 hours for hydrolysis and decarboxylation.

  • After cooling, extract the product with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by vacuum distillation or recrystallization to yield pure this compound. This method reportedly achieves an overall yield of around 60%.[10]

Protocol 3: Direct Hydrolysis of Ethyl (2-oxocyclopentyl)acetate

This protocol is the most direct route if the precursor, ethyl (2-oxocyclopentyl)acetate, is commercially available or has been synthesized separately. It involves a simple saponification reaction.

Scientific Principle & Mechanism

This is a standard base-catalyzed hydrolysis of an ester. The hydroxide ion (from KOH) acts as a nucleophile, attacking the ester's carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and ethanol. A final acidic workup protonates the carboxylate to yield the desired carboxylic acid.

Detailed Experimental Protocol
  • Dissolve ethyl (2-oxocyclopentyl)acetate (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Add an aqueous solution of potassium hydroxide (1.5-2.0 eq).

  • Stir the mixture at room temperature (~20 °C) for 8 hours or until TLC analysis shows complete consumption of the starting ester.[5]

  • Remove the alcohol solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of cold 3 M HCl.

  • The product may precipitate as a solid. If so, collect by filtration. If it remains an oil, extract with ethyl acetate (3x).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to afford this compound. A reported yield for this step is 96%.[5]

References

Step-by-step synthesis of "2-(2-oxocyclopentyl)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2-(2-oxocyclopentyl)acetic acid

Introduction

This compound is a valuable synthetic intermediate in organic chemistry and drug development.[1][2][3] Its structure, featuring a functionalized cyclopentanone ring coupled with a carboxylic acid moiety, makes it a versatile building block for more complex molecules. A notable application includes its use as a key intermediate in the synthesis of the DP1 receptor antagonist Laropiprant.[4] This guide provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references. We will focus on a robust and scalable "one-pot" approach starting from diethyl adipate, which combines several classical organic reactions into an efficient workflow.

Synthetic Strategy: A Retrosynthetic Analysis

The most logical and industrially applied approach to constructing this compound involves a sequence of well-understood reactions: the Dieckmann condensation, enolate alkylation, and subsequent hydrolysis with decarboxylation.

Our retrosynthetic analysis begins by disconnecting the final product at the C-C bond alpha to the ketone. This reveals a precursor, a β-keto ester, which can be formed by alkylating the enolate of ethyl 2-oxocyclopentanecarboxylate. This β-keto ester itself is the classic product of an intramolecular Claisen condensation, specifically the Dieckmann condensation, of a 1,6-diester like diethyl adipate.[5][6]

Retrosynthesis product This compound intermediate2 Ethyl 1-(2-ethoxy-2-oxoethyl)- 2-oxocyclopentanecarboxylate product->intermediate2 Hydrolysis & Decarboxylation intermediate1 Ethyl 2-oxocyclopentanecarboxylate intermediate2->intermediate1 Enolate Alkylation start Diethyl Adipate intermediate1->start Dieckmann Condensation

Caption: Retrosynthetic analysis of this compound.

This multi-step synthesis can be streamlined into a "one-pot" procedure, which minimizes purification of intermediates, reduces waste, and shortens the overall production cycle, making it highly suitable for large-scale production.[4]

PART 1: The "One-Pot" Synthesis from Diethyl Adipate

This protocol is adapted from a scalable, high-yield industrial method.[4] It integrates the Dieckmann condensation, alkylation, and hydrolysis/decarboxylation steps with minimal intermediate workup.

Overall Reaction Workflow

Workflow start Diethyl Adipate step1 Step 1: Dieckmann Condensation - Sodium Metal - Toluene, Reflux start->step1 intermediate1 Sodium enolate of Ethyl 2-oxocyclopentanecarboxylate step1->intermediate1 step2 Step 2: Alkylation - Ethyl Chloroacetate - Toluene, 85°C intermediate1->step2 intermediate2 Ethyl 1-(2-ethoxy-2-oxoethyl)- 2-oxocyclopentanecarboxylate step2->intermediate2 step3 Step 3: Hydrolysis & Decarboxylation - Aqueous Acid (e.g., H2SO4) - Heat intermediate2->step3 product This compound step3->product

Caption: "One-pot" synthesis workflow from diethyl adipate.

Step-by-Step Protocol

Materials and Reagents

ReagentFormulaMW ( g/mol )Molar RatioAmount (Example Scale)
Diethyl AdipateC₁₀H₁₈O₄202.251.0150 mL (0.749 mol)
Sodium MetalNa22.991.220.7 g (0.899 mol)
Ethyl ChloroacetateC₄H₇ClO₂122.551.189.5 mL (0.824 mol)
TolueneC₇H₈92.14-~760 mL
Absolute EthanolC₂H₅OH46.07-5 mL (catalytic)
Sulfuric Acid (conc.)H₂SO₄98.08-For acidification
Ethyl AcetateC₄H₈O₂88.11-For extraction
Anhydrous Na₂SO₄/MgSO₄---For drying

Procedure

  • Reaction Setup: Equip a 2L three-neck flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Ensure all glassware is thoroughly dried. The entire reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Dieckmann Condensation:

    • Add 200 mL of toluene to the flask, followed by sodium metal (20.7 g, 0.899 mol).[4]

    • Heat the mixture to reflux with vigorous stirring until the sodium disperses into a fine sand-like suspension.

    • Cool the mixture to 85°C and add an additional 500 mL of toluene.

    • Prepare a solution of diethyl adipate (150 mL, 0.749 mol), absolute ethanol (5 mL), and toluene (60 mL). Add this solution dropwise to the sodium suspension over approximately 1 hour, maintaining the temperature at 85°C.

    • After the addition is complete, continue stirring at 85°C for 6 hours. The formation of a thick precipitate (the sodium enolate) is expected.

  • Alkylation:

    • To the same reaction mixture, add ethyl chloroacetate (89.5 mL, 0.824 mol) dropwise over 1 hour.[4] Control the addition rate to keep the temperature below 100°C.

    • After the addition, maintain the reaction at 85°C with stirring for an additional 3 hours.

  • Workup and Hydrolysis/Decarboxylation:

    • Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash the organic layer with water.

    • Concentrate the organic layer under reduced pressure to remove the toluene.

    • To the crude residue, add a solution of aqueous sulfuric acid (e.g., 20% v/v) and heat to reflux for 4-8 hours. This step hydrolyzes both ester groups and induces decarboxylation of the resulting β-keto acid.[4][7]

    • Monitor the reaction by TLC or HPLC until the intermediate is consumed.

  • Isolation and Purification:

    • Cool the mixture and extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

    • The product can be further purified by vacuum distillation or recrystallization. The pure product is a solid with a melting point of 47-51°C.[8]

PART 2: Mechanistic Insights and Rationale

Understanding the mechanism behind each step is crucial for troubleshooting and optimization.

Mechanism 1: Dieckmann Condensation

The Dieckmann condensation is an intramolecular reaction of a diester to form a β-keto ester, in this case, a five-membered ring.[6][9]

  • Enolate Formation: A strong base is required to deprotonate the α-carbon of the ester. In this protocol, sodium metal reacts with the catalytic ethanol to form sodium ethoxide in situ, which acts as the base. The ethoxide removes a proton from a carbon alpha to one of the ester carbonyls, forming a nucleophilic enolate.[10]

  • Intramolecular Cyclization: The enolate attacks the carbonyl carbon of the other ester group in a nucleophilic acyl substitution. This 5-exo-trig cyclization is sterically and entropically favored for forming a five-membered ring.[6]

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion and forming the cyclic β-keto ester. The expelled ethoxide drives the initial enolate formation, acting catalytically. The final deprotonation of the product by ethoxide to form a stable enolate drives the reaction to completion.

Dieckmann_Mechanism Dieckmann Condensation Mechanism start Diethyl Adipate + EtO⁻ enolate Enolate Intermediate start->enolate α-Deprotonation cyclized Tetrahedral Intermediate enolate->cyclized Intramolecular Nucleophilic Attack product_enol Product (β-Keto Ester) cyclized->product_enol Elimination of EtO⁻

Caption: Key steps of the Dieckmann condensation mechanism.

Mechanism 2: Enolate Alkylation

The product of the Dieckmann condensation, a β-keto ester, has acidic protons on the carbon between the two carbonyl groups (pKa ≈ 11-13).[11]

  • Enolate Formation: The enolate formed at the end of the Dieckmann step is readily available for the next reaction.

  • SN2 Attack: This highly stabilized and nucleophilic enolate attacks the electrophilic carbon of ethyl chloroacetate in a classic SN2 reaction, displacing the chloride ion.[7][12] Using a primary halide like ethyl chloroacetate is crucial to avoid competing elimination reactions.[11]

Mechanism 3: Hydrolysis and Decarboxylation

The final step transforms the substituted β-keto diester into the target carboxylic acid.

  • Ester Hydrolysis: Under acidic conditions and heat, both ester groups are hydrolyzed to carboxylic acids, yielding a β-keto dicarboxylic acid intermediate.

  • Decarboxylation: Carboxylic acids that have a keto group at the β-position are uniquely susceptible to decarboxylation upon heating.[7] The reaction proceeds through a cyclic, six-membered transition state, which facilitates the loss of carbon dioxide and initially forms an enol, which then tautomerizes to the final ketone product.

Alternative Synthetic Route: Hydrolysis of Ethyl (2-oxocyclopentyl)acetate

If the ester precursor, ethyl (2-oxocyclopentyl)acetate, is available, it can be efficiently hydrolyzed to the final product. This method is simpler but relies on a more advanced starting material.

Protocol:

  • Dissolve ethyl (2-oxocyclopentyl)acetate in an appropriate solvent.

  • Add a solution of potassium hydroxide (KOH).

  • Stir the mixture at room temperature (e.g., 20°C) for approximately 8 hours.[8]

  • Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate.

  • Extract the product with an organic solvent, dry, and concentrate to yield this compound. This route can achieve yields as high as 96%.[8]

Safety and Handling

  • Sodium Metal: Highly reactive with water and alcohols. Handle under mineral oil and in an inert atmosphere. Use appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Toluene: Flammable and toxic. Work in a well-ventilated fume hood.

  • Ethyl Chloroacetate: Lachrymator and toxic. Avoid inhalation and skin contact.

  • Strong Acids and Bases: Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes & Protocols: The Strategic Role of 2-(2-Oxocyclopentyl)acetic Acid in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins are a class of potent, hormone-like lipid compounds that regulate a vast array of physiological and pathological processes, including inflammation, pain, and blood pressure.[1][2] Their intricate stereochemistry and potent biological activity make them critical targets for pharmaceutical development.[1] The total synthesis of these molecules has historically been a benchmark of innovation in organic chemistry.[1] Central to many successful synthetic strategies is the use of carefully designed intermediates that establish the correct stereochemical framework. This guide focuses on the pivotal role of 2-(2-oxocyclopentyl)acetic acid and its derivatives as foundational building blocks in the construction of the prostaglandin core, most notably in pathways leading to the celebrated Corey Lactone , a versatile precursor to numerous prostaglandins.[1][3][4] We will explore the underlying chemical principles, provide detailed, validated protocols, and offer expert insights into the application of this key intermediate.

The Strategic Importance of the Cyclopentanone Core

The structural heart of all primary prostaglandins (like PGE₂, PGF₂α) is a cyclopentane ring bearing two specific side chains in a precise stereochemical arrangement.[5] The synthetic challenge lies in controlling the four contiguous stereocenters on this five-membered ring.[5][6] this compound provides a robust and accessible scaffold from which these stereocenters can be methodically installed.

Its strategic value stems from several key features:

  • The Ketone Handle: The carbonyl group serves as a reactive site for introducing functionality, most critically for the Baeyer-Villiger oxidation to form the lactone ring.[7][8]

  • The Acetic Acid Side Chain: This chain is essential for forming the lactone ring via intramolecular cyclization reactions, such as iodolactonization.[9]

  • The Cyclopentane Ring: It provides the basic carbon framework of the prostaglandin core.

The overall synthetic logic is to transform this relatively simple achiral or racemic starting material into a complex, stereochemically rich intermediate like the Corey Lactone, which then serves as a universal precursor for various prostaglandins.[1][3][10]

G cluster_0 Core Synthetic Logic Start This compound (Simple Precursor) Intermediate Key Transformations (e.g., Iodolactonization, Baeyer-Villiger Oxidation) Start->Intermediate Stereocontrol Introduction Corey_Lactone Corey Lactone (Versatile Intermediate) Intermediate->Corey_Lactone Ring Formation & Functionalization PGs Target Prostaglandins (PGE₂, PGF₂α, etc.) Corey_Lactone->PGs Side Chain Elaboration

Caption: High-level overview of the synthetic strategy.

Key Transformations and Mechanistic Insights

Two classic and powerful reactions are frequently employed to convert derivatives of this compound into the prostaglandin core structure: Iodolactonization and the Baeyer-Villiger Oxidation.

Iodolactonization: Establishing Stereochemistry

Iodolactonization is an intramolecular reaction that forms a lactone (a cyclic ester) by adding iodine and an oxygen atom across a double bond.[9] In the context of prostaglandin synthesis, a derivative of this compound is first reduced and olefinated to create an unsaturated carboxylic acid. Treatment with iodine (I₂) and a base like potassium bicarbonate (KHCO₃) triggers the reaction.

Mechanism Rationale:

  • Iodonium Ion Formation: The alkene (nucleophile) attacks the iodine (electrophile) to form a cyclic iodonium ion intermediate.

  • Intramolecular Attack: The carboxylate group, positioned on the same molecule, acts as a nucleophile. It attacks one of the carbons of the iodonium ion from the backside, leading to the formation of the lactone ring. This intramolecular attack is stereospecific and is crucial for setting the relative stereochemistry of the substituents on the cyclopentane ring.[11]

  • Product: The result is an iodo-lactone, where the newly formed stereocenters are locked in place by the bicyclic ring system.[5][9] The iodine atom can be easily removed later via radical reduction (e.g., with tributyltin hydride).[5]

This method was famously used by E.J. Corey in his landmark syntheses of prostaglandins.[9][10]

Baeyer-Villiger Oxidation: Forming the Lactone Core

The Baeyer-Villiger oxidation is a textbook reaction that converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[7][8][12][13] This reaction is the cornerstone for converting the cyclopentanone ring into the bicyclic lactone structure of the Corey intermediate.

Mechanism Rationale:

  • Nucleophilic Attack: The peroxyacid attacks the protonated carbonyl carbon of the cyclopentanone ring.[7][14]

  • Criegee Intermediate Formation: This forms a tetrahedral intermediate known as the Criegee intermediate.[7]

  • Migratory Insertion: The rate-determining step involves the migration of one of the carbon atoms adjacent to the original carbonyl group to the adjacent oxygen atom of the peroxide bond.[7] The group with the higher migratory aptitude (better ability to stabilize a positive charge) moves preferentially.[8][12] In this case, the more substituted carbon of the cyclopentane ring migrates, leading to the insertion of an oxygen atom and the formation of the lactone.[13]

cluster_pathway Key Chemical Transformations start Cyclopentanone Precursor ketone Cyclic Ketone (e.g., Bicyclo[2.2.1]heptanone derivative) start->ketone Initial Cyclizations (e.g., Diels-Alder) lactone Corey Lactone (Bicyclic Lactone) ketone->lactone Baeyer-Villiger Oxidation (m-CPBA)

Caption: The Baeyer-Villiger oxidation as the key step.

Experimental Protocols

The following protocols are representative of established methods for the synthesis of the Corey lactone diol, a key prostaglandin intermediate, starting from a derivative of this compound. These steps are based on principles from seminal works in the field.[10][15]

Protocol 1: Iodolactonization of an Unsaturated Acid Intermediate

This protocol assumes the successful synthesis of the requisite unsaturated carboxylic acid precursor from this compound via standard methods (e.g., Wittig or Horner-Wadsworth-Emmons olefination following ketone reduction).

Materials & Reagents

Reagent Formula MW ( g/mol ) Concentration Notes
Unsaturated Acid Precursor - - - Substrate
Iodine (I₂) I₂ 253.81 - Solid
Potassium Bicarbonate KHCO₃ 100.12 Saturated Aqueous Solution
Dichloromethane (DCM) CH₂Cl₂ 84.93 - Anhydrous Solvent
Sodium Thiosulfate Na₂S₂O₃ 158.11 10% (w/v) Aqueous Solution
Sodium Bicarbonate NaHCO₃ 84.01 Saturated Aqueous Solution

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Drying Agent |

Procedure:

  • Dissolution: Dissolve the unsaturated acid precursor (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add saturated aqueous potassium bicarbonate solution (approx. 5-10 volumes relative to DCM). The mixture should be biphasic.

  • Iodine Addition: To the vigorously stirred biphasic mixture, add a solution of iodine (1.5 - 2.0 eq) in DCM dropwise at 0-5 °C (ice bath). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The brown color of iodine should persist slightly.

  • Quenching: Quench the reaction by adding 10% aqueous sodium thiosulfate solution dropwise until the brown color completely disappears.

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Workup - Extraction: Extract the aqueous layer twice with fresh portions of DCM.

  • Workup - Washing: Combine all organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude iodolactone.[16]

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure iodolactone.[16]

Self-Validation:

  • TLC: The product should have a different Rf value than the starting material.

  • ¹H-NMR: Expect to see characteristic shifts for the protons adjacent to the newly formed lactone ring and the iodine-bearing carbon.

  • Yield: Typical yields for this step range from 70-90%.

Protocol 2: Baeyer-Villiger Oxidation to the Corey Lactone

This protocol describes the oxidation of a bicyclic ketone intermediate (derived from the iodolactone or similar routes) to the corresponding Corey lactone.

Materials & Reagents

Reagent Formula MW ( g/mol ) Concentration Notes
Bicyclic Ketone Precursor - - - Substrate
m-CPBA C₇H₅ClO₃ 172.57 70-77% Peroxyacid oxidant
Dichloromethane (DCM) CH₂Cl₂ 84.93 - Anhydrous Solvent
Sodium Bicarbonate NaHCO₃ 84.01 Saturated Aqueous Solution

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Drying Agent |

Procedure:

  • Dissolution: Dissolve the bicyclic ketone precursor (1.0 eq) in anhydrous DCM (approx. 0.1 M) and cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add m-CPBA (1.2 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the acidic byproduct (m-chlorobenzoic acid). Continue stirring until gas evolution ceases.

  • Workup: Extract the mixture three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[16]

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography (hexane:ethyl acetate gradient) to yield the pure Corey lactone.[3][16]

Self-Validation:

  • TLC: The lactone product will have a different polarity and thus a different Rf from the starting ketone.

  • IR Spectroscopy: Look for the characteristic C=O stretch of a lactone (typically ~1770 cm⁻¹) replacing the ketone C=O stretch (~1740 cm⁻¹ for a strained five-membered ring).

  • ¹H-NMR & ¹³C-NMR: Spectroscopic analysis will confirm the structural rearrangement.[17]

Analytical Characterization & Quality Control

Rigorous analytical control is essential to ensure the identity and purity of these critical intermediates.

TechniquePurposeExpected Observations for Corey Lactone Diol
TLC Reaction monitoring and purity assessmentSingle spot with a specific Rf in a defined solvent system (e.g., 1:1 Hexane:EtOAc).
¹H-NMR Structural elucidation and confirmationCharacteristic signals for protons on the bicyclic core, including the proton alpha to the lactone oxygen (~4.9 ppm) and protons of the diol (~4.2 ppm and ~3.7 ppm).[17]
¹³C-NMR Carbon skeleton confirmationLactone carbonyl signal around 177 ppm. Signals for carbons bearing hydroxyl groups.[17]
HPLC (Chiral) Enantiomeric purity determinationFor asymmetric syntheses, chiral HPLC is used to determine the enantiomeric excess (% ee) of the desired product.[16]
Mass Spec (MS) Molecular weight confirmationProvides the molecular ion peak corresponding to the expected mass of the product.

Troubleshooting & Field Insights

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Baeyer-Villiger Reaction Insufficient oxidant; Deactivated m-CPBA; Low reaction temperature.Add an additional portion of m-CPBA (0.2-0.3 eq). Ensure m-CPBA is fresh and has been stored properly. Allow the reaction to warm to room temperature or slightly heat if necessary.
Low Yield in Iodolactonization Reagents not anhydrous; Competing intermolecular reactions; Poor stirring of biphasic mixture.Use freshly distilled solvents. Run the reaction at a higher dilution. Ensure vigorous mechanical stirring to maximize the interfacial area.
Byproduct Formation Over-oxidation; Epimerization of stereocenters.Monitor the reaction closely by TLC and quench immediately upon completion. Use buffered conditions or non-nucleophilic bases where appropriate to prevent epimerization.
Difficult Purification Close Rf values of product and byproducts.Use a high-performance chromatography system or try a different solvent system for elution. Recrystallization may be an option for solid products.

Conclusion

This compound is more than just a starting material; it is a strategic precursor whose structure is ingeniously exploited through powerful chemical transformations like the Baeyer-Villiger oxidation and iodolactonization. The protocols and insights provided herein demonstrate a robust and validated pathway to the Corey lactone, a cornerstone intermediate that has enabled the synthesis of a multitude of biologically vital prostaglandins.[1][3][18] Mastering the chemistry of this key building block is fundamental for researchers and developers in the field of medicinal chemistry and drug synthesis.

References

Application Notes and Protocols: Leveraging "2-(2-oxocyclopentyl)acetic acid" as a Versatile Precursor for Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Enduring Significance of Prostaglandins and Their Synthetic Precursors

Prostaglandins, a class of lipid compounds derived from fatty acids, are ubiquitous signaling molecules in mammals, playing a crucial role in a vast array of physiological and pathological processes.[1][2] Their involvement in inflammation, pain, fever, blood pressure regulation, and reproduction has rendered them prime targets for therapeutic intervention.[1] However, their inherent chemical instability and rapid metabolism in vivo present significant challenges for their direct use as drugs.[3] Consequently, the development of stable and potent synthetic analogues remains a cornerstone of modern medicinal chemistry.

The total synthesis of prostaglandins, a formidable challenge in organic chemistry, has spurred the development of elegant and efficient synthetic strategies.[4] Central to these strategies is the use of versatile precursors that enable the stereocontrolled construction of the complex prostaglandin scaffold. "2-(2-oxocyclopentyl)acetic acid" has emerged as a valuable and readily accessible starting material for the synthesis of various prostaglandins, primarily through its conversion to the pivotal "Corey lactone."[5][6] This document provides a comprehensive guide to the utilization of this compound as a prostaglandin precursor, offering detailed application notes, experimental protocols, and insights into the underlying chemical principles.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of the starting material is paramount for successful synthesis.

PropertyValueReference
CAS Number 1460-38-4[7]
Molecular Formula C₇H₁₀O₃[7]
Molecular Weight 142.15 g/mol [7]
Melting Point 47-51 °C[7]
Boiling Point 170-180 °C (at 5 Torr)[7]
IUPAC Name This compound[7]
SMILES C1CC(C(=O)C1)CC(=O)O[7]

The Corey Synthesis: A Strategic Pathway from this compound to Prostaglandins

The seminal work of E.J. Corey established a robust and versatile pathway for the total synthesis of prostaglandins, which remains a cornerstone in the field.[4][8] The "Corey lactone" is a key bicyclic intermediate that contains the necessary stereochemical information for the elaboration of various prostaglandin structures.[5][6] The following sections outline a representative synthetic route from this compound to Prostaglandin F₂α (PGF₂α), a widely studied member of the prostaglandin family.

Prostaglandin Synthesis Pathway cluster_0 Corey Lactone Synthesis cluster_1 Side Chain Elaboration cluster_2 Final Product start This compound ester Methyl 2-(2-oxocyclopentyl)acetate start->ester Esterification diol Methyl 2-(2,5-dihydroxycyclopentyl)acetate ester->diol Stereoselective Reduction iodolactone Iodolactone Intermediate diol->iodolactone Iodolactonization corey_lactone Corey Lactone iodolactone->corey_lactone Reductive Deiodination aldehyde Corey Aldehyde corey_lactone->aldehyde Oxidation enone Enone Intermediate aldehyde->enone Horner-Wadsworth-Emmons Reaction protected_pgf2a Protected PGF₂α enone->protected_pgf2a Reduction & Wittig Reaction pgf2a Prostaglandin F₂α protected_pgf2a->pgf2a Deprotection

Caption: Synthetic workflow from this compound to PGF₂α.

Part 1: Synthesis of the Corey Lactone Intermediate

This part details the conversion of this compound to the pivotal Corey lactone.

Protocol 1.1: Esterification of this compound

Rationale: The carboxylic acid functionality is protected as a methyl ester to prevent its interference in subsequent reactions.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 2-(2-oxocyclopentyl)acetate.

Expected Yield: >95%

Protocol 1.2: Stereoselective Reduction of the Ketone

Rationale: The ketone is reduced to a hydroxyl group, establishing a key stereocenter. The choice of reducing agent is critical for achieving the desired stereochemistry. Zinc borohydride is often used for its ability to selectively deliver the hydride from the less hindered face.[4]

Materials:

  • Methyl 2-(2-oxocyclopentyl)acetate

  • Zinc borohydride (Zn(BH₄)₂)

  • DME (1,2-dimethoxyethane, anhydrous)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl 2-(2-oxocyclopentyl)acetate (1.0 eq) in anhydrous DME in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of zinc borohydride (1.5-2.0 eq) in DME to the cooled solution.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diol by column chromatography on silica gel.

Expected Yield: 80-90%

Protocol 1.3: Iodolactonization

Rationale: This intramolecular cyclization reaction forms the bicyclic lactone ring system characteristic of the Corey lactone. The reaction proceeds via the formation of an iodonium ion, which is then attacked by the carboxylate group.[9]

Materials:

  • Diol intermediate from Protocol 1.2

  • Potassium iodide (KI)

  • Iodine (I₂)

  • Sodium bicarbonate

  • Dichloromethane

  • Sodium thiosulfate solution (10%)

Procedure:

  • The diol from the previous step is first saponified to the corresponding carboxylic acid by treatment with a base like potassium hydroxide in a methanol/water mixture.

  • The resulting unsaturated carboxylic acid (1.0 eq) is dissolved in a mixture of dichloromethane and water.

  • Add sodium bicarbonate (3-4 eq) to the solution and stir until dissolved.

  • In a separate flask, prepare a solution of potassium iodide (3-4 eq) and iodine (1.5-2.0 eq) in water.

  • Slowly add the iodine solution to the carboxylic acid solution at room temperature and stir for 12-24 hours in the dark.

  • Monitor the reaction by TLC. Upon completion, quench the excess iodine by adding 10% sodium thiosulfate solution until the brown color disappears.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the iodolactone.

Expected Yield: ~80%[8]

Protocol 1.4: Reductive Deiodination to the Corey Lactone

Rationale: The iodine atom is removed to afford the final Corey lactone. Tributyltin hydride is a common reagent for this transformation.[8]

Materials:

  • Iodolactone intermediate

  • Tributyltin hydride (n-Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Benzene or Toluene (anhydrous)

Procedure:

  • Dissolve the iodolactone (1.0 eq) in anhydrous benzene or toluene under an inert atmosphere.

  • Add tributyltin hydride (1.1-1.2 eq) and a catalytic amount of AIBN.

  • Heat the mixture to 80 °C and stir for 1-2 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Corey lactone.

Expected Yield: ~99%[8]

Part 2: Elaboration of the Side Chains and Synthesis of PGF₂α

The Corey lactone is a versatile intermediate from which both the α- and ω-side chains of the prostaglandin can be installed.

Protocol 2.1: Oxidation to the Corey Aldehyde

Rationale: The primary alcohol of the Corey lactone is oxidized to an aldehyde, which serves as the electrophile for the introduction of the ω-side chain.

Materials:

  • Corey lactone

  • Collins reagent (CrO₃·2Pyr) or other suitable oxidizing agent (e.g., PCC, Swern oxidation)

  • Dichloromethane (anhydrous)

  • Celite®

Procedure:

  • Prepare the Collins reagent in situ or use a commercially available source.

  • In a flame-dried flask under an inert atmosphere, dissolve the Corey lactone (1.0 eq) in anhydrous dichloromethane.

  • Add the Collins reagent (excess) to the solution at 0 °C.

  • Stir the mixture at room temperature for 15-30 minutes, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the chromium salts, washing with dichloromethane.

  • Concentrate the filtrate to yield the Corey aldehyde. This aldehyde is often used immediately in the next step without further purification.

Expected Yield: High, often used crude.

Protocol 2.2: Horner-Wadsworth-Emmons Reaction for the ω-Side Chain

Rationale: The Horner-Wadsworth-Emmons reaction is a reliable method for the stereoselective formation of the (E)-alkene of the ω-side chain.[10][11]

Materials:

  • Corey aldehyde

  • Dimethyl (2-oxoheptyl)phosphonate

  • Sodium hydride (NaH)

  • DME (anhydrous)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous DME.

  • Cool the suspension to 0 °C and slowly add a solution of dimethyl (2-oxoheptyl)phosphonate (1.0 eq) in DME.

  • Stir the mixture at room temperature for 1 hour to generate the phosphonate ylide.

  • Cool the ylide solution to 0 °C and add a solution of the Corey aldehyde (from Protocol 2.1) in DME.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting enone by column chromatography.

Expected Yield: ~70%[8]

Protocol 2.3: Reduction and Introduction of the α-Side Chain

Rationale: The ketone on the ω-side chain is stereoselectively reduced to the desired (S)-alcohol. The lactone is then reduced to a lactol, which is subjected to a Wittig reaction to install the α-side chain.

Materials:

  • Enone intermediate

  • Zinc borohydride

  • Diisobutylaluminium hydride (DIBAL-H)

  • (4-Carboxybutyl)triphenylphosphonium bromide

  • Potassium tert-butoxide

  • THF (anhydrous)

  • Protecting groups (e.g., TBDMSCl, imidazole for hydroxyl protection) and deprotection reagents (e.g., TBAF or HF-pyridine for silyl ethers).[12][13]

Procedure (Simplified):

  • Stereoselective Reduction: The enone is reduced with a reagent like zinc borohydride to give the desired alcohol stereochemistry at C-15.

  • Protection: The hydroxyl groups are protected (e.g., as silyl ethers) to prevent interference in subsequent steps.

  • Lactone Reduction: The protected lactone is reduced to the corresponding lactol (a hemiacetal) using DIBAL-H at low temperature.

  • Wittig Reaction: The lactol is reacted with the ylide generated from (4-carboxybutyl)triphenylphosphonium bromide to form the α-side chain with the correct (Z)-alkene geometry.

  • Deprotection: The protecting groups are removed to yield PGF₂α.

Expected Overall Yield from Enone: Variable, depending on the specific protecting group strategy and reaction conditions.

Part 3: Analytical Protocols

Accurate analysis of the starting material, intermediates, and final product is crucial for process control and quality assurance.

Protocol 3.1: Purification by Column Chromatography

Rationale: Column chromatography is a standard technique for the purification of prostaglandin precursors and intermediates.[8]

General Procedure:

  • Stationary Phase: Silica gel (230-400 mesh) is commonly used.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

  • Monitoring: Fractions are collected and analyzed by TLC to identify those containing the desired product.

Protocol 3.2: Characterization by NMR and Mass Spectrometry

Rationale: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques for the structural elucidation and confirmation of the synthesized compounds.[14][15]

  • ¹H and ¹³C NMR: Provides detailed information about the carbon-hydrogen framework of the molecule, including stereochemistry.

  • Mass Spectrometry (e.g., ESI-MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation.

Visualization of the Synthetic Pathway

Detailed_PGF2a_Synthesis start This compound ester Methyl 2-(2-oxocyclopentyl)acetate start->ester MeOH, H⁺ diol Diol Intermediate ester->diol Zn(BH₄)₂ iodolactone Iodolactone diol->iodolactone 1. KOH 2. I₂, KI, NaHCO₃ corey_lactone Corey Lactone iodolactone->corey_lactone n-Bu₃SnH, AIBN aldehyde Corey Aldehyde corey_lactone->aldehyde Collins Reagent enone Enone Intermediate aldehyde->enone Horner-Wadsworth-Emmons pgf2a PGF₂α enone->pgf2a 1. Reduction 2. Protection 3. DIBAL-H 4. Wittig 5. Deprotection

Caption: Key transformations in the synthesis of PGF₂α.

Conclusion and Future Perspectives

"this compound" serves as a cost-effective and versatile starting material for the synthesis of prostaglandins via the renowned Corey pathway. The protocols outlined in this guide provide a robust framework for researchers to embark on the synthesis of these biologically important molecules. While the described route is well-established, there is continuous innovation in this field, with the development of more efficient, scalable, and environmentally friendly synthetic methods, including one-pot syntheses and chemoenzymatic approaches.[16][17] The application of these modern techniques to the synthesis of prostaglandins from readily available precursors like this compound will undoubtedly continue to drive advancements in drug discovery and development.

References

Application Notes and Protocols for the Quantification of 2-(2-oxocyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-oxocyclopentyl)acetic acid (CAS No. 1460-38-4) is a carboxylic acid derivative of cyclopentanone.[1][2] Its structural features, comprising a ketone and a carboxylic acid moiety, make it a molecule of interest in various fields, including pharmaceutical development as a potential intermediate or impurity.[3] Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments.

This document provides detailed application notes and protocols for the quantification of this compound in various matrices. We will explore three robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

The protocols outlined below are designed to be self-validating, incorporating principles of analytical method validation as guided by the International Council for Harmonisation (ICH) to ensure trustworthiness and scientific integrity.

Chemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₇H₁₀O₃[1][2]
Molecular Weight142.15 g/mol [2]
Melting Point47-51 °C[1]
pKa (Predicted)4.36 ± 0.10[1]
LogP (Predicted)0.83[1]

The presence of a carboxylic acid group (pKa ~4.36) indicates that the compound's ionization state will be pH-dependent. This is a critical consideration for developing chromatographic separations and extraction procedures. The ketone group offers a potential site for derivatization, which can be exploited in GC-MS analysis.

I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of compounds with a UV chromophore. While the isolated ketone and carboxylic acid groups are not strong chromophores, the carbonyl group allows for detection at lower UV wavelengths. This method is well-suited for routine analysis in quality control settings where high sensitivity is not the primary requirement.

Rationale for Method Selection

The choice of a reversed-phase HPLC method is based on the moderate polarity of this compound. The acidic nature of the analyte necessitates the use of a mobile phase with a pH below its pKa to ensure it is in its neutral, more retained form, leading to better peak shape and retention on a C18 column. A simple isocratic method is proposed for its robustness and ease of transfer between laboratories.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Vortex & Sonicate B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection (210 nm) F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte I->J

Caption: HPLC-UV workflow for the quantification of this compound.

Detailed Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (ACS grade)

  • Water (HPLC grade, e.g., Milli-Q)

2. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of 0.1% orthophosphoric acid in water. The mobile phase will be a mixture of this aqueous solution and acetonitrile. A typical starting ratio would be 70:30 (v/v) aqueous:acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio is recommended.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

3. HPLC Instrumentation and Conditions:

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase 0.1% Orthophosphoric Acid in Water:Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time ~10 minutes

4. Data Analysis and System Suitability:

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. A linear regression analysis should be performed, and a correlation coefficient (r²) of ≥ 0.995 is typically required.

  • System Suitability: Before sample analysis, inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%. The tailing factor for the analyte peak should be ≤ 2.0.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice. The use of Multiple Reaction Monitoring (MRM) provides excellent specificity by monitoring a specific precursor-to-product ion transition.

Rationale for Method Selection

The carboxylic acid moiety of this compound can be readily ionized using electrospray ionization (ESI) in negative mode. The molecular structure allows for characteristic fragmentation, which is ideal for MRM-based quantification. To enhance retention on a reversed-phase column and improve peak shape, the mobile phase should be acidic.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Sample Spiking (with IS) B Protein Precipitation or LLE A->B C Evaporation & Reconstitution B->C D Inject into LC C->D E Chromatographic Separation D->E F ESI- Source E->F G MS/MS Detection (MRM) F->G H Peak Integration G->H I Calculate Peak Area Ratios H->I J Quantification I->J

Caption: LC-MS/MS workflow for sensitive quantification of the analyte.

Detailed Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte (e.g., this compound-d4). If unavailable, a compound with similar chromatographic and ionization behavior can be used.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)[4]

  • Water (LC-MS grade)

2. Sample Preparation (for biological matrices):

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Liquid-Liquid Extraction (LLE): To 100 µL of sample, add the internal standard and 500 µL of an appropriate organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge. Transfer the organic layer to a new tube, evaporate, and reconstitute as above.

3. LC-MS/MS Instrumentation and Conditions:

ParameterCondition
LC System UPLC or HPLC system
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Source Electrospray Ionization (ESI), Negative Mode
Capillary Voltage -3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be determined by direct infusion of a standard solution. For this compound (M.W. 142.15), the precursor ion [M-H]⁻ would be m/z 141.1. Product ions would result from fragmentation of the parent molecule.

4. Method Validation Parameters:

ParameterAcceptance Criteria
Linearity r² ≥ 0.99, calibration points within ±15% of nominal (±20% at LLOQ)
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy.
Matrix Effect To be assessed to ensure no significant ion suppression or enhancement.
Recovery To be evaluated to ensure the efficiency of the extraction process.

III. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility and thermal stability.

Rationale for Method Selection

The carboxylic acid group of this compound makes it non-volatile. Derivatization to form a more volatile ester (e.g., methyl or silyl ester) is required for GC analysis. This approach can offer high sensitivity and selectivity, especially when using selected ion monitoring (SIM) mode for quantification.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Extraction of Analyte B Drying of Extract A->B C Derivatization B->C D Inject into GC C->D E Separation in Capillary Column D->E F Electron Ionization (EI) E->F G MS Detection (SIM/Scan) F->G H Peak Integration G->H I Calibration Curve H->I J Quantification I->J

Caption: GC-MS workflow, including the essential derivatization step.

Detailed Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or Methanolic HCl.

  • Extraction solvent (e.g., Ethyl acetate, Dichloromethane)

  • Anhydrous sodium sulfate

  • Internal Standard (e.g., a homologous carboxylic acid not present in the sample)

2. Derivatization Procedure (Silylation):

  • Extract the analyte from the sample matrix using a suitable organic solvent.

  • Dry the extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • To the dry residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of a solvent like pyridine or acetonitrile.

  • Heat the mixture at 60-70 °C for 30 minutes.

  • After cooling, the sample is ready for injection.

3. GC-MS Instrumentation and Conditions:

ParameterCondition
GC System Gas chromatograph with a mass selective detector
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Temperature Program Initial 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Energy 70 eV
Acquisition Mode Scan mode for initial identification of the derivatized peak and its fragmentation pattern. Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions.

4. Data Analysis:

  • Identify the peak corresponding to the derivatized analyte and its retention time.

  • Select appropriate ions for quantification in SIM mode (e.g., the molecular ion and/or a major fragment ion).

  • Construct a calibration curve using the peak areas of the derivatized standards.

Summary of Quantitative Parameters

The following table provides a general comparison of the expected performance characteristics of the three methods. The actual values will need to be determined during method validation.

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Typical LOQ ~1 µg/mL~0.1-1 ng/mL~1-10 ng/mL
Linearity (r²) > 0.995> 0.99> 0.99
Precision (%RSD) < 5%< 15%< 15%
Selectivity ModerateHighHigh
Throughput HighMediumLow

Conclusion

The choice of the analytical method for the quantification of this compound should be guided by the specific requirements of the study. For routine quality control and assays where concentration levels are relatively high, HPLC-UV offers a robust and cost-effective solution. When high sensitivity and selectivity are paramount, particularly in complex biological matrices, LC-MS/MS is the superior technique. GC-MS provides another high-sensitivity option but requires a derivatization step, which adds to the sample preparation time. Each protocol presented here provides a solid foundation for method development and should be followed by a comprehensive validation to ensure its suitability for the intended purpose, in accordance with regulatory guidelines.

References

Introduction: The Analytical Challenge of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the quantitative analysis of 2-(2-oxocyclopentyl)acetic acid, a key intermediate in pharmaceutical synthesis, has been developed for researchers and drug development professionals. This document provides comprehensive, field-proven protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), ensuring scientific integrity and regulatory compliance.

This compound (CAS No. 1460-38-4) is a molecule of significant interest in synthetic chemistry, often serving as a building block in the development of novel pharmaceutical agents.[1] Its structure, featuring both a ketone and a carboxylic acid functional group, presents a unique analytical challenge.[1] Accurate and robust quantification is paramount for process control, impurity profiling, and stability testing, directly impacting the quality and safety of the final drug product.

This guide provides two orthogonal analytical approaches, leveraging the strengths of both liquid and gas chromatography. The methods detailed below are developed based on fundamental chromatographic principles and established best practices for analogous compounds, providing a solid foundation for implementation and validation in a regulated laboratory environment. All validation procedures are grounded in the framework established by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the methods are fit for their intended purpose.[2][3][4][5]

Part 1: High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay

The HPLC method is presented as the primary technique for determining the purity and assay of this compound. Reversed-phase chromatography is ideally suited for this polar, acidic analyte, offering excellent resolution and reproducibility.

Scientific Rationale for Method Design

The core of this method lies in controlling the ionization state of the carboxylic acid moiety to ensure consistent retention and sharp peak shapes. This is achieved through a technique known as ion suppression.[6]

  • Ion Suppression: By acidifying the mobile phase to a pH at least two units below the analyte's pKa (~4.36), the carboxylic acid group remains predominantly in its neutral, protonated form (-COOH).[1] This increases its hydrophobicity, leading to better retention on a nonpolar C18 stationary phase.[7][8]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC, providing a nonpolar stationary phase that effectively retains the moderately polar analyte through hydrophobic interactions.[9] An aqueous-stable C18 phase (AQ-C18) is recommended to prevent phase collapse under highly aqueous mobile phase conditions, which are common for separating polar organic acids.[6]

  • Detection Wavelength: The analyte possesses a ketone carbonyl group, which exhibits a weak n→π* electronic transition in the UV region, typically around 270-300 nm.[10][11] However, for quantitative purposes requiring higher sensitivity, detection at a lower wavelength (e.g., 205-215 nm) is more effective, as it captures the absorbance of the carboxylic acid functional group.[12] A wavelength of 210 nm is selected as a balance between sensitivity and selectivity against common mobile phase components.

Experimental Protocol: HPLC-UV Analysis
Instrumentation and Consumables
ParameterSpecification
HPLC System Quaternary pump, autosampler, column thermostat, UV/Diode Array Detector
Analytical Column Aqueous C18 (e.g., Ascentis® Express AQ-C18), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in HPLC-grade Water
Mobile Phase B Acetonitrile
Standard & Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)
Vials 2 mL amber glass autosampler vials with PTFE septa
Filters 0.45 µm PTFE syringe filters for sample preparation
Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 210 nm
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Run Time 20 minutes (including re-equilibration)

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing A Weigh ~10 mg of Standard/Sample B Dissolve in 10 mL Diluent (1 mg/mL Stock) A->B C Perform Serial Dilutions for Calibration Curve B->C D Filter through 0.45 µm PTFE Syringe Filter B->D For single point assay C->D E Transfer to Autosampler Vial D->E F Equilibrate HPLC System with Initial Conditions G Inject 10 µL of Prepared Sample F->G H Acquire Data for 20 min (Gradient Elution) G->H I Integrate Peak at Expected Retention Time J Generate Calibration Curve (Concentration vs. Area) I->J K Calculate Concentration and/or % Purity J->K

Workflow for HPLC sample preparation and analysis.
Step-by-Step Methodology

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Degas both mobile phases using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Preparation: Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a target concentration within the calibration range (e.g., 50 µg/mL).

  • Filtration: Filter all standard and sample solutions through a 0.45 µm PTFE syringe filter into labeled autosampler vials.

  • Analysis: Set up the HPLC system with the specified chromatographic conditions. Equilibrate the column for at least 15 minutes or until a stable baseline is achieved. Create a sequence to inject a blank (diluent), the calibration standards, and the prepared samples.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Trace-Level Detection

For applications requiring higher sensitivity, such as identifying trace-level impurities or degradation products, a GC-MS method is superior. Due to the low volatility of the target analyte, a chemical derivatization step is mandatory to enable its analysis by gas chromatography.

Scientific Rationale for Method Design

The protocol is built around a robust, two-step derivatization process that renders the analyte volatile and thermally stable.[13][14]

  • Methoximation: The ketone functional group can exist in equilibrium with its enol tautomer, which could lead to multiple derivatized species and chromatographic peaks. To prevent this, the sample is first treated with methoxyamine hydrochloride (MeOx). This reaction converts the carbonyl group into a stable methoxime derivative, locking it in a single form.[13][15][16]

  • Silylation: The highly polar carboxylic acid group is then converted into a nonpolar, volatile trimethylsilyl (TMS) ester. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent that efficiently derivatizes the acidic proton.[13][15] This step dramatically increases the analyte's volatility, making it suitable for GC analysis.[17][18]

  • GC Separation and MS Detection: A mid-polarity column, such as a DB-5ms or equivalent, provides excellent separation for a wide range of silylated compounds.[19] Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns for structural confirmation and library matching. The expected molecular ion for the di-derivatized product (methoxime-TMS ester) is m/z 243. Key expected fragments include M-15 (m/z 228, loss of a methyl group) and the characteristic TMS ion at m/z 73.

Experimental Protocol: GC-MS Analysis
Instrumentation and Consumables
ParameterSpecification
GC-MS System Gas chromatograph with autosampler coupled to a single quadrupole or TOF Mass Spectrometer
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Derivatization Reagents Methoxyamine hydrochloride (MeOx) in pyridine (20 mg/mL), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
Vials 2 mL amber glass autosampler vials with PTFE septa and micro-inserts
Instrumental Conditions
ParameterSetting
Inlet Temperature 250 °C
Injection Mode Splitless (1 min purge delay)
Injection Volume 1 µL
Oven Program Initial 80 °C, hold 2 min
Ramp 10 °C/min to 280 °C
Hold at 280 °C for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 400 m/z

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_processing Data Processing A Aliquot Sample Solution into Vial Insert B Evaporate to Complete Dryness (Nitrogen Stream or Lyophilizer) A->B C Add 50 µL MeOx in Pyridine Incubate 60 min @ 60°C B->C D Cool to Room Temp. Add 80 µL MSTFA C->D E Incubate 30 min @ 60°C D->E F Transfer to Autosampler Vial E->F G Inject 1 µL of Derivatized Sample H Separate on GC Column (Temperature Program) G->H I Detect by Mass Spectrometer (Scan Mode) H->I J Extract Ion Chromatograms (e.g., m/z 243, 228, 73) K Identify Peak by Retention Time and Mass Spectrum J->K L Quantify using Area of Characteristic Ion K->L

References

Application Notes and Protocols for the Derivatization of 2-(2-oxocyclopentyl)acetic Acid for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Bifunctional Molecule

2-(2-oxocyclopentyl)acetic acid (CAS No: 1460-38-4) is a unique bifunctional molecule possessing both a ketone and a carboxylic acid moiety.[1] This structure presents distinct challenges for direct analysis by common chromatographic techniques such as gas chromatography (GC) and, to some extent, liquid chromatography (LC). The carboxylic acid group imparts polarity and the potential for hydrogen bonding, leading to poor peak shape, tailing, and low volatility, which are incompatible with GC analysis without modification. Similarly, its moderate polarity can result in suboptimal retention and ionization efficiency in reversed-phase LC-mass spectrometry (LC-MS).

To overcome these analytical hurdles, derivatization is an essential strategy. By chemically modifying one or both functional groups, we can significantly improve the analyte's chromatographic behavior and detector response, enabling sensitive and robust quantification. This guide provides a comprehensive overview of derivatization strategies and detailed protocols for the analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Strategic Approaches to Derivatization

The choice of derivatization strategy is contingent upon the analytical platform (GC-MS or LC-MS) and the specific requirements of the assay. For this compound, we can target the carboxylic acid, the ketone, or both functional groups.

  • For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The primary goal is to increase volatility and thermal stability. This is typically achieved by converting the polar carboxylic acid and ketone functionalities into less polar, more stable groups.

    • Esterification of the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) dramatically reduces its polarity and increases volatility.

    • Silylation of the Carboxylic Acid: Silylating agents replace the acidic proton with a trimethylsilyl (TMS) group, which also enhances volatility and thermal stability.

    • Oximation of the Ketone followed by Esterification/Silylation: A two-step approach where the ketone is first converted to an oxime, followed by esterification or silylation of the carboxylic acid. This derivatizes both functional groups, leading to a highly stable and volatile compound ideal for GC-MS analysis.

  • For Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: The focus is on improving chromatographic retention, enhancing ionization efficiency, and increasing sensitivity.

    • Esterification of the Carboxylic Acid: While not always necessary for LC-MS, esterification can improve retention on reversed-phase columns and potentially enhance ionization in positive ion mode.

    • Oximation of the Ketone: Derivatizing the ketone to an oxime can alter the molecule's polarity for better chromatographic separation and can be used to introduce a readily ionizable group for enhanced MS detection.

    • Derivatization with Phenylhydrazines: Reagents like 3-nitrophenylhydrazine (3-NPH) react with the carboxylic acid to introduce a tag that significantly enhances ionization efficiency in mass spectrometry.

The following diagram illustrates the decision-making process for selecting a derivatization strategy based on the chosen analytical platform.

Caption: Decision workflow for derivatizing this compound.

Experimental Protocols

The following protocols are provided as robust starting points for the derivatization of this compound. Optimization may be required based on sample matrix and instrumentation.

Protocol 1: Esterification for GC-MS Analysis (Methyl Ester Formation)

This protocol describes the conversion of the carboxylic acid group to its corresponding methyl ester, a common and effective method for increasing volatility for GC analysis.

Rationale: The Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] Using methanolic HCl provides both the alcohol and the acid catalyst in a convenient reagent.

Materials:

  • This compound standard or dried sample extract

  • 2M Methanolic HCl (or Boron trifluoride-methanol solution, BF₃-MeOH)

  • Anhydrous Methanol (GC grade)

  • Hexane (GC grade)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a reaction vial. If working with a sample extract, ensure it is completely dry under a stream of nitrogen.

  • Esterification Reaction: Add 1 mL of 2M methanolic HCl to the vial.

  • Seal the vial tightly and heat at 60-80°C for 1-2 hours.

  • Extraction: Cool the reaction mixture to room temperature. Add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly for 30 seconds.

  • Allow the layers to separate and carefully remove the lower aqueous layer.

  • Wash: Wash the organic (hexane) layer with 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Remove the aqueous layer.

  • Wash the organic layer with 1 mL of deionized water. Remove the aqueous layer.

  • Drying: Dry the organic layer by passing it through a small column of anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the vial and swirling.

  • Transfer the dried hexane layer to a new vial for GC-MS analysis.

Expected Product: Methyl 2-(2-oxocyclopentyl)acetate.

GC-MS Conditions (Starting Point):

ParameterSetting
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temp. 250°C
Oven Program 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)
Carrier Gas Helium, 1 mL/min constant flow
Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Protocol 2: Two-Step Derivatization for GC-MS (Oximation followed by Silylation)

This comprehensive method derivatizes both the ketone and carboxylic acid groups, yielding a highly volatile and thermally stable product.

Rationale: The ketone is first converted to an oxime using hydroxylamine, which is then followed by silylation of the carboxylic acid and the oxime's hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This two-step approach ensures both polar functional groups are masked.

Materials:

  • This compound standard or dried sample extract

  • Hydroxylamine hydrochloride

  • Anhydrous Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Oximation:

    • Dissolve 1-5 mg of the dried sample in 100 µL of anhydrous pyridine in a reaction vial.

    • Add 100 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.

    • Seal the vial and heat at 60°C for 1 hour.

    • Cool the vial to room temperature.

  • Silylation:

    • To the cooled oxime solution, add 100 µL of BSTFA + 1% TMCS.

    • Reseal the vial and heat at 70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

Expected Product: Trimethylsilyl 2-(2-(trimethylsilylimino)cyclopentyl)acetate.

GC-MS Conditions: Use the same starting conditions as in Protocol 1.

Protocol 3: Derivatization with 3-Nitrophenylhydrazine (3-NPH) for LC-MS/MS Analysis

This protocol is designed to significantly enhance the sensitivity of detection for LC-MS/MS by introducing a readily ionizable tag onto the carboxylic acid.

Rationale: 3-Nitrophenylhydrazine (3-NPH) reacts with carboxylic acids in the presence of a coupling agent, such as a carbodiimide, to form a stable derivative. This derivative exhibits excellent ionization efficiency, particularly in negative ion mode, leading to lower limits of detection.

Materials:

  • This compound standard or sample

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of 3-NPH in 50% aqueous acetonitrile.

    • Prepare a 15 mg/mL solution of EDC in 50% aqueous acetonitrile containing 1% pyridine.

  • Derivatization Reaction:

    • To 50 µL of the sample (dissolved in a suitable solvent like acetonitrile/water), add 50 µL of the 3-NPH solution.

    • Add 50 µL of the EDC solution.

    • Vortex briefly and incubate at 40°C for 30 minutes.

  • Sample Preparation for Injection:

    • After incubation, dilute the reaction mixture with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to an appropriate concentration for LC-MS/MS analysis.

Expected Product: this compound 3-nitrophenylhydrazide.

LC-MS/MS Conditions (Starting Point):

ParameterSetting
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Electrospray Ionization (ESI), Negative or Positive Mode
MS/MS Multiple Reaction Monitoring (MRM) of precursor/product ion pair

The following diagram illustrates the workflow for the two-step derivatization protocol for GC-MS analysis.

Two_Step_Derivatization_Workflow Start Start: Dried Sample of This compound Step1 Step 1: Oximation Add Hydroxylamine HCl in Pyridine Heat at 60°C for 1 hour Start->Step1 Intermediate Intermediate Product: Oxime Derivative Step1->Intermediate Step2 Step 2: Silylation Add BSTFA + 1% TMCS Heat at 70°C for 30 minutes Intermediate->Step2 Final_Product Final Derivatized Product (Volatile & Thermally Stable) Step2->Final_Product Analysis GC-MS Analysis Final_Product->Analysis

Caption: Workflow for the two-step derivatization of this compound.

Conclusion and Best Practices

The derivatization of this compound is a critical step for its reliable and sensitive analysis. For GC-MS, a two-step oximation and silylation approach offers the most comprehensive derivatization, while a simpler esterification is also a robust option. For high-sensitivity LC-MS/MS applications, derivatization with reagents like 3-NPH is highly recommended.

Key Considerations for Success:

  • Anhydrous Conditions: Silylation reactions are sensitive to moisture. Ensure all solvents and reagents are anhydrous and that samples are thoroughly dried.

  • Reagent Quality: Use high-purity, fresh derivatization reagents for optimal reaction efficiency and to minimize background interference.

  • Reaction Optimization: The provided reaction times and temperatures are starting points. For complex matrices, optimization may be necessary to achieve complete derivatization.

  • Method Validation: Once a derivatization protocol is established, it is crucial to validate the analytical method for parameters such as linearity, accuracy, precision, and sensitivity to ensure data quality and reliability.

By employing the appropriate derivatization strategy and carefully following these protocols, researchers can confidently and accurately quantify this compound in a variety of sample types.

References

The Versatile Cyclopentanone: Experimental Applications of 2-(2-Oxocyclopentyl)acetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning organic chemist, the strategic selection of starting materials is paramount to the elegant and efficient construction of complex molecular architectures. Among the myriad of commercially available building blocks, 2-(2-oxocyclopentyl)acetic acid emerges as a particularly versatile scaffold. Its inherent functionalities—a reactive ketone, a modifiable carboxylic acid, and a stereogenic center—provide a rich platform for the synthesis of a diverse array of high-value molecules, most notably the prostaglandins and their analogues. This guide provides an in-depth exploration of the experimental applications of this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

The Gateway to Prostaglandins: A Chemoenzymatic Approach to the Corey Lactone

The most prominent application of this compound lies in its role as a key precursor for the synthesis of prostaglandins, a class of lipid compounds with profound physiological effects.[1] A cornerstone of many prostaglandin syntheses is the Corey lactone, a bicyclic intermediate that efficiently installs the requisite stereochemistry of the cyclopentane core. The conversion of this compound to a Corey lactone derivative involves a sequence of stereocontrolled reduction and lactonization, often employing a Baeyer-Villiger oxidation.

Mechanistic Rationale: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful transformation that converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid.[2][3] The reaction proceeds through a fascinating rearrangement mechanism. First, the peroxyacid protonates the carbonyl oxygen, activating the ketone towards nucleophilic attack by the peroxyacid itself. This forms a tetrahedral intermediate known as the Criegee intermediate.[1][4] The crucial step involves the migration of one of the α-carbons to the adjacent oxygen of the peroxy group, with the concomitant departure of a carboxylate anion. The migratory aptitude of the α-substituents plays a key role in the regioselectivity of this reaction, with more substituted groups generally migrating preferentially.[1][5]

Diagram 1: The Criegee Intermediate in Baeyer-Villiger Oxidation

Experimental Protocol: Synthesis of a Corey Lactone Precursor

This protocol outlines a plausible, multi-step synthesis of a key lactone intermediate from the methyl ester of this compound.

Step 1: Esterification of this compound

  • Rationale: Protection of the carboxylic acid as a methyl ester prevents unwanted side reactions in the subsequent reduction and oxidation steps.

  • Procedure:

    • To a solution of this compound (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

    • Warm the reaction mixture to reflux and maintain for 4 hours, monitoring by TLC.

    • Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-(2-oxocyclopentyl)acetate.

Step 2: Diastereoselective Reduction of the Ketone

  • Rationale: The stereoselective reduction of the cyclopentanone carbonyl is crucial for establishing the correct relative stereochemistry required for the final prostaglandin structure. Sodium borohydride is a mild and effective reducing agent for this transformation.

  • Procedure:

    • Dissolve methyl 2-(2-oxocyclopentyl)acetate (1.0 eq) in methanol (10 mL/mmol) and cool to 0 °C in an ice bath.

    • Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of acetone, followed by water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-(2-hydroxycyclopentyl)acetate.

Step 3: Baeyer-Villiger Oxidation to the Lactone

  • Rationale: This key step transforms the cyclic ketone precursor into the desired lactone ring system. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this oxidation.

  • Procedure:

    • Dissolve the crude methyl 2-(2-hydroxycyclopentyl)acetate (1.0 eq) in dichloromethane (15 mL/mmol).

    • Add sodium bicarbonate (2.0 eq) to buffer the reaction mixture.

    • Add m-CPBA (1.5 eq) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 12-16 hours, monitoring the disappearance of the starting material by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired Corey lactone precursor.

Step Reactants Reagents Typical Yield Reaction Time
1This compound, MethanolH₂SO₄>95%4 hours
2Methyl 2-(2-oxocyclopentyl)acetateNaBH₄, Methanol85-95%3 hours
3Methyl 2-(2-hydroxycyclopentyl)acetatem-CPBA, NaHCO₃, CH₂Cl₂70-85%12-16 hours

Diagram 2: Synthetic Pathway to a Corey Lactone Precursor

G Start This compound Ester Methyl 2-(2-oxocyclopentyl)acetate Start->Ester Esterification (MeOH, H₂SO₄) Alcohol Methyl 2-(2-hydroxycyclopentyl)acetate Ester->Alcohol Reduction (NaBH₄) Lactone Corey Lactone Precursor Alcohol->Lactone Baeyer-Villiger (m-CPBA)

A Potential Building Block for Jasmonates

The structural similarity of this compound to the plant hormone jasmonic acid (3-oxo-2-(2(Z)-pentenyl)cyclopentane-1-acetic acid) suggests its potential as a starting material for the synthesis of jasmonates and their analogues.[6][7] These compounds are involved in various plant growth and defense mechanisms and are of interest for agricultural and medicinal applications.[8][9]

A plausible synthetic strategy would involve the α-alkylation of a protected form of this compound to introduce the characteristic pentenyl side chain.

Proposed Synthetic Approach: α-Alkylation

The α-position to the ketone in the cyclopentanone ring can be deprotonated to form an enolate, which can then act as a nucleophile to attack an appropriate electrophile, such as a pentenyl halide.

Protocol Outline: Synthesis of a Jasmonate Analogue

  • Protection of the Carboxylic Acid: The carboxylic acid would first be protected, for example, as a methyl or ethyl ester, following a similar procedure to the prostaglandin synthesis.

  • Enolate Formation: The protected keto-ester would be treated with a suitable base, such as lithium diisopropylamide (LDA) or sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) at low temperature to generate the enolate.

  • Alkylation: The enolate would then be reacted with a (Z)-1-bromo-2-pentene or a similar electrophile to introduce the pentenyl side chain at the α-position.

  • Deprotection: Finally, hydrolysis of the ester group under acidic or basic conditions would yield the jasmonate analogue.

Asymmetric Synthesis and Chiral Resolution

The presence of a stereocenter in this compound makes it an attractive starting material for asymmetric synthesis.[10][11] Enantiomerically pure forms of this compound can be obtained through chiral resolution of the racemate or by asymmetric synthesis. These chiral building blocks are invaluable for the synthesis of enantiomerically pure target molecules, which is often a critical requirement in drug development.[12][13]

Methods for Obtaining Enantiomerically Pure Material:

  • Classical Resolution: Formation of diastereomeric salts with a chiral amine, followed by fractional crystallization.

  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution of the corresponding ester.

  • Asymmetric Synthesis: Enantioselective alkylation or reduction of a prochiral precursor.

Conclusion

This compound is a versatile and cost-effective starting material with significant applications in organic synthesis. Its utility as a precursor to prostaglandins is well-established, and its potential for the synthesis of jasmonates and other cyclopentanoid natural products is promising. The ability to perform stereoselective transformations on this scaffold further enhances its value as a chiral building block. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this valuable compound.

References

Application Notes and Protocols: 2-(2-Oxocyclopentyl)acetic Acid as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Synthon

In the landscape of medicinal chemistry and organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency and novelty of a synthetic route. 2-(2-Oxocyclopentyl)acetic acid (CAS No: 1460-38-4) emerges as a particularly valuable, yet elegantly simple, building block.[1][2] Its structure is distinguished by the presence of two orthogonal and highly reactive functional groups: a five-membered cyclic ketone and a carboxylic acid moiety attached via a flexible ethyl linker.

This bifunctionality is the cornerstone of its synthetic utility. The carboxylic acid serves as a versatile "handle" for amide bond formation, esterification, or reduction, while the ketone provides a reactive site for carbon-carbon bond formation, reductive amination, or rearrangement reactions. Furthermore, the inherent chirality at the C2 position of the cyclopentanone ring offers the potential for stereocontrolled synthesis, a crucial aspect in the development of modern therapeutics. These features allow for the rapid assembly of complex molecular scaffolds, making it an ideal starting point for generating libraries of novel compounds for drug discovery and materials science. This document provides a detailed exploration of its reactivity and presents actionable protocols for its application in the synthesis of advanced intermediates.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 1460-38-4[2]
Molecular Formula C₇H₁₀O₃[1]
Molecular Weight 142.15 g/mol [2]
Melting Point 47-51 °C[1][3]
Boiling Point 316.5 °C at 760 mmHg[1][4]
Density 1.21 g/cm³[1][4]
pKa (Predicted) 4.36 ± 0.10[1]
SMILES C1CC(C(=O)C1)CC(=O)O[1][2]

Safety and Handling: this compound is classified as an irritant.[2] GHS hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2]

Core Reactivity: A Map of Synthetic Potential

The synthetic versatility of this compound stems from the distinct reactivity of its ketone and carboxylic acid functionalities. These sites can be addressed sequentially or, in some cases, simultaneously to construct diverse molecular architectures.

G cluster_main Synthetic Pathways cluster_acid Carboxylic Acid Reactions cluster_ketone Ketone Reactions main This compound Amide Amide Derivatives main->Amide Amide Coupling (EDC, HOBt) Ester Ester Derivatives main->Ester Esterification (H+, ROH) AcidChloride Acid Chloride main->AcidChloride SOCl₂ or (COCl)₂ Alcohol Primary Alcohol main->Alcohol Reduction (BH₃·THF) ReductiveAmination Substituted Amines main->ReductiveAmination Reductive Amination (R-NH₂, NaBH(OAc)₃) Wittig Alkenes main->Wittig Wittig Reaction (Ph₃P=CHR) Lactone Spirocyclic Lactone (Baeyer-Villiger) main->Lactone Baeyer-Villiger Oxidation (m-CPBA) Heterocycle Fused Heterocycles (e.g., Pyrazole) main->Heterocycle Condensation (e.g., Hydrazine) AcidChloride->Amide AcidChloride->Ester

Caption: General reactivity map for this compound.

Application Protocols for Novel Compound Synthesis

The following protocols are designed to serve as robust, validated starting points for researchers. They illustrate two distinct strategies for leveraging the building block's bifunctionality to create complex and novel molecular structures.

Protocol 1: Synthesis of a Novel Bicyclic Pyrazolidinone Scaffold

Rationale: This two-step protocol demonstrates a powerful strategy for drug scaffold synthesis. First, the carboxylic acid is used as an anchor point for diversification via amide coupling. Second, the ketone is utilized as an electrophilic center for an intramolecular condensation reaction to form a rigid, bicyclic heterocycle—a common motif in pharmacologically active compounds.

G start This compound + Benzylhydrazine step1 Step 1: Amide Coupling (EDC, HOBt, DIPEA in DCM) - Stir at RT for 12h start->step1 intermediate Intermediate Hydrazide step1->intermediate step2 Step 2: Intramolecular Cyclization (Acetic Acid in Toluene) - Reflux with Dean-Stark trap for 6h intermediate->step2 product Bicyclic Pyrazolidinone Product step2->product

Caption: Workflow for bicyclic pyrazolidinone synthesis.

A. Experimental Procedure

Step 1: Amide Coupling to form 2-(2-Oxocyclopentyl)-N'-(phenylmethyl)acetohydrazide

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, 1.42 g, 10.0 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, 40 mL).

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq, 1.62 g, 12.0 mmol) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq, 2.30 g, 12.0 mmol) to the solution. Stir for 10 minutes at room temperature.

  • In a separate flask, dissolve benzylhydrazine dihydrochloride (1.0 eq, 1.97 g, 10.0 mmol) in DCM (10 mL) and add N,N-Diisopropylethylamine (DIPEA) (2.2 eq, 3.83 mL, 22.0 mmol). Stir for 5 minutes.

  • Add the benzylhydrazine solution dropwise to the activated acid solution.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM (50 mL) and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude hydrazide intermediate, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Transfer the crude hydrazide from Step 1 into a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add toluene (100 mL) and glacial acetic acid (0.2 eq, 0.11 mL, 2.0 mmol).

  • Heat the mixture to reflux and collect water in the Dean-Stark trap. Maintain reflux for 6-8 hours until no more water is collected.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated NaHCO₃ solution (2 x 40 mL) and brine (1 x 40 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the final bicyclic pyrazolidinone.

B. Expected Data & Characterization

ParameterExpected Value
Overall Yield 60-75%
Appearance White to off-white solid
¹H NMR Disappearance of hydrazide N-H protons; appearance of characteristic signals for the bicyclic core.
¹³C NMR Appearance of a new quaternary carbon signal for the spiro-center.
HRMS (ESI) Calculated m/z for C₁₅H₁₈N₂O₂ [M+H]⁺ should match the observed value.
Protocol 2: Synthesis of a Novel Spirocyclic Lactone-Carboxylic Acid

Rationale: This protocol showcases the transformation of the cyclopentanone ring into a six-membered lactone via Baeyer-Villiger oxidation. This reaction is a cornerstone of synthetic chemistry for accessing lactones from cyclic ketones. The product, a spirocyclic lactone, is a highly sought-after scaffold due to its conformational rigidity and prevalence in natural products. The protocol involves a protection-oxidation-deprotection sequence, a common and instructive workflow in multi-step synthesis.

G start This compound step1 Step 1: Esterification (Protection) (MeOH, cat. H₂SO₄) - Reflux for 4h start->step1 intermediate Methyl 2-(2-oxocyclopentyl)acetate step1->intermediate step2 Step 2: Baeyer-Villiger Oxidation (m-CPBA in DCM) - Stir at 0°C to RT for 24h intermediate->step2 intermediate2 Spirocyclic Lactone-Ester step2->intermediate2 step3 Step 3: Saponification (Deprotection) (LiOH in THF/H₂O) - Stir at RT for 3h intermediate2->step3 product Final Spirocyclic Lactone-Acid step3->product

Caption: Workflow for spirocyclic lactone-acid synthesis.

A. Experimental Procedure

Step 1: Fischer Esterification (Protection)

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, 1.42 g, 10.0 mmol) in methanol (50 mL).

  • Carefully add concentrated sulfuric acid (3-4 drops) as a catalyst.

  • Heat the mixture to reflux for 4 hours.

  • Cool to room temperature and neutralize the acid catalyst by carefully adding solid NaHCO₃ until effervescence ceases.

  • Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (80 mL), wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 2-(2-oxocyclopentyl)acetate as an oil, which is typically pure enough for the next step.

Step 2: Baeyer-Villiger Oxidation

  • Dissolve the methyl ester intermediate from Step 1 (1.0 eq, ~10.0 mmol) in anhydrous DCM (50 mL) and cool the flask to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%) (1.5 eq, 3.36 g, ~15.0 mmol) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 24 hours.

  • Quench the reaction by slowly adding a 10% aqueous solution of Na₂S₂O₃ (30 mL).

  • Separate the layers and wash the organic layer with saturated NaHCO₃ solution (3 x 30 mL) and brine (1 x 30 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude spirocyclic lactone-ester.

Step 3: Saponification (Deprotection)

  • Dissolve the crude lactone-ester from Step 2 in a mixture of tetrahydrofuran (THF) and water (3:1, 40 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq, 0.84 g, 20.0 mmol) and stir vigorously at room temperature for 3 hours.

  • Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final spirocyclic lactone-carboxylic acid. Purify by recrystallization or chromatography if necessary.

B. Expected Data & Characterization

ParameterExpected Value
Overall Yield 55-70%
Appearance White crystalline solid
IR Spectroscopy Characteristic C=O stretch for a six-membered lactone (~1735 cm⁻¹) and carboxylic acid (~1710 cm⁻¹).
¹H NMR Disappearance of the methyl ester singlet; signals adjacent to the new lactone oxygen will be shifted downfield.
HRMS (ESI) Calculated m/z for C₇H₁₀O₄ [M-H]⁻ should match the observed value.

Conclusion

This compound stands as a powerful and cost-effective building block for the synthesis of novel and structurally diverse compounds. The protocols detailed herein provide a clear demonstration of how its orthogonal ketone and carboxylic acid functionalities can be strategically employed to build complex bicyclic and spirocyclic scaffolds. By providing these validated, step-by-step procedures, we aim to empower researchers in drug discovery and chemical synthesis to explore the full potential of this versatile synthon in their own research endeavors.

References

Laboratory preparation of "2-(2-oxocyclopentyl)acetic acid" esters

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Laboratory Synthesis of 2-(2-Oxocyclopentyl)acetic Acid Esters

Introduction

Esters of this compound are valuable and versatile building blocks in modern organic synthesis. Their unique structure, featuring a functionalized cyclopentanone ring, makes them crucial intermediates in the production of a wide range of high-value molecules. These include pharmaceuticals, such as prostaglandin analogs and the DP receptor antagonist Laropiprant, as well as compounds used in the flavor, fragrance, and agrochemical industries[1][2][3]. The strategic placement of the ketone and the acetic acid ester side chain provides multiple reactive sites for further chemical elaboration, enabling the construction of complex molecular architectures[4].

This application note serves as an in-depth technical guide for researchers, chemists, and drug development professionals. It provides a detailed exploration of the most robust and efficient synthetic strategies for the laboratory preparation of this compound esters. Moving beyond a simple recitation of steps, this guide explains the underlying chemical principles, the rationale behind procedural choices, and offers validated, step-by-step protocols for key methodologies.

Primary Synthetic Strategy: The Dieckmann Condensation Route

The most established and industrially relevant approach to the cyclopentanone core of the target molecule is the Dieckmann condensation. This powerful intramolecular reaction involves the base-catalyzed cyclization of a 1,6-diester, such as diethyl or dimethyl adipate, to form a five-membered β-keto ester[5][6]. This β-keto ester is the pivotal intermediate, which is subsequently alkylated, hydrolyzed, and decarboxylated to yield the desired this compound backbone, ready for final esterification.

The overall transformation can be performed in a stepwise fashion, allowing for the isolation and purification of intermediates, or via a more efficient "one-pot" procedure that significantly reduces reaction time and handling[1].

G cluster_0 Dieckmann Condensation Strategy A Diethyl Adipate B Ethyl 2-oxocyclopentane- carboxylate A->B  Dieckmann Condensation  (Na, Toluene) C Alkylated Diester Intermediate B->C  Alkylation  (e.g., Ethyl Chloroacetate) D This compound C->D  Hydrolysis &  Decarboxylation (Acid, Heat) E Target Ester D->E  Fischer Esterification  (Alcohol, Acid Catalyst) G A This compound D Target Ester 2-(2-oxocyclopentyl)acetate A->D B Alcohol (R-OH) (e.g., Ethanol, Methanol) B->D C Acid Catalyst (H₂SO₄) C->D

References

Safe handling and storage procedures for "2-(2-oxocyclopentyl)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Profile of a Bifunctional Molecule

2-(2-oxocyclopentyl)acetic acid (CAS No. 1460-38-4) is a unique bifunctional molecule incorporating both a carboxylic acid and a ketone within a cyclopentane framework.[1][2] This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex organic molecules. Its utility, however, necessitates a thorough understanding of its properties to ensure safe and effective handling in a research and development setting.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the safe handling and storage procedures for this compound. The protocols outlined below are designed to mitigate risks and ensure the integrity of the compound throughout its lifecycle in the laboratory. The causality behind each recommendation is explained to foster a culture of safety and scientific rigor.

Section 1: Physicochemical and Hazard Profile

A foundational element of safe chemical handling is a comprehensive understanding of the substance's intrinsic properties and associated hazards.

1.1: Physical and Chemical Properties

The physical state and properties of a chemical dictate many of the required handling and storage considerations. This compound is a solid at room temperature with a relatively low melting point.[1][3]

PropertyValueSource
CAS Number 1460-38-4[1][2]
Molecular Formula C₇H₁₀O₃[1][2]
Molecular Weight 142.15 g/mol [2]
Appearance Solid[4]
Melting Point 47-51 °C[1][3]
Boiling Point 316.5 °C at 760 mmHg[1]
Flash Point 159.5 °C[1]
Density 1.21 g/cm³[1]
pKa (Predicted) 4.36 ± 0.10[1]
1.2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as an irritant.[2][5] It is crucial to recognize and respect these hazards to prevent accidental exposure.

  • Pictogram:

    • alt text

  • Signal Word: Warning[3][5]

  • Hazard Statements:

    • H315: Causes skin irritation.[2][4][5]

    • H319: Causes serious eye irritation.[2][4][5]

    • H335: May cause respiratory irritation.[2][4][5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]

    • P264: Wash skin thoroughly after handling.[4][5]

    • P271: Use only outdoors or in a well-ventilated area.[4][5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

    • P312: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

Section 2: Reactivity and Stability Profile

The dual functionality of this compound informs its reactivity. Understanding its stability and potential for hazardous reactions is paramount for safe storage and handling.

2.1: General Reactivity
  • Carboxylic Acid Moiety: The carboxylic acid group can react with bases in an exothermic neutralization reaction. It can also react with active metals to produce hydrogen gas.

  • β-Keto Acid Structure: As a β-keto acid, this compound is susceptible to decarboxylation (loss of CO₂) upon heating.[6][7] This reaction is a common synthetic transformation but can lead to pressure buildup in sealed containers if the material is stored at elevated temperatures.

2.2: Incompatible Materials

To prevent hazardous reactions, this compound should be stored separately from the following classes of chemicals:

  • Strong Bases: (e.g., sodium hydroxide, potassium carbonate) - Can cause vigorous and exothermic reactions.

  • Strong Oxidizing Agents: (e.g., potassium permanganate, sodium hypochlorite) - Can lead to potentially violent reactions.

  • Reducing Agents: (e.g., sodium borohydride, lithium aluminum hydride) - May react with the ketone and carboxylic acid moieties.

  • Active Metals: (e.g., sodium, potassium, magnesium) - Can displace hydrogen from the carboxylic acid, generating flammable hydrogen gas.

Section 3: Protocols for Safe Handling and Storage

Adherence to standardized protocols is the cornerstone of laboratory safety. The following sections provide detailed, step-by-step procedures for the safe management of this compound.

3.1: Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for tears or punctures before use and change them frequently.

  • Body Protection: A standard laboratory coat is required. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[4] If a fume hood is not available and there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow cluster_ppe Required Personal Protective Equipment ppe_items Eye Protection (Goggles/Face Shield) Hand Protection (Nitrile Gloves) Body Protection (Lab Coat/Apron) Respiratory Protection (Fume Hood/Respirator) start Before Handling Chemical assess_risk Assess Risk of Exposure (Splash, Dust, Vapor) start->assess_risk don_ppe Don Appropriate PPE assess_risk->don_ppe Risk Identified proceed Proceed with Handling don_ppe->proceed

Caption: Workflow for PPE selection before handling this compound.

3.2: Dispensing and Handling Protocol
  • Preparation: Designate a clean, uncluttered area for handling, preferably within a chemical fume hood. Ensure that an appropriate spill kit is readily accessible.

  • Container Inspection: Before opening, visually inspect the container for any signs of damage or leakage.

  • Dispensing:

    • For solids, use a clean spatula or scoop to transfer the desired amount into a secondary container. Avoid creating dust.

    • If the compound is to be dissolved, add the solvent to the solid slowly to prevent splashing.

  • Cleaning: After dispensing, securely close the primary container. Clean any residual material from the spatula and work surface.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.

3.3: Storage Protocol

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Store in the original, tightly sealed container.[4]

  • Location:

    • Store in a cool, dry, and well-ventilated area.

    • Keep away from direct sunlight and heat sources to prevent potential decarboxylation.

    • Store in a cabinet designated for corrosive materials, preferably a non-metal cabinet to avoid corrosion.[8]

  • Segregation:

    • Segregate from incompatible materials as listed in Section 2.2.

    • Specifically, store away from bases and oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

Storage_Protocol cluster_storage Storage Requirements cluster_segregation Chemical Segregation storage_conditions Cool, Dry, Well-Ventilated Away from Heat/Sunlight Tightly Sealed Container incompatibles Incompatible Materials Strong Bases Oxidizing Agents Active Metals chemical 2-(2-oxocyclopentyl) acetic acid storage_cabinet Corrosive-Designated Storage Cabinet chemical->storage_cabinet Store in storage_cabinet->storage_conditions storage_cabinet->incompatibles Segregate from

Caption: Logical relationship for the proper storage of this compound.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.

4.1: First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4] If irritation develops or persists, seek medical attention.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

4.2: Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill pillow.

  • Cleanup: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.

4.3: Firefighting Measures

While this compound has a high flash point and is not considered highly flammable, it is a combustible solid.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.

  • Specific Hazards: Thermal decomposition may produce carbon monoxide and carbon dioxide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

References

Application Notes & Protocols: Mechanistic Insights into 2-(2-oxocyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Importance of 2-(2-oxocyclopentyl)acetic acid

This compound is a bifunctional organic molecule featuring a five-membered carbocyclic ketone and a carboxylic acid moiety.[1][2][3] This unique structural arrangement makes it a highly versatile and valuable building block in modern organic synthesis. Its true power lies in the orthogonal reactivity of its two functional groups, allowing for sequential and selective transformations to build molecular complexity. This guide provides an in-depth exploration of the core reaction mechanisms associated with the synthesis and subsequent derivatization of this key intermediate, with a focus on practical applications and protocols relevant to pharmaceutical research and development.

II. Core Synthesis Pathway: The Dieckmann Condensation Route

The most prevalent and efficient synthesis of the this compound scaffold relies on the intramolecular Dieckmann condensation of a 1,6-diester.[4][5] This powerful carbon-carbon bond-forming reaction is the cornerstone for creating the requisite five-membered ring system.

Mechanism Deep Dive:

The overall synthesis can be understood as a three-stage process starting from a readily available precursor like diethyl adipate.

  • Stage 1: Dieckmann Condensation. The process begins with the base-catalyzed intramolecular cyclization of a 1,6-diester (e.g., diethyl adipate). A strong base, typically sodium ethoxide, deprotonates the α-carbon of one ester group to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group. This step forms a five-membered ring and eliminates an ethoxide leaving group, yielding a cyclic β-keto ester (ethyl 2-oxocyclopentanecarboxylate).[4][5][6]

  • Stage 2: Alkylation. The resulting β-keto ester is then alkylated. The acidic proton between the two carbonyl groups is readily removed by a base to form a new enolate, which is subsequently alkylated with an electrophile like ethyl chloroacetate. This introduces the acetic acid side chain at the C1 position of the cyclopentanone ring.

  • Stage 3: Hydrolysis and Decarboxylation. The final stage involves the saponification (hydrolysis) of both ester groups under acidic or basic conditions, followed by heating. The resulting β-keto acid intermediate is unstable and readily undergoes decarboxylation (loss of CO2) to yield the final product, this compound.[7]

The entire sequence can be efficiently performed in a "one-pot" procedure, which significantly improves yield and reduces production time compared to multi-step approaches.[8]

Synthesis Workflow Diagram:

G cluster_0 Stage 1: Dieckmann Condensation cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Hydrolysis & Decarboxylation A Diethyl Adipate B Enolate Intermediate A->B 1. NaOEt C Ethyl 2-oxocyclopentanecarboxylate (β-Keto Ester) B->C Intramolecular Cyclization D Alkylated Intermediate C->D 2. Base 3. ClCH₂COOEt E β-Keto Dicarboxylic Acid D->E 4. H₃O⁺ / H₂O F This compound E->F 5. Heat (-CO₂)

Caption: Synthesis of this compound via Dieckmann condensation.

III. Protocol: One-Pot Synthesis of this compound

This protocol is adapted from an optimized, scalable method that combines condensation, substitution, hydrolysis, and decarboxylation into a streamlined "one-pot" process.[8]

Materials:

  • Diethyl adipate

  • Sodium metal

  • Toluene

  • Absolute ethanol

  • Ethyl chloroacetate

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction vessel (three-neck flask) with mechanical stirrer, reflux condenser, and dropping funnel

Procedure:

  • Sodium Dispersion: In a 2L three-neck flask, add 200 mL of toluene and sodium metal (17.2g, 0.749mol). Heat the mixture to reflux with vigorous mechanical stirring to disperse the sodium into a fine sand-like consistency.

  • Dieckmann Condensation: Cool the mixture to 85°C. Add 500 mL of toluene. Prepare a mixture of diethyl adipate (150mL, 0.749mol), 5mL of absolute ethanol, and 60mL of toluene. Add this mixture dropwise to the sodium dispersion over approximately 1 hour. Maintain stirring for 6 hours.

  • Alkylation: Cool the reaction to 85°C. Add ethyl chloroacetate (79.1mL, 0.749mol) dropwise over 1 hour, ensuring the temperature does not exceed 100°C. Continue stirring at 85°C for an additional 3 hours.

  • Work-up and Hydrolysis: Cool the reaction mixture and wash with water. Concentrate the organic layer. Add an appropriate acidic solution (e.g., aqueous HCl) and heat to reflux for 4-8 hours to achieve hydrolysis and decarboxylation.

  • Extraction and Isolation: After cooling, extract the aqueous layer with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Optional Esterification for Purification: For further purification or to obtain the ethyl ester, dissolve the crude product in absolute ethanol, add a catalytic amount of sulfuric acid, and reflux for 8 hours. Concentrate the solution, dilute with ethyl acetate, and wash with saturated NaHCO3 solution. Dry, concentrate, and purify by vacuum distillation to obtain ethyl 2-(2-oxocyclopentyl)acetate.[8]

Comparative Synthesis Data:
MethodKey StepsTypical YieldTimeNotes
Classical Method 4 distinct steps with intermediate purifications48-54%~4 daysInvolves multiple work-ups; higher solvent usage.[8]
"One-Pot" Method Condensation, alkylation, and hydrolysis in a single sequence~60%~2 daysReduced handling and purification steps; more efficient.[8]

IV. Key Reaction Mechanisms & Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its ketone and carboxylic acid functional groups. This allows for a wide array of selective transformations.

Reactive Sites Workflow:

Caption: Key reactive sites and potential transformations of the title compound.

  • Reactions at the Ketone Carbonyl:

    • Reduction: The cyclopentanone can be selectively reduced using mild reducing agents like sodium borohydride (NaBH4) to yield the corresponding hydroxy acid, 2-(2-hydroxycyclopentyl)acetic acid. The stereochemical outcome can often be controlled with chiral reducing agents.

    • Reductive Amination: Reaction with an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) provides access to various amino acid derivatives, a common scaffold in medicinal chemistry.

    • Wittig Reaction: The ketone can be converted to an exocyclic double bond through the Wittig reaction, allowing for the introduction of diverse substituents.

  • Reactions at the Carboxylic Acid:

    • Esterification: Standard Fischer esterification (reaction with an alcohol under acidic catalysis) readily converts the carboxylic acid to its corresponding ester.[8] This is often used for purification or to modify the compound's solubility and reactivity.

    • Amide Bond Formation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC) forms amides. This is a fundamental transformation for building peptidomimetics and other complex bioactive molecules.

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the carboxylic acid to a primary alcohol, yielding 2-(2-oxocyclopentyl)ethanol. Note that LiAlH4 will also reduce the ketone unless it is protected.

V. Application in Drug Discovery

This compound and its derivatives are crucial intermediates in the synthesis of pharmacologically active agents. A notable example is its use in the preparation of Laropiprant , a selective antagonist of the prostaglandin D2 receptor (DP1). The cyclopentylacetic acid core provides a rigid scaffold upon which further complexity is built to achieve high-affinity binding to the biological target. Its derivatives are also explored in various research contexts for their potential to modulate biological pathways.[9]

VI. Physicochemical Properties

PropertyValueSource
Molecular Formula C7H10O3PubChem[3]
Molecular Weight 142.15 g/mol PubChem[3]
Melting Point 47-51 °CLookChem[10]
Boiling Point 316.5 °C at 760 mmHgLookChem[10]
CAS Number 1460-38-4PubChem[3]
Canonical SMILES C1CC(C(=O)C1)CC(=O)OLookChem[10]

VII. Conclusion

This compound is a foundational building block whose synthesis and reactivity are governed by fundamental principles of organic chemistry. A thorough understanding of the Dieckmann condensation for its synthesis and the selective reactivity of its functional groups is essential for its effective use. The protocols and mechanistic insights provided herein serve as a guide for researchers aiming to leverage this versatile intermediate in the design and synthesis of novel molecules for drug discovery and development.

References

Troubleshooting & Optimization

Troubleshooting "2-(2-oxocyclopentyl)acetic acid" synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-oxocyclopentyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth explanations and practical troubleshooting strategies to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired Product in Dieckmann Condensation

Question: I am performing a Dieckmann condensation of diethyl adipate to form the ethyl 2-oxocyclopentanecarboxylate precursor, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the Dieckmann condensation are a common issue and can often be attributed to competing side reactions or suboptimal reaction conditions. The Dieckmann condensation is an intramolecular Claisen reaction that is highly effective for forming five- and six-membered rings.[1][2] However, several factors can negatively impact its efficiency.

Potential Causes and Solutions:

  • Intermolecular Condensation: Instead of the desired intramolecular cyclization, the diester can react with another molecule of the diester in an intermolecular fashion, leading to polymeric byproducts. This is particularly problematic when attempting to form larger rings, but can still occur with five-membered ring synthesis if conditions are not optimal.[3]

    • Troubleshooting:

      • High Dilution: Employing high-dilution conditions favors the intramolecular reaction by decreasing the probability of intermolecular collisions.

      • Slow Addition: Adding the diester slowly to the base solution can also help maintain a low concentration of the starting material.

  • Reverse Claisen Condensation: The Dieckmann condensation is a reversible reaction. If the resulting β-keto ester does not have an acidic α-proton between the two carbonyl groups, the equilibrium can shift back towards the starting materials, especially in the presence of the alkoxide base.[4]

    • Troubleshooting:

      • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or toluene. These bases can irreversibly deprotonate the resulting β-keto ester, driving the reaction forward. Sodium ethoxide in ethanol is a classic choice but can be less effective due to the reversibility of the reaction.[3]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material.

    • Troubleshooting:

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.

      • Temperature Optimization: While higher temperatures can accelerate the reaction, they can also promote side reactions. A typical temperature range for the Dieckmann condensation is between room temperature and the reflux temperature of the solvent. A patent for a "one-pot" synthesis starting from diethyl adipate suggests a cyclization temperature of 90-100°C in toluene.[5]

Issue 2: Formation of O-Alkylated and Dialkylated Byproducts During Alkylation

Question: After successfully forming my β-keto ester, I am struggling with the alkylation step to introduce the acetic acid side chain. My product mixture contains significant amounts of an O-alkylated impurity and a dialkylated product. How can I improve the selectivity for the desired C-mono-alkylation?

Answer:

The alkylation of the enolate derived from ethyl 2-oxocyclopentanecarboxylate is a critical step that is often plagued by competing O-alkylation and dialkylation.[3] The enolate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).

Controlling C- vs. O-Alkylation:

The ratio of C- to O-alkylation is influenced by several factors, including the nature of the electrophile, the solvent, and the counterion of the enolate.[6][7]

  • Electrophile Choice: "Soft" electrophiles, such as alkyl iodides and bromides, tend to favor C-alkylation, which is the desired pathway. "Hard" electrophiles, like alkyl chlorides or tosylates, have a higher propensity for O-alkylation.[7] For the synthesis of this compound, using ethyl bromoacetate or a similar bromo- or iodoacetate derivative is recommended.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO can solvate the cation, leading to a "naked" and more reactive enolate anion, which can increase the amount of O-alkylation. Less polar solvents like THF or toluene generally favor C-alkylation.

  • Counterion: The nature of the metal counterion of the enolate plays a role. Lithium enolates tend to favor C-alkylation more than sodium or potassium enolates due to tighter coordination with the oxygen atom.

Minimizing Dialkylation:

Dialkylation occurs when the mono-alkylated product, which still possesses an acidic α-hydrogen, is deprotonated and reacts with another equivalent of the alkylating agent.

  • Stoichiometry and Base Strength: To minimize dialkylation, it is crucial to use a strong base that can achieve complete and rapid deprotonation of the starting β-keto ester. Using a slight excess of the alkylating agent (e.g., 1.05-1.1 equivalents) can also help ensure the mono-alkylated product is formed preferentially. However, a large excess should be avoided as it can promote dialkylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by slowing down the rate of the second alkylation.

Parameter Favors C-Alkylation (Desired) Favors O-Alkylation (Side Product)
Electrophile Soft (e.g., R-I, R-Br)Hard (e.g., R-Cl, R-OTs)
Solvent Less polar (e.g., THF, Toluene)Polar aprotic (e.g., DMF, DMSO)
Counterion Li⁺Na⁺, K⁺
Issue 3: Unwanted Decarboxylation or Incomplete Hydrolysis

Question: During the final hydrolysis and decarboxylation step, I am either losing my desired product due to complete decarboxylation of both carboxyl groups or I am left with a significant amount of the ester starting material. How can I control this step more effectively?

Answer:

The final step of saponification (ester hydrolysis) followed by decarboxylation requires careful control of reaction conditions. The intermediate, a β-keto acid, is prone to decarboxylation upon heating.[8][9]

Potential Causes and Solutions:

  • Incomplete Hydrolysis: The hydrolysis of sterically hindered esters can be slow.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure sufficient reaction time and an appropriate temperature for the hydrolysis to go to completion. Refluxing with a strong acid (e.g., HCl or HBr) or a strong base (e.g., NaOH or KOH) followed by acidic workup is common.[5]

      • Co-solvents: In some cases, the addition of a co-solvent like ethanol can improve the solubility of the ester and facilitate hydrolysis.

  • Uncontrolled Decarboxylation: The β-keto acid intermediate readily loses CO₂ upon heating. If the alkylation step resulted in a dialkylated product with two ester groups, selective decarboxylation might be challenging.

    • Troubleshooting:

      • Temperature Control: The decarboxylation step should be performed at a controlled temperature. Often, gentle heating after acidification of the hydrolyzed product is sufficient. Vigorous or prolonged heating can lead to undesired side reactions.

      • Stepwise Procedure: Perform the hydrolysis at a lower temperature to completion first. Then, after acidification, gently heat the reaction mixture to induce decarboxylation. This two-step temperature profile can offer better control.

Experimental Protocols

Protocol 1: "One-Pot" Synthesis from Diethyl Adipate

This protocol is adapted from a patented procedure and is suitable for larger-scale synthesis.[5]

  • Dieckmann Condensation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser, add toluene and sodium metal. Heat the mixture to reflux with vigorous stirring until the sodium disperses into a fine sand. Cool to 85 °C and add more toluene. A mixture of diethyl adipate and a catalytic amount of absolute ethanol in toluene is then added dropwise over 1 hour. The reaction is stirred for an additional 6 hours.

  • Alkylation: Cool the reaction mixture to 85 °C and add ethyl chloroacetate dropwise, ensuring the temperature does not exceed 100 °C. Stir for approximately 3 hours at 85 °C.

  • Hydrolysis and Decarboxylation: After cooling, the reaction mixture is washed with water. The organic layer is then concentrated under reduced pressure. The resulting crude product is refluxed with concentrated hydrochloric acid for 4-8 hours.

  • Work-up and Purification: After cooling, the mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude this compound. Further purification can be achieved by vacuum distillation or crystallization.

Protocol 2: Alkylation of Ethyl 2-Oxocyclopentanecarboxylate

This protocol is a general procedure for the alkylation of a pre-formed β-keto ester.[10]

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal to the ethanol at 0-5 °C. Once all the sodium has reacted, add ethyl 2-oxocyclopentanecarboxylate dropwise to the cooled solution with stirring. Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

  • Alkylation: Add ethyl bromoacetate (1.1 equivalents) dropwise to the enolate solution at room temperature. Stir the reaction mixture until completion (monitored by TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Remove the ethanol under reduced pressure. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can then be subjected to hydrolysis and decarboxylation as described in Protocol 1.

Visualizing the Pathways

Main Synthetic Pathway and Key Side Reactions

G cluster_0 Dieckmann Condensation cluster_1 Alkylation cluster_2 Hydrolysis & Decarboxylation Diethyl Adipate Diethyl Adipate Ethyl 2-oxocyclopentanecarboxylate Ethyl 2-oxocyclopentanecarboxylate Diethyl Adipate->Ethyl 2-oxocyclopentanecarboxylate NaOEt, EtOH Intermolecular Polymer Intermolecular Polymer Diethyl Adipate->Intermolecular Polymer Side Reaction Ethyl 1-(ethoxycarbonylmethyl)-2-oxocyclopentanecarboxylate Ethyl 1-(ethoxycarbonylmethyl)-2-oxocyclopentanecarboxylate Ethyl 2-oxocyclopentanecarboxylate->Ethyl 1-(ethoxycarbonylmethyl)-2-oxocyclopentanecarboxylate 1. Base 2. BrCH2CO2Et O-Alkylated Product O-Alkylated Product Ethyl 2-oxocyclopentanecarboxylate->O-Alkylated Product Side Reaction (Hard Electrophile) Dialkylated Product Dialkylated Product Ethyl 1-(ethoxycarbonylmethyl)-2-oxocyclopentanecarboxylate->Dialkylated Product Side Reaction (Excess Base/Alkylating Agent) This compound This compound Ethyl 1-(ethoxycarbonylmethyl)-2-oxocyclopentanecarboxylate->this compound H3O+, Δ

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Logic for Low Alkylation Yield

G cluster_checks Initial Checks cluster_analysis Product Mixture Analysis (TLC, GC-MS, NMR) cluster_solutions Corrective Actions start Low Yield of C-Alkylated Product check_reagents Are reagents pure and anhydrous? start->check_reagents check_atmosphere Is the reaction under inert atmosphere? start->check_atmosphere o_alkylation Presence of O-Alkylated Product? check_atmosphere->o_alkylation dialkylation Presence of Dialkylated Product? o_alkylation->dialkylation No solution_o Switch to softer electrophile (R-Br, R-I). Use less polar solvent (THF). Consider Li+ counterion (e.g., LDA). o_alkylation->solution_o Yes starting_material High amount of unreacted starting material? dialkylation->starting_material No solution_di Ensure 1:1 stoichiometry of enolate to alkylating agent. Use a strong, non-nucleophilic base (e.g., LDA) for complete initial deprotonation. dialkylation->solution_di Yes solution_sm Increase reaction time/temperature. Use a stronger base (e.g., NaH, LDA). Ensure complete enolate formation before adding electrophile. starting_material->solution_sm Yes

Caption: Troubleshooting workflow for alkylation side reactions.

References

Technical Support Center: Optimization of 2-(2-oxocyclopentyl)acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-(2-oxocyclopentyl)acetic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our goal is to empower you with the scientific understanding to not only identify and solve common experimental issues but also to proactively optimize your reaction conditions for higher yields and purity.

Introduction to the Synthesis

The synthesis of this compound is a cornerstone in the preparation of various pharmaceutical intermediates. A prevalent and robust method involves a three-stage process:

  • Dieckmann Condensation: An intramolecular Claisen condensation of a diester, typically diethyl adipate, to form a cyclic β-keto ester (ethyl 2-oxocyclopentanecarboxylate).[1][2]

  • Alkylation: Introduction of the acetic acid moiety by reacting the enolate of the cyclic β-keto ester with an appropriate haloacetate.

  • Hydrolysis and Decarboxylation: Saponification of the ester groups followed by acidification and heating to facilitate the decarboxylation of the resulting β-keto acid to yield the final product.[3][4][5]

This guide is structured to address specific challenges you may encounter at each of these critical stages.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the synthesis of this compound.

Q1: What is the driving force for the Dieckmann condensation?

The Dieckmann condensation is an equilibrium-driven reaction. The final, and essentially irreversible, step is the deprotonation of the newly formed β-keto ester by the alkoxide base.[6] The resulting enolate is resonance-stabilized and significantly more acidic than the starting ester, which drives the reaction to completion.

Q2: Why is decarboxylation of the β-keto acid intermediate so facile?

β-keto acids readily undergo decarboxylation upon heating through a cyclic, concerted transition state.[3][4] This pericyclic reaction involves the rearrangement of six electrons, leading to the formation of an enol intermediate and the loss of carbon dioxide. The enol then tautomerizes to the more stable keto form of the final product.

Q3: Can I use a different base for the Dieckmann condensation?

Yes, while sodium ethoxide is commonly used, other strong bases like sodium hydride, potassium tert-butoxide, or sodium amide can also be employed.[7] The choice of base can influence reaction kinetics and side product formation. It is crucial that the base is strong enough to deprotonate the α-carbon of the ester.

Q4: Is the "one-pot" synthesis method reliable?

A "one-pot" approach, where condensation, alkylation, hydrolysis, and decarboxylation are performed sequentially in the same reaction vessel, can be highly efficient.[8] This method can reduce handling losses and shorten the overall reaction time. However, it requires careful control of reaction conditions at each step to minimize the formation of impurities that can complicate purification.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Yield in the Dieckmann Condensation Step

Symptoms:

  • Incomplete consumption of the starting diester (e.g., diethyl adipate) as observed by TLC or GC analysis.

  • Formation of a significant amount of polymeric or tar-like material.

Possible Causes and Solutions:

Cause Scientific Explanation Troubleshooting Protocol
Insufficiently Anhydrous Conditions The alkoxide base is highly reactive towards water. Moisture will consume the base, rendering it unavailable for the condensation reaction.1. Thoroughly dry all glassware in an oven at >120°C for several hours. 2. Use freshly distilled, anhydrous solvents. 3. Handle hygroscopic bases (e.g., sodium ethoxide) in a glovebox or under an inert atmosphere.
Incorrect Stoichiometry of the Base At least one full equivalent of base is required to drive the reaction to completion by deprotonating the product β-keto ester.[9]1. Carefully weigh the base, accounting for its purity. 2. Consider using a slight excess (1.1-1.2 equivalents) of the base.
Intermolecular Condensation At high concentrations, the starting diester can undergo intermolecular Claisen condensation, leading to polymer formation.1. Employ high-dilution conditions by slowly adding the diester to the base solution. 2. Maintain vigorous stirring to ensure rapid dispersion of the diester.
Reaction Temperature Too High Elevated temperatures can promote side reactions, such as aldol-type condensations or decomposition of the starting materials and products.1. Maintain the recommended reaction temperature (typically refluxing ethanol or toluene). 2. Use a temperature-controlled heating mantle and monitor the internal reaction temperature.
Problem 2: Incomplete Alkylation or Dialkylation

Symptoms:

  • Presence of unreacted ethyl 2-oxocyclopentanecarboxylate after the alkylation step.

  • Detection of a dialkylated side product by mass spectrometry.

Possible Causes and Solutions:

Cause Scientific Explanation Troubleshooting Protocol
Poor Enolate Formation Incomplete deprotonation of the β-keto ester will result in unreacted starting material.1. Ensure the use of a sufficiently strong base (e.g., sodium ethoxide, potassium carbonate) to form the enolate. 2. Allow adequate time for enolate formation before adding the alkylating agent.
Incorrect Alkylating Agent Stoichiometry An insufficient amount of the alkylating agent (e.g., ethyl bromoacetate) will lead to incomplete reaction. An excess can promote dialkylation.1. Use a slight excess (1.05-1.1 equivalents) of the alkylating agent to ensure complete consumption of the enolate. 2. Monitor the reaction progress by TLC or GC to avoid prolonged reaction times that could lead to dialkylation.
Reaction Temperature Too Low The rate of the SN2 reaction between the enolate and the alkylating agent is temperature-dependent.1. Gently warm the reaction mixture if the reaction is sluggish at room temperature. 2. Avoid excessive heating, which can lead to side reactions.
Problem 3: Low Yield or Incomplete Decarboxylation

Symptoms:

  • The final product is contaminated with the intermediate β-keto acid.

  • Low overall yield after workup.

Possible Causes and Solutions:

Cause Scientific Explanation Troubleshooting Protocol
Incomplete Hydrolysis If the ester groups are not fully hydrolyzed to the corresponding carboxylic acids, the subsequent decarboxylation will not occur.1. Ensure complete saponification by using a sufficient excess of base (e.g., KOH, NaOH). 2. Heat the reaction mixture for an adequate period to drive the hydrolysis to completion. Monitor by TLC.
Insufficiently Acidic Conditions for Decarboxylation The decarboxylation is catalyzed by acid. If the pH is not low enough, the reaction will be slow or incomplete.1. After hydrolysis, carefully acidify the reaction mixture to a pH of 1-2 using a strong acid like HCl or H2SO4. 2. Confirm the pH with pH paper or a pH meter.
Insufficient Heating During Decarboxylation The decarboxylation step requires thermal energy to overcome the activation barrier of the pericyclic reaction.[4][5]1. Heat the acidified reaction mixture to reflux. 2. Monitor the evolution of CO2 gas as an indicator of reaction progress. Continue heating until gas evolution ceases.

Experimental Workflow Diagrams

To further clarify the experimental process, the following diagrams illustrate the key workflows.

Dieckmann Condensation and Alkylation Workflow

G cluster_0 Dieckmann Condensation cluster_1 Alkylation A 1. Prepare anhydrous solvent (e.g., ethanol or toluene) B 2. Add base (e.g., NaOEt) under inert atmosphere A->B C 3. Slowly add diethyl adipate at appropriate temperature B->C D 4. Reflux for several hours C->D E 5. Monitor reaction completion (TLC/GC) D->E F 6. Cool reaction mixture E->F Proceed to Alkylation G 7. Add alkylating agent (e.g., ethyl bromoacetate) F->G H 8. Stir at room temperature or gentle warming G->H I 9. Monitor reaction completion (TLC/GC) H->I

Caption: Workflow for Dieckmann Condensation and subsequent Alkylation.

Hydrolysis and Decarboxylation Workflow

G cluster_0 Hydrolysis cluster_1 Decarboxylation & Workup A 1. Add aqueous base (e.g., KOH solution) B 2. Reflux until saponification is complete (TLC) A->B C 3. Cool and acidify to pH 1-2 (e.g., HCl) B->C Proceed to Decarboxylation D 4. Heat to reflux until CO2 evolution ceases C->D E 5. Extract with organic solvent D->E F 6. Dry, filter, and concentrate E->F G 7. Purify by distillation or chromatography F->G

Caption: Workflow for Hydrolysis and Decarboxylation.

References

Technical Support Center: Purification of 2-(2-Oxocyclopentyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for "2-(2-oxocyclopentyl)acetic acid" (CAS No. 1460-38-4). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and achieve your desired purity targets.

Introduction: The Purification Challenge

This compound is a keto-acid, a structural motif that presents unique purification challenges.[1] Its combination of a moderately polar carboxylic acid and a cyclopentanone ring means it can be prone to side reactions, exist as a low-melting solid or oil, and be difficult to separate from structurally similar impurities. This guide provides a structured approach to overcoming these common hurdles.

Section 1: Understanding the Molecule - Key Physicochemical Properties

A successful purification strategy begins with a deep understanding of the molecule's physical and chemical properties. These characteristics dictate its behavior in different solvents and separation media.

PropertyValueImplication for Purification
Molecular Formula C₇H₁₀O₃Relatively small molecule, suitable for distillation if not for thermal lability.[2]
Molecular Weight 142.16 g/mol Standard molecular weight for small molecule intermediates.[2]
Melting Point 47-51 °C (lit.)Low melting point suggests it may "oil out" during crystallization if not handled carefully.
Boiling Point 316.5 °C @ 760 mmHgHigh atmospheric boiling point indicates that vacuum distillation is necessary to prevent decomposition.
pKa ~4.36 (Predicted)As a carboxylic acid, its solubility is highly pH-dependent. This is the primary lever for liquid-liquid extraction.
LogP ~0.83 (Predicted)Indicates moderate polarity, suitable for both normal and reversed-phase chromatography.
Hazards Skin and Eye IrritantProper personal protective equipment (PPE) is required during handling.[3]
Section 2: Common Impurities and Their Origins

The most effective purification method is one that targets the specific impurities present in your crude material. The synthesis of this compound, often proceeding through a Dieckmann condensation followed by alkylation and hydrolysis, can generate several characteristic impurities.[4][5]

Impurity ClassSpecific Example(s)Typical Origin
Unreacted Starting Materials Diethyl adipate, Ethyl chloroacetateIncomplete reaction during the initial condensation or alkylation steps.[4]
Reaction Intermediates Ethyl 2-oxocyclopentanecarboxylateIncomplete alkylation or residual material carried through the synthesis.
Esterified Product Ethyl 2-(2-oxocyclopentyl)acetateIncomplete hydrolysis of the ester precursor to the final carboxylic acid.[4]
Positional Isomers 2-(3-Oxocyclopentyl)acetic acidNon-selective enolate formation or rearrangement during synthesis.[6]
Byproducts Oligomers from self-condensationCan occur under harsh basic or acidic conditions, particularly with heating.
Residual Solvents Toluene, Ethanol, Ethyl AcetateSolvents used during the reaction, workup, or a previous purification attempt.[4]
Section 3: Troubleshooting Purification - A Q&A Guide

This section addresses the most common issues encountered during the purification of this compound in a practical, question-and-answer format.

Q1: My crude product is a dark, viscous oil. Where do I start?

Answer: A dark, oily crude product is typical and often contains neutral organic impurities (like unreacted esters) and colored byproducts. The first and most effective step is a pH-swinging liquid-liquid extraction (acid-base extraction). This leverages the acidic nature of your target compound.

dot

Caption: Workflow for Acid-Base Extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per 1 g of crude).

  • Basification: Transfer the solution to a separatory funnel and extract with 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. Extract 2-3 times. Combine the aqueous layers.

    • Scientist's Note: The carboxylic acid (pKa ~4.36) is deprotonated by the base to form its water-soluble sodium salt, pulling it into the aqueous phase. Neutral impurities, such as unreacted esters, remain in the organic layer.

  • Back-Extraction (Optional): Wash the combined aqueous layers once with a small amount of the organic solvent (EtOAc or DCM) to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly acidify with cold 6M hydrochloric acid (HCl) until the pH is ~2 (test with pH paper). The product will precipitate or form an oil.

    • Scientist's Note: The ice bath dissipates the heat from the acid-base neutralization. Slow addition prevents localized overheating which could degrade the product.

  • Re-extraction: Extract the acidified aqueous phase 3 times with fresh EtOAc or DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Q2: My product is cleaner but still oily or waxy. How can I induce crystallization?

Answer: Given its low melting point (47-51 °C), "oiling out" is a common problem. Successful crystallization requires finding a solvent system where the product is soluble when hot but sparingly soluble when cold.

Troubleshooting Crystallization:

  • Solvent Selection: Start with small-scale trials. A good starting point is a binary solvent system.

    • System 1: Diethyl Ether / Hexanes. Dissolve the oil in a minimum amount of diethyl ether. Add hexanes dropwise until a persistent cloudiness appears. Gently warm until the solution is clear again, then allow it to cool slowly.

    • System 2: Ethyl Acetate / Hexanes. Follow the same procedure as above.

  • Preventing "Oiling Out":

    • Slow Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool to room temperature first, then transfer to a 4 °C refrigerator. Slow crystal growth leads to higher purity.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Q3: Crystallization is failing or purity is insufficient. What are my chromatography options?

Answer: Flash column chromatography on silica gel is an excellent method for purifying this compound due to its moderate polarity.

dot

Caption: Workflow for Flash Chromatography.

Experimental Protocol: Flash Column Chromatography

  • Select a Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point is a mixture of Hexanes and Ethyl Acetate.

    • Target R_f: Aim for an R_f (retention factor) of ~0.25-0.35 for your product.

    • Example System: 70:30 Hexanes:EtOAc.

  • Suppress Tailing: Carboxylic acids often "tail" on silica gel. To prevent this, add a small amount of acetic acid (AcOH) to your mobile phase.

    • Modified Mobile Phase: 70:30:0.1 Hexanes:EtOAc:AcOH.

    • Scientist's Note: The added acetic acid keeps your target molecule fully protonated, preventing ionic interactions with the slightly acidic silanol groups (Si-OH) on the silica surface. This results in sharper peaks and better separation.

  • Pack and Run the Column: Pack a column with silica gel in the mobile phase. Load your sample (either dissolved in a minimum amount of solvent or dry-loaded by adsorbing it onto a small amount of silica). Elute with the mobile phase, collecting fractions and monitoring by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual acetic acid from the mobile phase, you can co-evaporate with a non-polar solvent like hexanes or perform a quick aqueous wash.

Q4: How do I confirm the purity and identity of my final product?

Answer: A combination of analytical techniques should be used to confirm both the identity and purity of your this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the definitive method for structural confirmation. Check for the absence of signals corresponding to impurities identified in Section 2 (e.g., ethyl ester signals, aromatic signals from toluene).

  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method can provide a quantitative purity value (e.g., % area). A typical method would use a C18 column with a mobile phase of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for detecting volatile impurities. The carboxylic acid may require derivatization (e.g., to its methyl or silyl ester) to improve its volatility and chromatographic behavior.[7]

  • Melting Point: A sharp melting point range that matches the literature value (47-51 °C) is a good indicator of high purity.

References

Technical Support Center: Recrystallization of 2-(2-oxocyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of 2-(2-oxocyclopentyl)acetic acid (CAS: 1460-38-4) via recrystallization. It is designed for researchers, chemists, and drug development professionals to address common challenges and provide field-proven solutions.

Frequently Asked Questions (FAQs): First Principles

Q1: What are the key physicochemical properties of this compound that influence recrystallization?

A1: Understanding the molecule's properties is the foundation for developing a robust recrystallization protocol. Key characteristics are summarized below. The molecule possesses a carboxylic acid group (polar, capable of hydrogen bonding), a ketone group (polar), and a cyclopentyl ring system (nonpolar). This amphiphilic nature is central to solvent selection. A critical factor is its low melting point of 47-51 °C[1][2]. This necessitates careful solvent choice to avoid "oiling out," a phenomenon where the compound melts before dissolving.

PropertyValueSignificance for RecrystallizationSource
CAS Number 1460-38-4Unique identifier for the compound.[2][3][4]
Molecular Formula C₇H₁₀O₃Indicates the elemental composition.[1][4]
Molecular Weight 142.15 g/mol Used for calculating molar quantities.[1][5]
Melting Point 47-51 °C (lit.)Crucial. The solvent's boiling point should ideally be below this to prevent melting.[1][2]
pKa (Predicted) 4.36 ± 0.10Indicates acidic nature; solubility will be high in basic solutions.[1][2]
Appearance SolidThe physical state at room temperature.[6]

Troubleshooting Guide & Advanced Protocols

This section addresses specific issues encountered during the recrystallization of this compound in a practical question-and-answer format.

Core Issue: Solvent Selection

Q2: I'm unsure which solvent to use. What is the recommended approach for solvent screening?

A2: The ideal solvent should dissolve the compound poorly at low temperatures but completely at higher temperatures.[7] Given the compound's dual polarity and low melting point, a single perfect solvent can be elusive. A solvent-pair system is often most effective.

Rationale:

  • Polar Protic Solvents (e.g., Water, Ethanol): The carboxylic acid group will form strong hydrogen bonds with these solvents, potentially making solubility too high even at room temperature, leading to poor recovery.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar cyclopentyl ring provides some affinity, but the polar ketone and acid groups will limit solubility significantly, often making them good anti-solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These often provide a good balance but their boiling points must be watched. Acetone (BP 56 °C) is a risk for oiling out. Ethyl acetate (BP 77 °C) is definitely unsuitable as a primary hot solvent.

Recommended Solvent System: Toluene-Hexane or Diethyl Ether-Hexane.

This approach involves dissolving the crude acid in the minimum amount of a "good" solvent (one in which it is more soluble, like Toluene or Diethyl Ether) at room temperature or with very gentle warming. Then, a "poor" or "anti-solvent" (like Hexane) is added dropwise until the solution becomes persistently cloudy (the saturation point). Gentle heating to clarify the solution, followed by slow cooling, will yield crystals.

SolventBoiling Point (°C)PolarityRationale for Use with this compound
Water 100Very High (Protic)Poor choice. Likely to oil out due to high boiling point. Solubility may be too high for good recovery unless pH is controlled.
Ethanol 78.4High (Protic)Poor choice. High boiling point risks oiling out. Compound likely too soluble for good recovery.
Diethyl Ether 34.6LowGood "Solvent". Low boiling point avoids oiling out. Moderately dissolves the compound. Excellent for a solvent-pair system.
Toluene 111LowPotential "Solvent" (with caution). Although the boiling point is high, it can sometimes work if dissolution occurs well below boiling. Best used as the more-soluble component in a room-temperature solvent pair system.
Hexane 69Very LowExcellent "Anti-Solvent". The compound is sparingly soluble in hexane. Ideal for precipitating the compound from a more soluble solvent partner.
Ethyl Acetate 77MediumPoor choice. Boiling point is too high relative to the compound's melting point.
Core Issue: Oiling Out

Q3: My compound melted into a gooey oil at the bottom of the flask instead of crystallizing. What went wrong?

A3: This is a classic case of "oiling out." It occurs when the temperature of the saturated solution is above the melting point of the solute. The compound liquefies instead of crystallizing because the system's heat is sufficient to overcome the compound's crystal lattice energy. For this compound with its 47-51 °C melting point, this is the most common failure mode.

Solutions:

  • Change Solvents: Immediately switch to a solvent or solvent system with a lower boiling point. Diethyl ether (BP 34.6 °C) is an excellent choice.

  • Lower the Dissolution Temperature: Use more of the same solvent but dissolve the compound at a temperature safely below 47 °C. This will result in a less concentrated solution and likely a lower yield, but it can prevent oiling out.

  • Induce Crystallization from the Oil: If oiling has already occurred, cool the solution to room temperature. Try to induce crystallization by scratching the inside of the flask at the oil-air interface with a glass rod. If a few seed crystals form, they may provide a template for the rest of the oil to solidify.

Core Issue: Poor or No Crystal Formation

Q4: My solution is clear and has cooled to room temperature, but no crystals have formed. How can I initiate crystallization?

A4: The solution is likely supersaturated, meaning the concentration of the dissolved acid is higher than its equilibrium solubility, but there is no nucleation site for crystals to begin forming.

Troubleshooting Steps:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass provide an ideal surface for nucleation.

  • Seed the Solution: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" acts as a template for further crystal growth.

  • Reduce Solvent Volume: Gently evaporate some of the solvent using a stream of air or nitrogen. This will increase the concentration, forcing the compound out of solution. Be careful not to evaporate too much or too quickly, which can cause the compound to "crash out" as an amorphous powder rather than pure crystals.

  • Cool Further: Place the flask in an ice bath to further decrease the solubility of the acid. Slow cooling is always preferred for forming larger, purer crystals.

Core Issue: Low Recovery Yield

Q5: I got pure crystals, but my final yield was very low. What are the likely causes?

A5: Low yield is a common issue that can often be traced back to several steps in the protocol.

Potential Causes & Solutions:

  • Using Excessive Solvent: The most common cause. If too much solvent is used to dissolve the crude product, the solution will not become saturated upon cooling, and much of the product will remain dissolved. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.

  • Premature Crystallization: If crystals form during a hot gravity filtration step (used to remove insoluble impurities), they will be lost with the filter paper. Solution: Use a pre-heated funnel and flask for the filtration and perform the step as quickly as possible to prevent the solution from cooling.

  • Incomplete Crystallization: Cooling for too short a time or not cooling to a low enough temperature. Solution: Allow the flask to cool slowly to room temperature and then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Loss During Washing: Washing the collected crystals with a solvent in which they are soluble. Solution: Always wash the filtered crystals with a small amount of ice-cold anti-solvent (e.g., hexane) to rinse away soluble impurities without dissolving the desired product.

Experimental Protocol: Recrystallization via Solvent-Pair Method

This protocol details the use of a diethyl ether-hexane solvent pair, which is well-suited for the low-melting this compound.

Workflow Diagram

Recrystallization_Workflow Workflow: Recrystallization of this compound A 1. Dissolution Place crude solid in flask. Add minimal diethyl ether to dissolve at RT. B 2. Saturation Add hexane dropwise until solution becomes persistently cloudy. A->B Add anti-solvent C 3. Clarification Warm gently (~30°C) until solution becomes clear again. B->C Gentle heat D 4. Slow Cooling Remove from heat, cover, and allow to cool slowly to room temperature. C->D Remove heat E 5. Crystal Growth Crystals form as the solution cools. Further cool in an ice bath. D->E Nucleation & Growth F 6. Isolation Collect crystals via vacuum filtration. E->F Separate solid/liquid G 7. Washing Wash crystals with a small amount of ice-cold hexane. F->G Remove impurities H 8. Drying Dry crystals under vacuum to remove residual solvent. G->H Remove solvent I Pure Product H->I Final product

References

Technical Support Center: Identifying Impurities in 2-(2-Oxocyclopentyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(2-oxocyclopentyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity formation during the synthesis of this important chemical intermediate. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and quality of active pharmaceutical ingredients (APIs).[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you identify, control, and mitigate the formation of unwanted byproducts in your reaction.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and impurity landscape of this compound.

Q1: What are the most common industrial synthesis routes for this compound, and what are their primary impurity concerns?

There are two predominant synthetic strategies, each with a unique impurity profile:

  • The Dieckmann Condensation Route: This is a classical and robust method that begins with a 1,6-diester, typically diethyl adipate. The process involves an intramolecular condensation to form a five-membered ring, followed by alkylation and finally hydrolysis with decarboxylation.[2][3] A "one-pot" variation of this method is often used to improve efficiency.[4]

    • Primary Concerns: Incomplete condensation, intermolecular side reactions, and incomplete hydrolysis/decarboxylation are the main sources of process-related impurities.

  • The Direct Alkylation Route: This approach involves generating an enolate from cyclopentanone using a strong base, which then reacts with an alkylating agent like an ethyl haloacetate.[5][6] The resulting ester is subsequently hydrolyzed to the final acid.

    • Primary Concerns: This route is susceptible to poly-alkylation, O-alkylation instead of the desired C-alkylation, and self-condensation of the cyclopentanone starting material (an aldol reaction).[5][7]

Q2: How are impurities classified, and what types should I anticipate in my synthesis?

According to the International Council for Harmonisation (ICH) guidelines, impurities are categorized into three main types.[8][9] For this specific synthesis, you can expect to encounter:

  • Organic Impurities: These are the most common and structurally similar to the desired product. They include unreacted starting materials, intermediates, byproducts from side reactions, and degradation products.[10][11]

  • Inorganic Impurities: These derive from reagents and catalysts used in the manufacturing process, such as residual acids (HCl), bases (NaOH), or salts (NaCl) from workups.[9][11]

  • Residual Solvents: These are organic volatile chemicals used during the reaction or purification stages (e.g., toluene, ethanol, ethyl acetate) that are not completely removed from the final product.[1]

Q3: How can I proactively minimize impurity formation from the outset?

A proactive approach is critical for controlling impurities.[12] Key strategies include:

  • High-Purity Starting Materials: Always verify the purity of your raw materials. Contaminants in the starting materials can carry through the synthesis or interfere with the reaction.[8]

  • Strict Reaction Control: Precisely control parameters like temperature, reaction time, and reagent stoichiometry. Deviations can favor side reactions.[9]

  • Inert Atmosphere: For base-sensitive reactions like enolate formation, maintaining an inert atmosphere (e.g., with nitrogen or argon) is crucial to prevent degradation and side reactions caused by oxygen or moisture.

  • Optimized Workup: Design quenching and extraction procedures to effectively remove inorganic salts and reagents without degrading the product.[13]

Section 2: Troubleshooting Guide: Unexpected Analytical Results

This section provides a scenario-based approach to identifying and resolving specific impurity issues encountered during synthesis.

Scenario 1: My crude HPLC/NMR shows several unexpected peaks. How do I begin to identify them?

An unexpected analytical result requires a systematic investigation. The goal is to correlate the unknown signals to plausible structures based on the synthetic route.

Causality: Unexpected peaks arise from unreacted starting materials, stable intermediates, or byproducts from known side reactions. A logical workflow is essential to avoid unnecessary experiments and quickly pinpoint the problem.

Recommended Workflow:

The following diagram outlines a systematic approach to impurity identification.

G cluster_0 A Unexpected Result (HPLC, NMR, TLC) B Review Synthesis Route & Reaction Conditions A->B C Hypothesize Potential Structures (Byproducts, Intermediates, Isomers) B->C D Perform LC-MS Analysis C->D  Targeted Analysis E Correlate Masses with Hypothesized Structures D->E E->C If mass is unexpected, refine hypothesis F Isolate Impurity (Prep-HPLC, Column) E->F If mass matches a key hypothesis G Structural Elucidation (NMR, IR) F->G H Implement Corrective Action (Modify Reaction/Purification) G->H

Caption: A systematic workflow for impurity identification and resolution.

Protocol 1: Sample Analysis by LC-MS for Mass Identification

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude product in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of ~1 mg/mL.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove particulate matter.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).

  • Chromatography: Employ a gradient HPLC method to separate the components of the crude mixture. A C18 column is typically a good starting point.

  • Mass Analysis: Acquire mass spectra for each eluting peak. Operate the MS in both positive and negative ion modes to detect [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions, which will provide the molecular weight of each component.[14]

  • Interpretation: Compare the determined molecular weights with the molecular weights of starting materials, expected intermediates, and plausible byproducts (see Table 1).

Scenario 2: I'm using the Dieckmann route and have identified an impurity with a mass of 202.22 g/mol (diethyl adipate). Why did my condensation fail?

Causality: The presence of unreacted diethyl adipate indicates a failure or low conversion in the Dieckmann condensation step. This is an equilibrium reaction driven forward by the deprotonation of the resulting β-keto ester.[15] Failure is often due to issues with the base or reaction conditions.

Troubleshooting Dieckmann Condensation:

Observation Potential Cause Recommended Solution
High levels of starting diester.Insufficient or Inactive Base: The base (e.g., sodium ethoxide) may have degraded due to moisture.Use a fresh, anhydrous base. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).
Low conversion, slow reaction.Incorrect Solvent/Temperature: The reaction requires a specific solvent (often the corresponding alcohol or an aprotic solvent like toluene) and temperature to proceed efficiently.[16]Ensure the reaction is run at the recommended temperature (often reflux). Verify that the chosen solvent is appropriate for the base used.
Formation of linear byproducts.Intermolecular Condensation: If the reaction concentration is too high, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation.Run the reaction under more dilute conditions to favor the intramolecular cyclization.

Scenario 3: My mass spectrum shows a significant peak at m/z 171.09 [M+H]⁺, which is 28 mass units higher than my product's expected mass. What is this impurity?

Causality: A mass difference of +28 Da (or +C₂H₄) strongly suggests the presence of the ethyl ester of this compound . This impurity arises from incomplete hydrolysis (saponification) of the ester intermediate. Ester hydrolysis is a reversible reaction, and insufficient base, water, or reaction time can lead to residual ester.[17]

Protocol 2: Ensuring Complete Hydrolysis

  • Reagent Stoichiometry: Use a sufficient excess of base (e.g., 2-3 equivalents of NaOH or KOH) to drive the saponification to completion.

  • Solvent System: Perform the hydrolysis in a mixed solvent system, such as methanol/water or ethanol/water, to ensure solubility of both the ester and the inorganic base.

  • Temperature and Time: Heat the reaction mixture (e.g., 60-80 °C or reflux) for a sufficient period. Monitor the reaction by TLC or HPLC until the starting ester is no longer detected.

  • Acidification: After cooling, carefully acidify the mixture with a strong acid (e.g., 2M HCl) to a pH of ~2-3 to protonate the carboxylate salt and precipitate the final acid product.[18]

Scenario 4: I've isolated a byproduct with the same mass as my product but a different analytical profile (e.g., HPLC retention time, NMR). What could it be?

Causality: This indicates the formation of an isomer. In the context of the direct alkylation of cyclopentanone, the most likely isomeric byproduct results from O-alkylation instead of the desired C-alkylation . The enolate nucleophile has two reactive sites: the α-carbon and the oxygen atom.

Caption: Competing C-alkylation and O-alkylation pathways of an enolate.

While O-alkylation is often reversible or less stable, its formation can be favored by certain conditions (e.g., polar aprotic solvents, specific counter-ions). To favor C-alkylation, consider using less polar solvents and ensuring the reaction reaches thermodynamic equilibrium.

Section 3: Common Impurities and Purification Protocols

This section provides a summary of likely impurities and standard protocols for their removal.

Table 1: Common Organic Impurities in this compound Synthesis

Impurity StructureCommon NameMolecular Weight ( g/mol )Potential Origin
Diethyl Adipate202.25Unreacted starting material (Dieckmann Route)
Cyclopentanone84.12Unreacted starting material (Alkylation Route)
Ethyl 2-oxocyclopentanecarboxylate156.18Intermediate (Dieckmann Route)
alt text
Ethyl 2-(2-oxocyclopentyl)acetate170.21Incomplete hydrolysis of intermediate
2-Cyclopentylidenecyclopentanone150.22Byproduct from cyclopentanone self-condensation

Protocol 3: Purification by Recrystallization

Recrystallization is highly effective for removing impurities that have different solubility profiles from the desired product.

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. For this compound, systems like ethyl acetate/hexanes or toluene can be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, you can then place it in an ice bath. Slow cooling is crucial to form pure crystals and exclude impurities.[19]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

References

"2-(2-oxocyclopentyl)acetic acid" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2-oxocyclopentyl)acetic acid (CAS: 1460-38-4). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges and provide robust troubleshooting strategies. As a β-keto acid, this compound exhibits inherent instability, which can impact experimental reproducibility and product integrity. This guide provides in-depth, field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs): Understanding Core Stability Issues

This section addresses the fundamental stability characteristics of this compound.

Q1: What are the key chemical properties of this compound that I should be aware of?

Understanding the fundamental properties of this compound is the first step in troubleshooting. These properties dictate its reactivity and handling requirements.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 1460-38-4 [1][2][3]
Molecular Formula C₇H₁₀O₃ [1][4][5]
Molecular Weight 142.15 g/mol [4]
Appearance White to off-white crystalline solid [6]
Melting Point 47-51 °C [1][7]
pKa (Predicted) 4.36 ± 0.10 [1]

| Solubility | Soluble in organic solvents like acetone, ethyl acetate; limited water solubility. |[1][8] |

Q2: I'm observing a rapid decrease in the purity of my solid-state or dissolved this compound sample. What is the most likely cause?

The primary cause of instability in this compound is its chemical structure. It is a β-keto acid , a class of compounds known for their susceptibility to degradation.[9] The defining feature is a carboxylic acid group (-COOH) positioned beta (two carbons away) to a ketone group (C=O). This arrangement facilitates a specific and often rapid degradation pathway.

The most common degradation mechanism for β-keto acids is decarboxylation , which is the loss of a molecule of carbon dioxide (CO₂) from the carboxylic acid moiety.[10][11] This reaction is particularly favored when the compound is heated, even gently, or exposed to certain acidic or basic conditions.[12][13] The reaction proceeds through a cyclic six-membered transition state, which has a relatively low activation energy, allowing it to occur even at room temperature over time.[11]

Q3: What is the primary degradation product I should expect to see?

The decarboxylation of this compound results in the formation of 2-methylcyclopentanone and carbon dioxide gas.

G cluster_0 Degradation Pathway: Decarboxylation reactant This compound transition Heat (Δ) [Cyclic Transition State] reactant->transition Decarboxylation product1 2-Methylcyclopentanone transition->product1 product2 Carbon Dioxide (CO₂) transition->product2

Caption: Decarboxylation of this compound.

This degradation is irreversible and leads to a direct loss of the active pharmaceutical ingredient (API) or key intermediate, with the concurrent formation of a new impurity.

Q4: What environmental factors can accelerate the degradation of this compound?

Several factors can significantly increase the rate of decarboxylation. Awareness of these is critical for maintaining sample integrity.

  • Temperature: Heat is the most significant accelerator.[10] The rate of decarboxylation increases exponentially with temperature. Its relatively low melting point (47-51 °C) means that even storage in a warm laboratory can lead to degradation, especially if the material melts.[1]

  • pH and Moisture: While the reaction can occur in the solid state, the presence of water and certain pH conditions can influence the rate. β-keto acids are known to be hygroscopic.[6] In aqueous solutions, both acidic and basic conditions can catalyze the hydrolysis of related esters to form the unstable β-keto acid, which then decarboxylates.[8][13]

  • Solvents: The choice of solvent can impact stability. Protic solvents may facilitate the proton transfers involved in the cyclic transition state of decarboxylation.

Troubleshooting Guides & Best Practices

This section provides actionable protocols for storage, handling, and analysis to mitigate stability issues.

Q5: What is the definitive protocol for storing and handling this compound to maximize its shelf-life?

Adherence to strict storage and handling protocols is the most effective way to prevent degradation.

Protocol 1: Recommended Storage and Handling

  • Storage Temperature: Store the compound at -20°C to -15°C in a freezer.[6] Avoid repeated freeze-thaw cycles. Do not store at room temperature or even standard refrigeration (2-8°C) for long-term use.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). The compound is hygroscopic, and moisture can accelerate degradation.[6]

  • Container: Use a tightly sealed, airtight container. For small quantities, amber glass vials with PTFE-lined caps are recommended.

  • Weighing and Aliquoting: When preparing to use the compound, allow the container to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid. Weigh out the required amount quickly and promptly reseal the main container and return it to the freezer. For frequent use, consider preparing pre-weighed aliquots to avoid repeatedly opening the stock container.

  • Solution Preparation: Prepare solutions fresh for each experiment. If a stock solution must be prepared, use a dry, aprotic solvent and store it at -20°C for the shortest possible duration. Validate the purity of the stock solution before each use if stored for more than a few hours.

Q6: I suspect my sample has degraded. How can I perform a forced degradation study to confirm this and identify the products?

A forced degradation (or stress testing) study is a systematic way to identify likely degradation products and establish the stability-indicating nature of your analytical method.[14][15]

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade the sample under controlled conditions to generate and identify degradation products, primarily the expected 2-methylcyclopentanone.

Stress Conditions:

  • Thermal Stress:

    • Weigh approximately 10 mg of the solid compound into a glass vial.

    • Heat the vial in an oven at 60°C for 24 hours.

    • Prepare a separate sample in a suitable solvent (e.g., 1 mg/mL in acetonitrile) and heat at 60°C for 8 hours.

  • Acidic Hydrolysis:

    • Dissolve 10 mg of the compound in 10 mL of acetonitrile/0.1 M HCl (1:1 v/v).

    • Keep the solution at 40°C for 8 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Dissolve 10 mg of the compound in 10 mL of acetonitrile/0.1 M NaOH (1:1 v/v).

    • Keep the solution at room temperature for 2 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Stress:

    • Dissolve 10 mg of the compound in 10 mL of acetonitrile.

    • Add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Photolytic Stress:

    • Prepare a solution of 1 mg/mL in acetonitrile.

    • Expose the solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Analyze a control sample stored in the dark at the same temperature.

After exposure, analyze all stressed samples, along with an unstressed control sample, using the HPLC method described below. The goal is to achieve 5-20% degradation of the parent compound.[15]

Analytical Workflow and Protocols

A validated, stability-indicating analytical method is crucial for accurately quantifying this compound and its impurities.

Caption: Workflow for investigating and resolving stability issues.

Protocol 3: Stability-Indicating HPLC-UV Method

This reverse-phase HPLC method is designed to separate the polar parent compound from its less polar primary degradant, 2-methylcyclopentanone.

Table 2: HPLC Method Parameters

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reverse-phase column suitable for separating compounds with different polarities.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidified mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
Mobile Phase B Acetonitrile Standard organic modifier for reverse-phase chromatography.
Gradient 0-2 min: 20% B2-15 min: 20% to 80% B15-17 min: 80% B17-18 min: 80% to 20% B18-25 min: 20% B (Equilibration) A gradient elution is necessary to elute the polar parent compound and the more non-polar degradation product within a reasonable runtime with good resolution.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30°C Controlled temperature ensures reproducible retention times.
Injection Vol. 10 µL
UV Detection 210 nm The carboxyl and keto chromophores absorb at low UV wavelengths.

| Expected Elution | This compound: Early eluting peak (more polar).2-methylcyclopentanone: Later eluting peak (less polar). | Based on the principles of reverse-phase chromatography. |

References

Technical Support Center: Synthesis of 2-(2-oxocyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-oxocyclopentyl)acetic acid (CAS 1460-38-4)[1][2][3]. This molecule is a key intermediate in pharmaceutical research and development. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis. We will delve into the mechanistic reasoning behind common pitfalls and provide robust, field-proven troubleshooting strategies.

The predominant synthetic pathway involves a three-stage process starting from a dialkyl adipate, typically diethyl adipate. This route leverages the Dieckmann condensation, followed by alkylation and a final hydrolysis/decarboxylation step. While conceptually straightforward, each stage presents unique challenges that can significantly impact yield and purity.

G cluster_0 Synthetic Workflow Diethyl Adipate Diethyl Adipate Ethyl 2-oxocyclopentanecarboxylate Ethyl 2-oxocyclopentanecarboxylate Diethyl Adipate->Ethyl 2-oxocyclopentanecarboxylate Step 1: Dieckmann Condensation (Base, Toluene) Alkylated Diester Intermediate Alkylated Diester Intermediate Ethyl 2-oxocyclopentanecarboxylate->Alkylated Diester Intermediate Step 2: Alkylation (Base, Ethyl Chloroacetate) Target Product This compound Alkylated Diester Intermediate->Target Product Step 3: Hydrolysis & Decarboxylation (Acid, Heat)

Caption: Overall workflow for the synthesis of this compound.

Part 1: FAQs - The Dieckmann Condensation (Cyclization)

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[4][5][6] For this synthesis, diethyl adipate is cyclized to form ethyl 2-oxocyclopentanecarboxylate. This step is critical and often determines the overall yield.

Q1: My Dieckmann condensation yield of ethyl 2-oxocyclopentanecarboxylate is consistently low (<60%). What are the most common causes?

A1: Low yields in this step typically trace back to three primary factors: base selection, reagent quality, and reaction conditions.

  • Sub-optimal Base Stoichiometry: The Dieckmann condensation is an equilibrium process. To drive the reaction forward, a full equivalent of a strong base (e.g., sodium ethoxide, sodium hydride) is required. The product, a β-keto ester, is acidic (pKa ≈ 11) and is deprotonated by the base. This final, irreversible deprotonation pulls the entire equilibrium towards the cyclized product. Using catalytic amounts of base will result in poor yields.

  • Presence of Moisture: All bases used (NaH, Na, NaOEt) react vigorously with water. Moisture in the solvent (toluene) or on the glassware will consume the base, reducing the effective stoichiometry and inhibiting the reaction. Ensure all glassware is oven-dried, and solvents are anhydrous.

  • Reaction Temperature: While the reaction is often run at the reflux temperature of the solvent (e.g., toluene, ~110°C), excessively high temperatures for prolonged periods can promote side reactions like intermolecular condensation. A patent for a "one-pot" synthesis of the ethyl ester suggests a reaction temperature of 90-100°C for 5-6 hours is optimal.[7]

Q2: Which base is superior for this reaction: sodium hydride (NaH), sodium metal, or sodium ethoxide (NaOEt)?

A2: The choice of base is a critical parameter and involves trade-offs between reactivity, safety, and cost.

BaseAdvantagesDisadvantagesCausality & Expert Insight
Sodium Hydride (NaH) - Irreversible deprotonation (H₂ byproduct escapes).- High yields are often reported.[8]- Highly reactive with moisture.- Mineral oil dispersion can complicate work-up.- Impure NaH (contaminated with NaOH) can reduce yield.[9]The irreversible nature of NaH makes it highly effective at driving the reaction to completion. It is often the preferred choice in research settings for maximizing yield.
Sodium Metal (Na) - Cost-effective for large scale.- Generates sodium ethoxide in situ.- Requires a protic initiator (ethanol).- Slower reaction initiation.- Safety concerns with handling metallic sodium.This is a classic method. The in situ generation of the base from residual ethanol in the starting material or a deliberate small addition is a key feature. A Chinese patent describes using a molar ratio of diethyl adipate to sodium to ethyl chloroacetate of 1:1.2:1.1.[7]
Sodium Ethoxide (NaOEt) - Easy to handle as a solid.- Soluble in many organic solvents.- Highly hygroscopic.- Can promote reversible reactions if not used in sufficient quantity.While convenient, commercial NaOEt must be of high quality and handled under strictly anhydrous conditions. Its basicity is sufficient to drive the reaction, but it doesn't offer the same irreversible advantage as NaH.

Expert Recommendation: For lab-scale synthesis where yield is prioritized, sodium hydride (60% dispersion in oil) is the most robust choice. For scale-up operations, sodium metal often becomes more economically viable.

G cluster_mech Dieckmann Condensation Mechanism Diester Diester Enolate Enolate Diester->Enolate 1. Base (B:) deprotonates α-carbon Tetrahedral Int. Tetrahedral Int. Enolate->Tetrahedral Int. 2. Intramolecular nucleophilic attack β-Keto Ester + B: β-Keto Ester + B: Tetrahedral Int.->β-Keto Ester + B: 3. Elimination of leaving group (EtO-) Product Enolate Product Enolate β-Keto Ester + B:->Product Enolate 4. Irreversible deprotonation (drives equilibrium)

Caption: Key mechanistic steps of the Dieckmann condensation.

Part 2: FAQs - Alkylation of the β-Keto Ester

Once the ethyl 2-oxocyclopentanecarboxylate is formed, the next step is C-alkylation at the C2 position with an acetate synthon.

Q3: My alkylation with ethyl chloroacetate gives a low yield of the desired C-alkylated product. What's going wrong?

A3: This is a classic competitive reaction scenario. The enolate of the β-keto ester is an ambident nucleophile, meaning it can react at either the carbon or the oxygen.

  • O-Alkylation vs. C-Alkylation: Formation of the O-alkylated product is a common side reaction. The choice of solvent and counter-ion is critical. Nonpolar solvents like toluene or benzene tend to favor C-alkylation because the sodium counter-ion remains tightly associated with the oxygen atom, sterically hindering O-alkylation. In contrast, polar aprotic solvents like DMSO or DMF can solvate the cation, leading to a "freer" enolate and increasing the proportion of O-alkylation.[10]

  • Dialkylation: If an excess of base or alkylating agent is used, or if the initial C-alkylation is very fast, a second alkylation can occur, leading to a dialkylated byproduct. This can be minimized by slow addition of the alkylating agent and using a molar ratio close to 1:1.

  • Reactivity of the Halide: Ethyl bromoacetate is more reactive than ethyl chloroacetate and will typically give faster reaction times. However, ethyl chloroacetate is less expensive and often used in industrial processes, sometimes requiring slightly higher temperatures or longer reaction times.[7]

G cluster_troubleshoot Troubleshooting Alkylation Start Low Yield in Alkylation Check_TLC Multiple spots on TLC? Start->Check_TLC O_Alkylation Suspect O-Alkylation Check_TLC->O_Alkylation Yes (Higher Rf spot) Dialkylation Suspect Dialkylation Check_TLC->Dialkylation Yes (Different Rf spot) No_Reaction Unreacted Starting Material Check_TLC->No_Reaction No (Mainly starting material) Solvent Switch to Toluene/Benzene O_Alkylation->Solvent Stoichiometry Check Base/Halide Stoichiometry (1:1.1) Dialkylation->Stoichiometry Reactivity Use Ethyl Bromoacetate or Increase Temp No_Reaction->Reactivity

Caption: Decision workflow for troubleshooting the alkylation step.

Part 3: FAQs - Hydrolysis and Decarboxylation

The final step involves converting the dialkylated intermediate to the target carboxylic acid. This requires the hydrolysis of two ester groups and the decarboxylation of the carboxyl group attached to the cyclopentanone ring.

Q4: My decarboxylation is incomplete, and I isolate the dicarboxylic acid intermediate. How can I ensure the reaction goes to completion?

A4: The decarboxylation of a β-keto acid is thermally driven and proceeds through a cyclic transition state. Incomplete reaction is usually due to insufficient acid concentration or temperature.

  • Mechanism: The reaction first involves hydrolysis of both esters under acidic conditions (saponification under basic conditions followed by acidification also works). This generates a β-keto dicarboxylic acid. Upon heating, the carboxylic acid at the C2 position of the ring is lost as CO₂.

  • Conditions: The process requires both strong acid and heat. Refluxing in concentrated hydrochloric acid or a mixture of sulfuric acid and water is common.[7][11] The temperature needs to be high enough (typically >100°C) to facilitate the decarboxylation. If you are seeing the intermediate diacid, it means the hydrolysis was successful, but the decarboxylation conditions were not forceful enough.

  • Troubleshooting: Increase the reflux time or the temperature. If using HCl, ensure it is concentrated. Some procedures use aqueous sulfuric acid (e.g., 20-80%) to achieve higher reflux temperatures.[7]

Q5: The final product is an oil/low-melting solid and is difficult to purify by crystallization. What are the recommended purification methods?

A5: this compound has a reported melting point of 47-51°C, making it prone to oiling out during crystallization.[2][3]

  • Extraction: After decarboxylation, the product is in an aqueous acidic solution. It must be thoroughly extracted with a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions are recommended to maximize recovery.

  • Column Chromatography: If impurities persist, flash column chromatography on silica gel is a reliable method. A gradient elution starting with a nonpolar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will effectively separate the target compound from nonpolar byproducts and polar baseline impurities.

  • Vacuum Distillation: For larger quantities, vacuum distillation can be an effective purification method, provided the compound is thermally stable at the required temperatures.

Part 4: Protocols and Data

Protocol: "One-Pot" Synthesis of this compound

This protocol is adapted from methodologies described in the patent literature, which streamline the process by minimizing intermediate purifications.[7]

Step 1: Dieckmann Condensation & Alkylation

  • Setup: Equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

  • Reagents: Charge the flask with anhydrous toluene and sodium metal (1.2 equivalents).

  • Cyclization: Heat the mixture to 90-100°C. Slowly add diethyl adipate (1.0 equivalent) to the flask. Stir vigorously for 5-6 hours until the sodium is consumed.

  • Alkylation: Cool the mixture slightly. Slowly add ethyl chloroacetate (1.1 equivalents) and maintain the temperature at ~100°C for another 4-6 hours until TLC indicates consumption of the intermediate β-keto ester.

  • Work-up: Cool the reaction to room temperature. Carefully quench with water. Separate the organic layer, and wash it with brine.

Step 2: Hydrolysis & Decarboxylation

  • Hydrolysis: Concentrate the organic layer from the previous step under reduced pressure. To the crude residue, add concentrated hydrochloric acid.

  • Decarboxylation: Heat the mixture to reflux (typically 100-110°C) for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed and CO₂ evolution ceases.

  • Isolation: Cool the mixture to room temperature. Extract the aqueous solution multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil/solid by flash chromatography or vacuum distillation to yield the final product.

Expected Overall Yield: ~60%[7]

References

Technical Support Center: Scaling Up 2-(2-oxocyclopentyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-oxocyclopentyl)acetic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, or scale up the production of this valuable synthetic intermediate. Here, we move beyond simple procedural lists to explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to ensure your success.

Section 1: Strategic Overview of Synthesis Routes

The synthesis of this compound (CAS 1460-38-4) is most commonly achieved via two strategic pathways. The selection of a route often depends on the desired scale, available starting materials, and tolerance for specific impurities.

  • Route A: The Dieckmann Condensation Approach. This is the most robust and widely used method for larger-scale synthesis. It begins with a readily available starting material, diethyl adipate, and proceeds through an intramolecular condensation to form the cyclopentanone ring.[1][2]

  • Route B: Direct Alkylation of Cyclopentanone. This route involves the direct alkylation of a cyclopentanone enolate (or its equivalent, like a silyl enol ether) with an acetic acid synthon. While seemingly more direct, it can present challenges with selectivity, particularly at a larger scale.[3]

The following diagram illustrates the high-level workflow for these two primary strategies.

G cluster_0 Route A: Dieckmann Condensation cluster_1 Route B: Direct Alkylation A1 Diethyl Adipate A2 Dieckmann Condensation (Base-catalyzed cyclization) A1->A2 A3 Ethyl 2-oxocyclopentanecarboxylate A2->A3 A4 Alkylation (e.g., with Ethyl Chloroacetate) A3->A4 A5 Diester Intermediate A4->A5 A6 Hydrolysis & Decarboxylation (Acid or Base) A5->A6 A7 This compound A6->A7 B1 Cyclopentanone B2 Enolate Formation (e.g., LDA, or Silyl Enol Ether) B1->B2 B3 Enolate / Silyl Enol Ether B2->B3 B4 Alkylation (e.g., with Ethyl Bromoacetate) B3->B4 B5 Ethyl (2-oxocyclopentyl)acetate B4->B5 B6 Ester Hydrolysis B5->B6 B7 This compound B6->B7

Caption: High-level comparison of primary synthesis routes.

Table 1: Comparison of Synthesis Routes

FeatureRoute A: Dieckmann CondensationRoute B: Direct Alkylation
Starting Materials Diethyl adipate (low cost, readily available)Cyclopentanone (low cost, readily available)
Scalability Excellent; amenable to "one-pot" procedures.[1]Moderate; control of selectivity can be challenging on a large scale.
Key Challenge Requires careful control of the initial cyclization.Preventing polyalkylation and controlling C- vs. O-alkylation.
Typical Overall Yield Good to high (can exceed 60%).[1]Variable; often lower due to selectivity issues.
Impurity Profile Unreacted intermediates, potential for side-products from hydrolysis.Poly-alkylated cyclopentanones, O-alkylated byproducts.

Section 2: Troubleshooting Guide: The Dieckmann Condensation Route

This route is highly recommended for its scalability and reliability. A "one-pot" approach, where the initial cyclization is followed by in-situ alkylation and subsequent hydrolysis, is particularly efficient.[1][2] However, each step has potential pitfalls.

Step 1: Dieckmann Condensation (Cyclization)

This base-catalyzed intramolecular condensation is the core of the synthesis.[4][5]

FAQ: My yield for the Dieckmann cyclization is low. What are the common causes?

  • Moisture Contamination: The reaction is highly sensitive to water, which will quench the strong base (e.g., sodium ethoxide, sodium hydride) and inhibit the formation of the necessary enolate. Ensure all glassware is oven-dried, and solvents are anhydrous.

  • Incorrect Base Stoichiometry: A full equivalent of a strong base is required. The resulting β-keto ester is acidic and will be deprotonated by the alkoxide base. This final deprotonation step is what drives the equilibrium toward the product.[5] Using less than one equivalent will result in an incomplete reaction.

  • Temperature Control: For reactions using metallic sodium in a solvent like toluene, the temperature must be high enough to melt the sodium and create a fine dispersion for maximum surface area.[1] However, for bases like sodium hydride, lower temperatures may be sufficient.

G start Diethyl Adipate base + Base (-ROH) enolate Enolate Intermediate start->enolate 1. Enolate Formation attack Intramolecular Nucleophilic Attack cyclic_intermediate Cyclic Intermediate enolate->cyclic_intermediate 2. Cyclization loss_alkoxide - RO⁻ product_keto_ester β-Keto Ester cyclic_intermediate->product_keto_ester 3. Elimination deprotonation + Base (-ROH) (Drives Equilibrium) final_enolate Product Enolate product_keto_ester->final_enolate 4. Deprotonation

Caption: Key mechanistic steps of the Dieckmann Condensation.

Step 2: Alkylation of the β-Keto Ester

Once the cyclopentanone ring is formed, the acidic α-proton is removed by a base, and the resulting enolate is alkylated.

FAQ: I'm observing multiple products after the alkylation step. What are they and how can I prevent them?

This is a classic problem of enolate chemistry. The primary side-reactions are O-alkylation and di-alkylation .

  • C-alkylation (Desired): The enolate carbon attacks the alkylating agent (e.g., ethyl chloroacetate). This is favored in polar aprotic solvents like acetone or DMSO.[2]

  • O-alkylation (Undesired): The enolate oxygen attacks the alkylating agent. This can be minimized by using less reactive alkylating agents and appropriate solvent systems.

  • Di-alkylation (Undesired): After the first successful C-alkylation, the product still has an acidic proton between the two carbonyl groups. If excess base or alkylating agent is present, a second alkylation can occur. To prevent this, use a slight excess (e.g., 1.1 equivalents) of the alkylating agent relative to the β-keto ester and control the reaction time carefully.

G cluster_0 cluster_1 enolate Cyclic Enolate (Ambident Nucleophile) C_attack C-Alkylation (Carbon Attack) enolate->C_attack O_attack O-Alkylation (Oxygen Attack) enolate->O_attack C_product Desired Diester Product C_attack->C_product Di_attack Further Deprotonation + Alkylation C_product->Di_attack Excess Base O_product Ether Byproduct O_attack->O_product Di_product Di-alkylated Byproduct Di_attack->Di_product

Caption: Competing reaction pathways during the alkylation step.

Step 3: Saponification (Hydrolysis) & Decarboxylation

The final step involves hydrolyzing both ester groups to carboxylic acids and then heating to drive off CO₂ from the unstable β-keto acid intermediate.

FAQ: My final product is oily and difficult to purify. The NMR shows residual ester peaks.

This indicates incomplete hydrolysis.

  • Increase Reaction Time/Temperature: Saponification of sterically hindered esters can be slow. Ensure the reaction is heated under reflux for a sufficient period (e.g., 8 hours or more).[6] Monitor the reaction by TLC or LC-MS until the starting diester is fully consumed.

  • Ensure Sufficient Base: Use a molar excess of a strong base (e.g., 3-4 equivalents of KOH or NaOH) to ensure complete hydrolysis of both ester groups.

  • Acidification for Decarboxylation: After hydrolysis, the mixture must be strongly acidified (e.g., with concentrated HCl to pH 1-2).[1] The decarboxylation is then driven by heating the acidic solution, which causes the β-keto acid to lose CO₂. Insufficient heating or acidity will lead to incomplete decarboxylation.

Section 3: General FAQs and Purification

FAQ: What is the most effective method for purifying the final product on a large scale?

The acidic nature of the final product makes it ideal for purification via a liquid-liquid acid-base extraction.

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) step1 Add aqueous NaOH or K2CO3. Mix thoroughly. start->step1 step2 Separate Layers step1->step2 organic_layer Organic Layer: Contains neutral impurities (e.g., unreacted esters) step2->organic_layer Discard aqueous_layer Aqueous Layer: Contains sodium salt of the desired acid step2->aqueous_layer step3 Wash aqueous layer with fresh organic solvent to remove residual impurities. aqueous_layer->step3 step4 Cool aqueous layer (ice bath) and acidify with conc. HCl to pH < 3. step3->step4 step5 Product precipitates or is extracted with fresh organic solvent. step4->step5 final_product Pure this compound step5->final_product

Caption: Workflow for acid-base extraction purification.

The product has a reported melting point of 47-51 °C, making it a low-melting solid.[6] After extraction and solvent removal, the product can often be recrystallized from an appropriate solvent system (e.g., water or an ether/hexane mixture) for final polishing.

Section 4: Scalable Experimental Protocol

This protocol is adapted from a high-yield, one-pot patent procedure, suitable for scaling.[1]

Objective: To synthesize this compound from diethyl adipate.

Materials:

ReagentMolar Mass ( g/mol )Quantity (1 mol scale)Molar Equivalents
Diethyl Adipate202.25202.25 g (188 mL)1.0
Sodium metal22.9927.6 g1.2
Toluene-~1000 mL-
Ethyl Chloroacetate122.55134.8 g (115 mL)1.1
Concentrated HCl36.46As needed-
Sodium Hydroxide40.00~160 g~4.0

Procedure:

  • Dieckmann Cyclization:

    • To a 3L three-necked flask equipped with a mechanical stirrer and reflux condenser, add 300 mL of anhydrous toluene and sodium metal (27.6 g).

    • Heat the mixture to reflux with vigorous stirring until the sodium forms a fine sand-like dispersion.

    • Cool the mixture to 85 °C. Add an additional 700 mL of anhydrous toluene.

    • Prepare a solution of diethyl adipate (202.25 g) in 80 mL of toluene. Add this solution dropwise to the sodium dispersion over ~1 hour, maintaining the temperature at 85-95 °C.

    • After the addition is complete, continue stirring at this temperature for 5-6 hours. The reaction mixture will become a thick slurry.

  • Alkylation:

    • Cool the reaction mixture to 85 °C.

    • Add ethyl chloroacetate (134.8 g) dropwise over ~1 hour, ensuring the temperature does not exceed 100 °C.

    • After the addition, maintain stirring at 85 °C for an additional 3 hours.

  • Workup and Hydrolysis:

    • Cool the reaction to room temperature. Carefully quench the reaction by slowly adding ~500 mL of water.

    • Separate the organic layer and wash it with brine.

    • Concentrate the organic layer under reduced pressure to remove the toluene.

    • To the crude residue, add a solution of sodium hydroxide (160 g) in 800 mL of water.

    • Heat the mixture to reflux and stir vigorously for 8-10 hours, or until TLC/LC-MS analysis shows complete consumption of the ester intermediates.

  • Isolation and Purification:

    • Cool the basic solution in an ice bath.

    • With vigorous stirring, slowly add concentrated HCl until the pH of the solution is ~2. A precipitate or oil may form.

    • Extract the acidic aqueous mixture three times with ethyl acetate (3 x 400 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization.

References

Technical Support Center: Reaction Monitoring of 2-(2-oxocyclopentyl)acetic acid by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 2-(2-oxocyclopentyl)acetic acid using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to common challenges.

Introduction

This compound is a versatile intermediate in organic synthesis, featuring both a ketone and a carboxylic acid functional group. This bifunctionality, while synthetically useful, can present challenges for reaction monitoring by TLC. This guide provides a comprehensive resource to effectively utilize TLC for tracking reactions involving this compound, ensuring reliable and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the TLC analysis of this compound.

Q1: What is the primary challenge in performing TLC on this compound?

The main challenge arises from the compound's polarity due to the carboxylic acid group. Carboxylic acids can interact strongly with the silica gel stationary phase, leading to significant streaking on the TLC plate. This streaking can obscure the separation of spots, making it difficult to accurately assess reaction progress.

Q2: How can I prevent the streaking of this compound on a TLC plate?

To prevent streaking, it is crucial to modify the mobile phase by adding a small amount of a polar, acidic solvent. Acetic acid or formic acid (typically 0.5-2%) is commonly added to the eluent system. This acidic additive protonates the carboxylate anions, reducing their strong interaction with the silica gel and resulting in more compact spots.

Q3: What is a good starting mobile phase for the TLC of this compound?

A good starting point for a mobile phase is a mixture of a non-polar solvent and a moderately polar solvent, with an acidic additive. A common system is a combination of ethyl acetate and hexanes (e.g., 30:70 v/v) with 1% acetic acid. The ratio of ethyl acetate to hexanes can be adjusted to optimize the retention factor (Rf) of the spots.

Q4: How can I visualize this compound on a TLC plate?

This compound is not UV active, so it will not be visible under a standard UV lamp (254 nm). Therefore, a chemical stain is required for visualization. The most common and effective stains for this compound are:

  • Potassium permanganate (KMnO4) stain: This stain is highly sensitive to the ketone functional group and will appear as a yellow spot on a purple background.

  • P-Anisaldehyde stain: This stain reacts with the ketone to produce a colored spot upon heating.

  • Ceric ammonium molybdate (CAM) stain: This is a general-purpose stain that is effective for a wide range of organic compounds.

Q5: How do I calculate the Retention Factor (Rf) and what is a desirable range?

The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A desirable Rf range for good separation is typically between 0.3 and 0.7. This range allows for clear differentiation between the starting material, intermediates, and products.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the TLC analysis of reactions involving this compound.

Problem Potential Cause(s) Solution(s)
Severe Streaking of Spots The carboxylic acid group is interacting too strongly with the silica gel stationary phase.Add 0.5-2% acetic acid or formic acid to your mobile phase to suppress the ionization of the carboxylic acid.
Spots are not moving from the baseline (Rf ≈ 0) The mobile phase is not polar enough to move the polar compound up the plate.Increase the polarity of the mobile phase. For example, in an ethyl acetate/hexanes system, increase the proportion of ethyl acetate.
Spots are running with the solvent front (Rf ≈ 1) The mobile phase is too polar, causing the compound to travel with the solvent front.Decrease the polarity of the mobile phase. For example, in an ethyl acetate/hexanes system, decrease the proportion of ethyl acetate.
Poor separation between spots The polarity of the mobile phase is not optimized for the specific mixture of compounds.Try a different solvent system. For example, consider using dichloromethane/methanol or diethyl ether/hexanes, both with an acidic additive.
Faint or no visible spots after staining The concentration of the compound on the TLC plate is too low. The chosen stain is not suitable for the functional groups present.Spot a more concentrated sample on the TLC plate. Ensure you are using an appropriate stain for ketones and carboxylic acids, such as potassium permanganate or p-anisaldehyde.
Reaction mixture spot is a single elongated blob The reaction may not have proceeded, or the starting material and product have very similar polarities.Co-spot the reaction mixture with the starting material on the same TLC plate to see if there is any separation. Try a different mobile phase to improve resolution.

Part 3: Experimental Protocols

Protocol 1: Standard TLC Setup for Monitoring a Reaction of this compound

This protocol outlines a standard procedure for preparing and running a TLC to monitor a reaction involving this compound.

Materials:

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Mobile phase: 30:70 Ethyl Acetate/Hexanes with 1% Acetic Acid

  • Stain: Potassium permanganate solution

  • Heat gun

Procedure:

  • Prepare the TLC Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spot the Plate:

    • Using a clean capillary tube, spot a small amount of the starting material solution in the "SM" lane.

    • In the "C" lane, spot the starting material, and then carefully spot the reaction mixture on top of it.

    • In the "RM" lane, spot a small amount of the reaction mixture.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

    • Dip the dried plate into the potassium permanganate stain solution.

    • Gently heat the plate with a heat gun to develop the spots. The spots will appear as yellow-brown against a purple background.

  • Analyze the Results: Calculate the Rf values for all spots. A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane.

Part 4: Visualizations

Diagram 1: TLC Workflow for Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_chamber Prepare TLC Chamber prep_plate Prepare & Spot Plate prep_chamber->prep_plate Equilibrate develop Develop Plate prep_plate->develop Place in Chamber dry Dry Plate develop->dry stain Stain Plate dry->stain analyze Analyze Results stain->analyze Calculate Rf

Caption: A typical workflow for monitoring a chemical reaction using Thin-Layer Chromatography.

Diagram 2: Logical Troubleshooting Flow for TLC

TLC_Troubleshooting start Problem with TLC Result streaking Streaking? start->streaking rf_check Rf Value Issue? streaking->rf_check No add_acid Add Acetic Acid to Mobile Phase streaking->add_acid Yes separation Poor Separation? rf_check->separation No rf_low Rf too low? rf_check->rf_low Yes change_solvent Change Solvent System separation->change_solvent Yes end Optimized Result separation->end No add_acid->end increase_polarity Increase Mobile Phase Polarity rf_low->increase_polarity Yes decrease_polarity Decrease Mobile Phase Polarity rf_low->decrease_polarity No (Rf too high) increase_polarity->end decrease_polarity->end change_solvent->end

Caption: A decision tree for troubleshooting common issues in TLC analysis.

Validation & Comparative

A Researcher's Guide to Validating the Bioactivity of 2-(2-oxocyclopentyl)acetic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated bioactive compound is both an art and a rigorous science. This guide provides a comprehensive framework for the systematic validation of the biological activity of "2-(2-oxocyclopentyl)acetic acid," a cyclopentanone derivative with therapeutic potential. We will move beyond a simple listing of protocols to explain the scientific rationale behind our experimental choices, ensuring a self-validating and robust investigative process.

Introduction: The Therapeutic Potential of the Cyclopentanone Scaffold

"this compound" belongs to the cyclopentanone family, a class of compounds recognized for a diverse range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects[1][2][3]. The core cyclopentanone ring is a key structural motif in various natural products with medicinal properties[1].

Notably, the five-membered ring structure of "this compound" bears a resemblance to the core of prostaglandins, which are pivotal lipid compounds involved in inflammation, pain, and fever[4]. Prostaglandins are synthesized via the cyclooxygenase (COX) pathway, making COX enzymes a prime target for anti-inflammatory drugs. This structural similarity forms the primary hypothesis for our investigation: "this compound" may exert its bioactivity by modulating the cyclooxygenase pathway.

To rigorously test this hypothesis and explore other potential bioactivities, we will employ a multi-pronged approach, comparing the performance of our target compound against well-established alternatives in a series of validated in vitro assays.

Experimental Validation Workflow: A Phased Approach

Our validation strategy is designed to systematically screen for potential bioactivities and then delve deeper into the mechanism of the most promising effects. The workflow is divided into three main stages:

  • Primary Screening: Broadly assess the anti-inflammatory, cytotoxic, and antimicrobial properties.

  • Mechanism of Action Studies: If anti-inflammatory activity is confirmed, investigate the specific interaction with COX enzymes.

  • Comparative Analysis: Benchmark the compound's potency and selectivity against known drugs.

Below is a visual representation of the proposed experimental workflow:

experimental_workflow cluster_screening PART 1: Primary Bioactivity Screening cluster_moa PART 2: Mechanism of Action Elucidation cluster_comparison PART 3: Comparative Analysis Compound Compound Anti-inflammatory Assay Anti-inflammatory Assay Compound->Anti-inflammatory Assay PGE2 ELISA Cytotoxicity Assay Cytotoxicity Assay Compound->Cytotoxicity Assay MTT Assay Antimicrobial Assay Antimicrobial Assay Compound->Antimicrobial Assay Broth Microdilution COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Anti-inflammatory Assay->COX-1/COX-2 Inhibition Assay If active IC50 Determination IC50 Determination COX-1/COX-2 Inhibition Assay->IC50 Determination Selectivity Index Selectivity Index IC50 Determination->Selectivity Index

Caption: Experimental workflow for validating the bioactivity of this compound.

Part 1: Primary Bioactivity Screening - Casting a Wide Net

The initial screening phase is designed to identify the most promising therapeutic avenue for "this compound." We will simultaneously evaluate its anti-inflammatory, cytotoxic, and antimicrobial potential.

Anti-inflammatory Activity: Prostaglandin E2 (PGE2) Inhibition Assay

Scientific Rationale: Prostaglandin E2 (PGE2) is a principal mediator of inflammation produced by the action of COX enzymes. A reduction in PGE2 levels in response to our test compound would strongly suggest an anti-inflammatory effect, likely through inhibition of the COX pathway. We will use a competitive enzyme-linked immunosorbent assay (ELISA) for sensitive and quantitative measurement of PGE2.

Comparative Compounds:

  • Indomethacin: A potent, non-selective COX inhibitor will serve as our positive control.

  • Vehicle Control (DMSO): To account for any effects of the solvent used to dissolve the test compound.

Experimental Protocol: PGE2 Competitive ELISA

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and culture until they reach 80-90% confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of "this compound" (e.g., 0.1, 1, 10, 100 µM) and the positive control, Indomethacin (e.g., 10 µM), for 1 hour.

  • Inflammatory Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL) to the cell culture media and incubate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • PGE2 Quantification: Perform the PGE2 competitive ELISA on the collected supernatants according to the manufacturer's instructions (e.g., Cayman Chemical PGE2 ELISA Kit, Thermo Fisher Scientific Prostaglandin E2 Competitive ELISA Kit)[5][6]. This typically involves:

    • Adding samples and standards to a plate pre-coated with a capture antibody.

    • Adding a PGE2-enzyme conjugate.

    • Incubating to allow competition between the sample/standard PGE2 and the conjugate for antibody binding.

    • Washing the plate and adding a substrate to develop a colorimetric signal.

    • Measuring the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of PGE2 in each sample by comparing its absorbance to the standard curve. Determine the percentage inhibition of PGE2 production for each concentration of the test compound relative to the LPS-treated vehicle control.

Cytotoxicity Assessment: MTT Assay

Scientific Rationale: It is crucial to distinguish between a specific biological effect and general cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. This will ensure that any observed reduction in PGE2 is not simply due to the compound killing the cells.

Comparative Compounds:

  • Doxorubicin: A well-characterized cytotoxic agent will be used as a positive control.

  • Vehicle Control (DMSO): To assess the baseline cytotoxicity of the solvent.

Experimental Protocol: MTT Assay

  • Cell Culture: Seed a human cell line (e.g., HEK293) in a 96-well plate.

  • Compound Treatment: Treat the cells with the same concentrations of "this compound" used in the anti-inflammatory assay for 24 hours. Include Doxorubicin as a positive control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Antimicrobial Activity: Broth Microdilution Assay

Scientific Rationale: Given that many cyclopentanone derivatives exhibit antimicrobial properties, a preliminary screen for this activity is warranted. The broth microdilution method is a quantitative assay that determines the Minimum Inhibitory Concentration (MIC) of a compound, providing a measure of its potency against various microorganisms.

Comparative Compounds:

  • Kanamycin/Ampicillin: Broad-spectrum antibiotics to serve as positive controls.

  • Vehicle Control (DMSO): To ensure the solvent has no intrinsic antimicrobial activity.

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Panel: Select a panel of representative bacteria (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) and fungi (e.g., Candida albicans).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of "this compound" and the control antibiotics in the appropriate growth medium.

  • Inoculation: Add a standardized inoculum of each microorganism to the wells.

  • Incubation: Incubate the plates under conditions suitable for the growth of each microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Summary Table for Primary Screening

AssayTest CompoundComparator(s)Expected Outcome for Bioactivity
PGE2 ELISA This compoundIndomethacinDose-dependent reduction in PGE2 levels
MTT Assay This compoundDoxorubicinHigh cell viability (>80%) at active concentrations
Broth Microdilution This compoundKanamycin/AmpicillinLow MIC values against tested microorganisms

Part 2: Mechanism of Action - Targeting the Cyclooxygenase Enzymes

Should the primary screening reveal significant, non-cytotoxic anti-inflammatory activity, the next logical step is to investigate the direct interaction of "this compound" with its hypothesized targets: the COX-1 and COX-2 enzymes.

Scientific Rationale: COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and primarily involved in inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Commercially available COX inhibitor screening kits provide a convenient and reliable method to assess the inhibitory activity and selectivity of a compound.

Comparative Compounds:

  • Celecoxib: A selective COX-2 inhibitor.

  • Indomethacin: A non-selective COX inhibitor.

Experimental Protocol: COX Inhibitor Screening Assay

  • Assay Principle: Utilize a commercially available COX inhibitor screening kit (e.g., from Cayman Chemical, BPS Bioscience, or Sigma-Aldrich)[7][8][9]. These assays typically measure the peroxidase activity of COX in converting a probe to a fluorescent or colorimetric product.

  • Reagent Preparation: Prepare the assay buffer, COX-1 and COX-2 enzymes, arachidonic acid (the substrate), and the detection probe as per the kit's instructions.

  • Inhibitor Incubation: In separate wells of a 96-well plate, incubate varying concentrations of "this compound," Celecoxib, and Indomethacin with either the COX-1 or COX-2 enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Signal Detection: Measure the fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each compound concentration.

Part 3: Comparative Analysis - Quantifying Potency and Selectivity

The final phase of our in vitro validation involves a quantitative comparison of "this compound" with established drugs.

Scientific Rationale: Determining the half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The selectivity index, calculated from the IC50 values for COX-1 and COX-2, provides a quantitative measure of its preference for inhibiting the inflammation-associated COX-2 enzyme over the physiologically important COX-1.

Data Analysis and Presentation:

  • IC50 Determination: From the dose-response curves generated in the COX inhibitor screening assay, calculate the IC50 values for "this compound" and the control compounds against both COX-1 and COX-2 using non-linear regression analysis.

  • Selectivity Index Calculation: The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50(COX-1) / IC50(COX-2)). A higher selectivity index indicates greater selectivity for COX-2.

Comparative Data Table

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Experimental ValueExperimental ValueCalculated Value
Indomethacin Literature/Experimental ValueLiterature/Experimental ValueCalculated Value
Celecoxib Literature/Experimental ValueLiterature/Experimental ValueCalculated Value

Conclusion and Future Directions

This comprehensive guide outlines a logical and robust workflow for the initial validation of the bioactivity of "this compound." By systematically screening for a range of potential activities and then delving into the specific mechanism of action, researchers can build a strong, evidence-based case for the compound's therapeutic potential. The comparative approach, benchmarking against established drugs, provides crucial context for its potency and selectivity.

Positive results from this in vitro validation would provide a solid foundation for progressing to more complex cell-based models and eventually, in vivo studies to assess efficacy and safety in a whole-organism context. The journey from a promising molecule to a potential therapeutic is long, but a methodologically sound and scientifically driven approach, as outlined here, is the essential first step.

References

Mastering Structural Elucidation: A Spectroscopic Guide to 2-(2-oxocyclopentyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this comprehensive guide, we delve into the spectroscopic characterization of 2-(2-oxocyclopentyl)acetic acid, a valuable building block in organic synthesis. This guide will not merely present data; it will walk you through the logical framework of structural confirmation using a multi-technique approach, comparing expected theoretical values with experimental data. We will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide a unique piece of the puzzle, culminating in a self-validating structural proof.

The Subject: this compound

This compound (C₇H₁₀O₃) is a bifunctional molecule containing a cyclopentanone ring and a carboxylic acid moiety.[1] This structure presents several key features that we expect to observe and confirm through spectroscopic analysis. The presence of a ketone, a carboxylic acid, and various aliphatic protons and carbons provides a rich landscape for spectroscopic interrogation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their chemical surroundings (chemical shift), the number of neighboring protons (multiplicity), and their spatial relationships (coupling constants).

Theoretical Analysis

Based on the structure of this compound, we can predict the expected ¹H NMR signals. The ten protons in the molecule are in different chemical environments and are expected to give rise to a complex spectrum. The carboxylic acid proton is typically a broad singlet in the downfield region (δ 10-13 ppm). The protons on the cyclopentanone ring and the acetic acid methylene group will be in the aliphatic region (δ 1-3 ppm) and will exhibit complex splitting patterns due to coupling with their neighbors.

Experimental Data & Interpretation

Below is a summary of the expected ¹H NMR spectral data for this compound.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-COOH10.0 - 12.0Broad Singlet-
-CH- (on cyclopentanone)2.2 - 2.8Multiplet-
-CH₂- (acetic acid)2.2 - 2.8Multiplet-
-CH₂- (cyclopentanone)1.5 - 2.4Multiplets-

Note: Due to the complexity of the overlapping signals in the aliphatic region, precise assignment of individual protons on the cyclopentanone ring often requires 2D NMR techniques such as COSY and HSQC.

The broadness of the carboxylic acid proton signal is a result of hydrogen bonding and chemical exchange. The multiplets in the aliphatic region arise from the spin-spin coupling between non-equivalent neighboring protons. The integration of the proton signals should correspond to the number of protons in each environment (1H for COOH, 1H for the methine, 2H for the acetic acid methylene, and 6H for the remaining cyclopentanone methylenes).

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for observing exchangeable protons like the carboxylic acid proton.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at δ 7.26 ppm). Integrate the signals and determine the multiplicities and coupling constants of the peaks.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. It is a crucial technique for confirming the carbon framework of a compound.

Theoretical Analysis

For this compound, we expect to see seven distinct signals in the ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ketone will be the most downfield signal (δ > 200 ppm), followed by the carboxylic acid carbonyl (δ ~170-185 ppm). The remaining five aliphatic carbons will appear in the upfield region (δ 20-60 ppm).

Experimental Data & Interpretation

The following table summarizes the expected ¹³C NMR chemical shifts.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Ketone)215 - 225
C=O (Carboxylic Acid)175 - 185
-CH- (on cyclopentanone)45 - 55
-CH₂- (acetic acid)35 - 45
-CH₂- (cyclopentanone, α to C=O)30 - 40
-CH₂- (cyclopentanone)20 - 30
-CH₂- (cyclopentanone)20 - 30

The significant downfield shift of the ketone carbonyl carbon is a characteristic feature. The chemical shift of the carboxylic acid carbonyl is also distinct. The aliphatic carbons can be further assigned using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which can distinguish between CH, CH₂, and CH₃ groups.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Use the same tuned and shimmed instrument as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment, where all proton-carbon couplings are removed, resulting in a single sharp peak for each unique carbon atom. A wider spectral width is necessary to observe the carbonyl carbons. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are typically needed.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. The chemical shift scale is typically referenced to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, leading to a unique vibrational spectrum.

Theoretical Analysis

The structure of this compound contains two key functional groups that will give rise to strong, characteristic absorptions in the IR spectrum: the carboxylic acid and the ketone. The carboxylic acid will exhibit a very broad O-H stretching band due to hydrogen bonding, as well as a C=O stretching band. The ketone will also show a strong C=O stretching absorption.

Experimental Data & Interpretation

The table below lists the expected characteristic IR absorption bands.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Strong, Very Broad
C-H stretch (aliphatic)2850 - 3000Medium to Strong
C=O stretch (Ketone)1735 - 1750Strong
C=O stretch (Carboxylic Acid)1700 - 1725Strong
C-O stretch (Carboxylic Acid)1200 - 1300Medium

The most prominent feature will be the extremely broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region. The two distinct C=O stretching bands for the ketone and the carboxylic acid are also key diagnostic peaks. The presence of both confirms the bifunctional nature of the molecule.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, a common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. For a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr for a pellet) should be recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the major absorption bands and compare their frequencies with known correlation charts to identify the functional groups present.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is a fundamental technique for determining the molecular weight and gaining insights into the structure through fragmentation patterns.

Theoretical Analysis

For this compound, the molecular weight is 142.15 g/mol .[1] In a typical electron ionization (EI) mass spectrum, we would expect to see a molecular ion peak (M⁺) at m/z = 142. The molecule can then undergo various fragmentation pathways. Common fragmentations for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). Cyclic ketones can undergo α-cleavage.

Experimental Data & Interpretation

Here are some of the expected key ions in the mass spectrum.

m/z Proposed Fragment Fragmentation Pathway
142[C₇H₁₀O₃]⁺Molecular Ion (M⁺)
125[C₇H₉O₂]⁺Loss of -OH (M-17)
97[C₆H₉O]⁺Loss of -COOH (M-45)
84[C₅H₈O]⁺α-cleavage of the cyclopentanone ring
55[C₃H₃O]⁺Further fragmentation

The presence of the molecular ion peak at m/z 142 is the primary confirmation of the molecular formula. The observation of characteristic fragment ions corresponding to the loss of parts of the carboxylic acid group and cleavage of the cyclopentanone ring provides strong evidence for the proposed structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis and purification.

  • Ionization: Electron Ionization (EI) is a common technique that bombards the sample with high-energy electrons, causing ionization and fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to primarily observe the molecular ion with less fragmentation.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The spectrum is then analyzed to identify the molecular ion and interpret the fragmentation pattern.

Visualizing the Workflow and Structure

To provide a clearer understanding of the analytical process and the molecular structure, the following diagrams have been generated using Graphviz.

G cluster_structure Molecular Structure cluster_workflow Spectroscopic Workflow mol This compound C₇H₁₀O₃ Sample Sample Preparation HNMR ¹H NMR Sample->HNMR CNMR ¹³C NMR Sample->CNMR IR FT-IR Sample->IR MS Mass Spec Sample->MS Analysis Data Analysis & Interpretation HNMR->Analysis CNMR->Analysis IR->Analysis MS->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Caption: A workflow diagram illustrating the spectroscopic analysis of this compound.

References

Comparative analysis of "2-(2-oxocyclopentyl)acetic acid" and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2-(2-Oxocyclopentyl)acetic Acid and Its Analogs for Drug Development Professionals

This guide provides a comprehensive analysis of this compound and its structurally related analogs. We will explore the nuances of their chemical synthesis, comparative physicochemical properties, and diverse biological activities. By grounding our discussion in experimental data and established protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to leverage this versatile chemical scaffold in therapeutic design.

The Core Scaffold: Understanding this compound

This compound is a bifunctional organic molecule featuring a five-membered cyclopentanone ring and a carboxymethyl substituent. Its molecular formula is C₇H₁₀O₃, and it possesses a molecular weight of approximately 142.15 g/mol [1][2]. The presence of a ketone carbonyl group and a carboxylic acid moiety makes it a valuable and reactive intermediate in organic synthesis.

Historically, this scaffold is recognized as a key building block in the total synthesis of prostaglandins and related natural products, which are lipid compounds with a wide range of hormone-like effects in the body. The inherent chirality and defined stereochemistry of the cyclopentane ring in these natural products underscore the importance of its synthetic precursors.

Physicochemical Profile:

  • Melting Point: 47-51 °C[1][3]

  • Boiling Point: 316.5 °C at 760 mmHg[1]

  • pKa: ~4.36 (Predicted)[1][3]

  • LogP: 0.83[1]

These properties indicate a moderately polar molecule with acidic characteristics, suitable for various chemical modifications and biological interactions.

Synthesis and Comparative Analysis of Analogs

The therapeutic utility of a core scaffold is often revealed through the systematic synthesis and evaluation of its analogs. By modifying the ring size, side-chain length, or functional groups, we can fine-tune the molecule's properties to target different biological pathways.

Synthetic Strategies

The primary route to this compound involves the Dieckmann condensation of diethyl adipate to form a β-keto ester, followed by alkylation with an acetate equivalent, and subsequent hydrolysis and decarboxylation. A patent for its ethyl ester derivative outlines a "one-pot" method starting from diethyl adipate, highlighting its suitability for large-scale production[4].

G cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation A Diethyl Adipate C Ethyl 2-oxocyclopentanecarboxylate A->C B Base (e.g., NaOEt) B->C D Alkylated Diester Intermediate C->D Alkylation with Ethyl Bromoacetate F This compound D->F E Acid/Base Hydrolysis (e.g., HCl, NaOH) E->F

Caption: General synthetic workflow for this compound.

Comparative Physicochemical and Biological Profiles

The following table compares the parent scaffold with selected analogs, illustrating how structural modifications impact their properties and potential applications.

CompoundStructureKey Synthetic ApproachPhysicochemical NotesPotential Biological Activity & Rationale
This compound Dieckmann condensation followed by alkylation and decarboxylation[4].pKa ≈ 4.36, LogP ≈ 0.83[1].Prostaglandin Precursor / Anti-inflammatory: The cyclopentanone ring is a core feature of prostaglandins. The scaffold can act as a substrate mimic or weak inhibitor for cyclooxygenase (COX) enzymes[5].
3-(2-oxocyclopentyl)propanoic acid Michael addition of cyclopentanone to an acrylate ester, followed by hydrolysis[6].Increased chain length likely increases LogP slightly.Anticancer / Antifungal: The extended side chain alters the molecule's geometry. Cyclopentanone derivatives have shown broad bioactivity, including anticancer and antifungal effects[5][7].
2-(2-oxocyclohexyl)acetic acid Analogous to the cyclopentane version, starting with cyclohexanone and pimelic acid derivatives[8].The larger, more flexible cyclohexyl ring provides different conformational possibilities.Metabolic Modulators: The change in ring size can shift selectivity towards different enzymes or receptors. The synthesis of the related 3-(2-oxocyclohexyl)propanoic acid is noted as a route to versatile intermediates for drug discovery[8].

Biological Mechanisms and Structure-Activity Relationships (SAR)

The cyclopentanone moiety is a "privileged" structure in medicinal chemistry, frequently appearing in compounds with diverse biological activities. Studies on cyclopentenone-containing molecules, for instance, have revealed a wide spectrum of intracellular targets, often related to anti-inflammatory and anticancer effects[5][9].

The primary mechanism for anti-inflammatory action is often linked to the inhibition of the cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins from arachidonic acid.

AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs Response Inflammation Pain Fever PGs->Response Inhibitor Cyclopentanone Analogs (e.g., NSAIDs) Inhibitor->COX Inhibition

Caption: Simplified prostaglandin synthesis pathway and site of inhibition.

Key Structure-Activity Relationship (SAR) Insights:

  • The Carboxylic Acid: This group is critical for mimicking the native substrate (arachidonic acid) and forming key interactions (e.g., salt bridges) within the active sites of enzymes like COX[10].

  • The Cyclopentanone Ring: Acts as a rigid scaffold to correctly orient the side chain. The ketone can act as a hydrogen bond acceptor. Conversion to a cyclopentenone (with a double bond) often enhances activity through Michael addition reactions with cysteine residues on target proteins[5].

  • Side-Chain Length and Ring Size: Modifications here are crucial for target selectivity. A longer side chain or a larger ring alters the molecule's shape, allowing it to fit into different binding pockets, potentially shifting activity from COX enzymes to other targets like those involved in cancer or fungal growth[7][8].

Experimental Protocols for Biological Evaluation

To assess and compare the biological activity of these analogs, standardized in vitro assays are essential. The following protocol describes a typical method for evaluating COX inhibitory activity.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to determine the concentration of a test compound required to inhibit 50% of the COX enzyme activity (the IC₅₀ value).

Materials:

  • Purified COX-1 (ovine) and COX-2 (human, recombinant) enzymes.

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Heme cofactor.

  • Test compounds and reference inhibitor (e.g., Celecoxib for COX-2, Ibuprofen for non-selective).

  • Arachidonic acid (substrate).

  • Quenching solution (e.g., 1M HCl).

  • Prostaglandin E₂ (PGE₂) EIA Kit.

Methodology:

  • Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes in the assay buffer containing heme to the desired working concentration.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, then dilute further into the assay buffer.

  • Reaction Incubation: In a 96-well plate, add 150 µL of the enzyme solution to each well. Add 10 µL of the diluted test compound or control solution. Incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of arachidonic acid solution to each well to start the reaction.

  • Terminate Reaction: After 2 minutes, stop the reaction by adding 10 µL of the quenching solution.

  • Quantify Prostaglandin Production: Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions. The absorbance is inversely proportional to the amount of PGE₂ produced.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

A Prepare Enzyme & Compound Dilutions B Pre-incubate Enzyme with Compound (15 min) A->B C Add Substrate (Arachidonic Acid) B->C D Stop Reaction (2 min) C->D E Quantify PGE₂ (EIA Assay) D->E F Calculate % Inhibition E->F G Plot Dose-Response Curve & Determine IC₅₀ F->G

Caption: Workflow for determining IC₅₀ in a COX inhibition assay.

Conclusion and Future Outlook

This compound and its analogs constitute a class of compounds with significant, tunable biological potential. The parent scaffold serves as an excellent starting point for developing anti-inflammatory agents, while modifications to its ring and side-chain structures can unlock activities against a broader range of therapeutic targets, including cancer and infectious diseases[11][12].

The synthetic tractability of this scaffold, coupled with a deep understanding of its structure-activity relationships, provides a robust platform for modern drug discovery. Future efforts should focus on synthesizing novel, stereochemically pure analogs and employing high-throughput screening to explore their effects on a wider array of biological targets. Combining empirical testing with computational docking studies will further accelerate the identification of lead compounds with enhanced potency and selectivity.

References

A Senior Application Scientist's Guide to Prostaglandin Precursors: A Comparative Analysis of 2-(2-oxocyclopentyl)acetic acid and Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of Prostaglandin Synthesis

Prostaglandins are a class of lipid compounds that exert a vast array of powerful, hormone-like effects at minute concentrations.[1][2] Found in nearly every tissue of the human body, they are critical mediators of inflammation, blood pressure regulation, smooth muscle contraction, and immune response.[2][3][4] This physiological importance makes them and their synthetic analogs highly valuable therapeutic targets for conditions ranging from glaucoma to gastric ulcers and for inducing labor.[1][5][6]

However, the chemical synthesis of these molecules is a formidable challenge due to their complex and stereochemically dense structures, featuring a central cyclopentane ring with two functionally distinct side chains. The efficiency, stereochemical purity, and scalability of any prostaglandin synthesis are fundamentally dictated by the choice of the starting material, or precursor.[3][7]

This guide provides an in-depth, objective comparison of key prostaglandin precursors. We will begin with a detailed examination of 2-(2-oxocyclopentyl)acetic acid , a practical and accessible building block, and contrast its performance and strategic value against canonical and modern alternatives, including the celebrated Corey Lactone and innovative chemoenzymatic approaches. Our analysis is grounded in field-proven insights and experimental data to empower researchers in selecting the optimal synthetic strategy for their specific drug development goals.

Focus Precursor: this compound

This compound (CAS No. 1460-38-4) is a foundational building block that provides the core cyclopentanone ring and the carboxylic acid side chain in a single, readily available molecule.[8][9] Its utility lies in its straightforward structure, which allows for subsequent elaboration to introduce the remaining functionalities of the target prostaglandin.

Synthesis and Accessibility

A significant advantage of this precursor is its accessibility through scalable chemical processes. One well-documented "one-pot" method utilizes diethyl adipate as a cost-effective starting material. The synthesis proceeds through a sequence of condensation, substitution, hydrolysis, and deacidification to yield this compound, which can then be esterified for subsequent reactions.[10] This streamlined approach avoids the use of highly toxic solvents like benzene and the need for cryogenic conditions, making it suitable for large-scale industrial production.[10]

Strategic Application in Prostaglandin Synthesis

The primary strategic value of this compound is as a robust scaffold. The ketone on the cyclopentane ring serves as a handle for introducing the hydroxyl group (at C9 in PGF series) with appropriate stereocontrol, while the acetic acid side chain is the foundation for the alpha-chain. The second, more complex omega-chain must be installed through reactions such as aldol condensation or conjugate addition at the C3 position of the cyclopentanone ring.

Workflow: From Precursor to Prostaglandin Core

A This compound B Esterification (e.g., EtOH, H₂SO₄) A->B Protection C Ethyl 2-(2-oxocyclopentyl)acetate B->C D Base-catalyzed Aldol Condensation (with ω-chain aldehyde) C->D ω-Chain Addition E α,β-Unsaturated Ketone Intermediate D->E F Stereoselective Ketone Reduction (e.g., L-Selectride) E->F C9 Stereocenter Formation G Prostaglandin Core Structure (PGE or PGF precursor) F->G

Caption: Synthetic pathway from this compound.

Experimental Protocol: Esterification of this compound

This protocol describes the preparation of ethyl 2-(2-oxocyclopentyl)acetate, a common intermediate for subsequent chain-addition reactions. The causality behind this step is to protect the carboxylic acid as an ester, preventing it from interfering with base-catalyzed reactions used to install the omega-chain.

Materials:

  • This compound (1.0 eq)

  • Absolute Ethanol (used as solvent and reagent)

  • Concentrated Sulfuric Acid (catalyst)

  • Dichloromethane (DCM) for extraction

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 10.0 g) in absolute ethanol (e.g., 200 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 1.0 eq) to the solution while stirring. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The elevated temperature drives the equilibrium towards the ester product by removing water (though in this case, the large excess of ethanol is the primary driver). Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess ethanol.

  • Neutralization: Carefully add the residue to ice-cold saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted starting material.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with DCM (3 x 100 mL). The organic ester product will partition into the DCM layer.

  • Washing: Wash the combined organic layers with brine to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(2-oxocyclopentyl)acetate, which can be purified by vacuum distillation.

Alternative Precursor 1: The Corey Lactone

The "Corey Lactone" (a bicyclic lactone diol) is arguably the most famous and versatile intermediate in the history of prostaglandin synthesis.[11][12][13] Its development by E.J. Corey established a convergent and highly stereocontrolled route to a wide variety of prostaglandins and their analogs.[7][14][15]

The Bicyclo[2.2.1]heptane Strategy

The genius of the Corey synthesis lies in using a rigid bicyclo[2.2.1]heptane system, created via a Diels-Alder reaction, to meticulously install three of the required four stereocenters of the cyclopentane ring.[7][14] Subsequent steps, including a Baeyer-Villiger oxidation and an iodolactonization, reveal the five-membered ring with the correct stereochemistry locked in place.[7][15]

cluster_0 Bicyclic System Formation cluster_1 Ring Expansion & Stereocontrol A Substituted Cyclopentadiene C Diels-Alder Reaction A->C B Masked Ketene B->C D Bicyclo[2.2.1]heptanone C->D E Baeyer-Villiger Oxidation D->E F Lactone Intermediate E->F G Iodolactonization F->G H Corey Lactone G->H

Caption: Key stages in the classic Corey Lactone synthesis.

Performance Comparison
  • Advantages: The Corey route provides unparalleled stereochemical control and is exceptionally versatile, serving as the foundation for synthesizing nearly all primary prostaglandins.[7][12] Its enantioselectivity, established early in the sequence, is a major strength.[7]

  • Limitations: The classical synthesis is lengthy, often requiring 15-17 steps, which can lead to lower overall yields and higher production costs.[14] However, modern advancements have dramatically improved its efficiency, with recent reports of one-pot syntheses achieving the Corey lactone in hours with over 50% overall yield.[16]

Alternative Precursor 2: Chemoenzymatic Approaches

A paradigm shift in prostaglandin synthesis involves leveraging the exquisite selectivity of enzymes. Chemoenzymatic strategies combine the power of traditional organic chemistry with biocatalysis to create highly efficient and sustainable routes.

Strategy: Enzymatic Desymmetrization and Cross-Coupling

Recent breakthroughs demonstrate the synthesis of a key prostaglandin intermediate in just two steps from a commercially available achiral diol.[17] The strategy relies on:

  • Lipase-mediated desymmetrization: An enzyme selectively acetylates one of the two hydroxyl groups of a symmetric diol, creating a chiral mono-acetate with high enantiomeric excess.

  • Chemical Transformations: This chiral building block is then converted into a bromohydrin, which serves as a functional equivalent of the Corey lactone.[17] The two side chains are subsequently installed using modern cross-coupling and Wittig reactions.

This approach allowed for a 10-gram scale synthesis of PGF2α in only five total steps.[17]

Performance Comparison
  • Advantages: This strategy is exceptionally concise and highly enantioselective. It operates under mild reaction conditions and represents a greener, more cost-effective alternative for large-scale production.[17]

  • Limitations: The development of a chemoenzymatic route requires screening for suitable enzymes, which can be time-consuming. Enzymes can also be sensitive to substrate scope and reaction conditions, potentially limiting the diversity of analogs that can be synthesized.

Quantitative Performance Comparison

The choice of a precursor is a multi-faceted decision involving a trade-off between speed, cost, versatility, and scalability. The following table summarizes the performance of the discussed strategies.

Performance Metric This compound Corey Lactone (Classic Route) Corey Lactone (Modern One-Pot) Chemoenzymatic Route
Starting Material Complexity Low (from diethyl adipate)Moderate (substituted cyclopentadiene)Moderate (commercially available)Low (achiral diol)
Typical Steps to Core 4 - 6 steps15 - 17 steps[14]1 pot (5-7 steps overall)[16]2 - 5 steps[17]
Stereocontrol Method Reagent-controlled reductionSubstrate-controlled (rigid bicycle)Organocatalysis / Reagent-controlledEnzymatic desymmetrization
Overall Yield Moderate to GoodLow to ModerateGood (>50%)[16]High
Scalability High[10]ModerateHighHigh (gram-scale demonstrated)[17]
Versatility for Analogs ModerateVery High[12][13]HighModerate to High
Key Advantage Cost-effective, simple starting materialGold standard, highly versatileTime-economical, high yieldExtremely concise, "green," high enantioselectivity
Key Limitation Stereocontrol can be challengingLengthy, multi-step processRequires specialized catalystsEnzyme screening, limited substrate scope

Conclusion and Recommendations for Researchers

The landscape of prostaglandin synthesis has evolved significantly from the foundational linear syntheses to highly convergent and efficient modern strategies.

  • This compound remains a highly relevant precursor for industrial-scale synthesis of specific prostaglandin targets where a robust, cost-effective, and scalable route is paramount. Its value lies in the simplicity and low cost of the starting material.

  • The Corey Lactone continues to be the precursor of choice for academic research and novel analog development . Its unparalleled versatility and well-understood chemistry provide a reliable platform for exploring structure-activity relationships, even if the classical route is less efficient. Modern one-pot variations are making it increasingly competitive for larger-scale work.[12][16]

  • Chemoenzymatic approaches represent the future of prostaglandin synthesis . For drug development programs focused on producing a specific prostaglandin analog cheaply and sustainably, investing in the development of a chemoenzymatic route offers immense advantages in terms of conciseness, yield, and environmental impact.[17]

Ultimately, the optimal precursor is dictated by the project's goals. For researchers focused on rapid synthesis of diverse libraries, the Corey pathway is proven. For those in process chemistry aiming to produce kilograms of a single active pharmaceutical ingredient, a strategy built from a simple precursor like this compound or a highly optimized chemoenzymatic process is superior.

References

The Cyclopentane Ring: A Privileged Scaffold in Drug Discovery - A Comparative Guide to the Biological Efficacy of its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification of versatile molecular scaffolds is a cornerstone of innovative therapeutic design. The cyclopentane ring, a five-membered carbocycle, has emerged as a "privileged scaffold" due to its prevalence in a wide array of biologically active molecules. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal core for designing compounds with diverse pharmacological activities. This guide provides an in-depth, objective comparison of the biological efficacy of various classes of cyclopentane-containing compounds, supported by experimental data and detailed methodologies.

Anti-inflammatory Activity: 2-(2-oxocyclopentyl)acetic acid Derivatives as Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

The compound "this compound" itself is primarily a synthetic intermediate. However, its derivatives, particularly those based on the 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid scaffold, have demonstrated significant potential as non-steroidal anti-inflammatory drugs (NSAIDs)[1][2][3][4][5].

Mechanism of Action: COX Inhibition

The primary mechanism of action for these NSAID derivatives is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[5].

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs This compound Derivatives (NSAIDs) NSAIDs->COX_Enzymes Inhibition

Caption: COX Inhibition Pathway by NSAID Derivatives.

Comparative Efficacy

The anti-inflammatory efficacy of these derivatives is typically evaluated by their ability to inhibit COX-1 and COX-2 in vitro. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
2-fluoroloxoprofenData not specifiedData not specified[2]
Derivative 11aHigher anti-inflammatory activity than 2-fluoroloxoprofenEquivalent ulcerogenic effect to 2-fluoroloxoprofen[2]

Note: Specific IC50 values for these particular derivatives were not available in the searched literature, but their relative activity is reported.

Ocular Hypotensive Activity: Prostaglandin Analogs for Glaucoma Treatment

The cyclopentane ring is the core structure of prostaglandins, a class of lipid compounds with diverse physiological effects. Synthetic prostaglandin analogs are potent ocular hypotensive agents and are the first-line treatment for glaucoma, a condition characterized by elevated intraocular pressure (IOP)[6][7].

Mechanism of Action: Enhancing Aqueous Humor Outflow

Prostaglandin analogs lower IOP by increasing the outflow of aqueous humor from the eye, primarily through the uveoscleral pathway. They act as agonists for the prostaglandin F receptor (FP receptor), which leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, facilitating fluid drainage[7].

Prostaglandin_Analogs Prostaglandin Analogs FP_Receptor Prostaglandin F Receptor (FP) Prostaglandin_Analogs->FP_Receptor Agonism Uveoscleral_Outflow Increased Uveoscleral Outflow FP_Receptor->Uveoscleral_Outflow IOP Decreased Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP

Caption: Mechanism of Action of Prostaglandin Analogs.

Comparative Efficacy

The efficacy of prostaglandin analogs is determined by their ability to lower IOP. Their potency can also be compared by their binding affinity (Ki) or half-maximal effective concentration (EC50) for the FP receptor.

Prostaglandin AnalogReceptor Affinity/PotencyClinical IOP ReductionReference
Latanoprost (acid form)EC50 ~15 nM~25-33%[6][7]
Travoprost (acid form)High affinity for FP receptor~25-33%[6]
BimatoprostActs on prostamide receptors and FP receptors~27-33%[6]
Tafluprost (acid form)High affinity for FP receptor~26-31%[6]
AL-12180 (in vitro)EC50 = 15nMNot applicable[6]

Anticancer and Antifungal Activities: The Promise of Cyclopentenone Derivatives

The introduction of an α,β-unsaturated ketone into the cyclopentane ring, forming a cyclopentenone moiety, imparts significant anticancer and antifungal properties to these molecules[8][9].

Mechanism of Action: Multifaceted Cellular Effects

The electrophilic nature of the cyclopentenone ring allows it to react with nucleophilic residues in cellular macromolecules, leading to a variety of biological effects. In cancer cells, cyclopentenone-containing compounds can induce apoptosis (programmed cell death) through various mechanisms, including the modulation of signaling pathways and direct interaction with cellular targets[8][9][10]. Their antifungal activity is also attributed to their ability to disrupt cellular processes in fungi[11][12].

Cyclopentenone Cyclopentenone Derivatives Cellular_Targets Cellular Nucleophiles (e.g., proteins, DNA) Cyclopentenone->Cellular_Targets Michael Addition Signaling_Pathways Modulation of Signaling Pathways Cellular_Targets->Signaling_Pathways Fungal_Cell_Disruption Disruption of Fungal Cellular Processes (Antifungal Effect) Cellular_Targets->Fungal_Cell_Disruption Apoptosis Induction of Apoptosis (Anticancer Effect) Signaling_Pathways->Apoptosis

Caption: General Mechanism of Action for Cyclopentenone Derivatives.

Comparative Efficacy

The anticancer activity of cyclopentenone derivatives is often assessed by their cytotoxicity against various cancer cell lines, with IC50 values indicating their potency. Antifungal activity is typically determined by the minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible fungal growth.

Anticancer Activity (IC50 in µM)

Compound/Derivative ClassCell LineIC50 (µM)Reference
Jasmonate derivativesLeukemia, lung, breast, prostate cancer cellsIn the micromolar range[8]
Myrothenone ATyrosinase inhibitory activityData not specified[8]
Cyclopent-2-en-1-one (2CP)Melanoma cellsSub-micromolar range[10]
Fused PyrazolesHuman breast cancer cellsSome derivatives < doxorubicin

Antifungal Activity (MIC in µg/mL)

Compound/DerivativeFungal SpeciesMIC (µg/mL)Reference
Chlorinated cyclopentene derivatives (compounds 3, 5, 7-11, 15, 17)Periconia sp., Altemaria sp., Nigrospora oryzae≤2[11]
Other chlorinated cyclopentene derivativesPericonia sp., Altemaria sp., Nigrospora oryzae≤8[11]
Coruscanone A analogs (compound 33)Candida albicansModerately active[12]
Coruscanone A analogs (compound 47)Candida albicans20[12]
Coruscanone A analogs (compound 49)Candida albicansModerately active[12]
Nitrofuran derivatives (compounds 3 and 9)Paracoccidioides brasiliensis0.48[13]
Nitrofuran derivatives (compound 11)Histoplasma capsulatum0.48[13]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency of a compound to inhibit the COX-1 and COX-2 enzymes.

Start Start Prepare_Reagents Prepare Reagents (Enzymes, Buffers, Substrate) Start->Prepare_Reagents Add_Enzyme_Cofactors Add Enzyme and Cofactors to 96-well plate Prepare_Reagents->Add_Enzyme_Cofactors Add_Inhibitor Add Test Compound/ Reference Inhibitor Add_Enzyme_Cofactors->Add_Inhibitor Incubate_Inhibitor Incubate for Inhibitor Binding Add_Inhibitor->Incubate_Inhibitor Initiate_Reaction Initiate Reaction with Arachidonic Acid Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate for Prostaglandin Production Initiate_Reaction->Incubate_Reaction Terminate_Reaction Terminate Reaction Incubate_Reaction->Terminate_Reaction Detect_Prostaglandin Detect Prostaglandin Levels (e.g., EIA, LC-MS/MS) Terminate_Reaction->Detect_Prostaglandin Calculate_IC50 Calculate % Inhibition and IC50 Detect_Prostaglandin->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for In Vitro COX Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation: Prepare assay buffer, heme cofactor, and solutions of COX-1 and COX-2 enzymes. Dissolve test compounds and reference inhibitors (e.g., celecoxib, indomethacin) in a suitable solvent like DMSO to create stock solutions, followed by serial dilutions[14][15][16][17][18].

  • Enzyme and Cofactor Addition: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells[14][16][17].

  • Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitors, or vehicle control to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme[14].

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells[14].

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins[14].

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., HCl)[14].

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity[15].

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve[15].

Measurement of Intraocular Pressure (IOP) in Animal Models

This protocol outlines the procedure for measuring IOP in animal models, such as rabbits or rodents, to evaluate the efficacy of ocular hypotensive agents.

Detailed Protocol:

  • Animal Preparation: Acclimatize the animals to the experimental conditions. For the measurement, the animal should be gently restrained to minimize stress, which can affect IOP readings. Topical anesthesia (e.g., proparacaine) is typically applied to the cornea[19][20][21][22][23].

  • Tonometer Selection: Use a calibrated tonometer suitable for the animal species. Rebound tonometers (e.g., TonoVet) or applanation tonometers (e.g., Tono-Pen) are commonly used[19][20][21][22].

  • Baseline Measurement: Measure the baseline IOP in both eyes before administering the test compound.

  • Drug Administration: Administer a single drop of the test compound (e.g., prostaglandin analog) or vehicle control to one eye. The contralateral eye can serve as a control.

  • Post-treatment Measurements: Measure the IOP in both eyes at specific time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).

  • Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. The difference in IOP reduction between the treated and control groups indicates the efficacy of the test compound.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_Cells Incubate for 24h Seed_Cells->Incubate_Cells Treat_Cells Treat Cells with Test Compound Incubate_Cells->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize_Formazan Solubilize Formazan Crystals with DMSO or SDS Incubate_MTT->Solubilize_Formazan Measure_Absorbance Measure Absorbance (570 nm) Solubilize_Formazan->Measure_Absorbance Calculate_Viability Calculate % Cell Viability and IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for the MTT Assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight[24][25][26].

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Include a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours)[24][25].

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals[24][26].

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals[24][26].

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader[24].

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Determine the IC50 value from the dose-response curve[27].

Broth Microdilution Method for Antifungal Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungus.

Detailed Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate in a suitable broth medium[28][29][30][31][32].

  • Compound Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing the broth medium[28][30][31].

  • Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no fungus)[28][30].

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells[28][30].

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus[28]. This can be determined visually or by measuring the optical density.

References

A Researcher's Guide to the Structure-Activity Relationship of 2-(2-oxocyclopentyl)acetic Acid Analogs as Prostaglandin FP Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on the 2-(2-oxocyclopentyl)acetic acid scaffold. This core structure is a key building block for potent prostaglandin F (FP) receptor agonists, a class of drugs with significant therapeutic applications, most notably in the treatment of glaucoma.[1][2][3]

This guide will delve into the critical structural features that govern the efficacy of these analogs, supported by experimental data from authoritative sources. We will explore how modifications to the cyclopentanone core, the α-acid chain, and the ω-side chain influence receptor binding and in vivo activity. Furthermore, detailed experimental protocols for key assays are provided to enable researchers to validate these findings and advance their own drug discovery programs.

The this compound Scaffold: A Privileged Structure for FP Receptor Agonism

The this compound core serves as a fundamental framework for designing prostaglandin F2α (PGF2α) analogs. PGF2α is the endogenous ligand for the FP receptor, and its analogs are among the most effective agents for lowering intraocular pressure (IOP).[3] The basic structure consists of a cyclopentanone ring with two side chains: an α-chain containing a carboxylic acid and an ω-chain.

The activation of the FP receptor by these analogs triggers a signaling cascade that ultimately leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing IOP.[1][4] Understanding how to modify the this compound scaffold to optimize this activity is crucial for the development of new and improved anti-glaucoma therapeutics.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the specific chemical functionalities and their stereochemical arrangement around the core scaffold. The following sections dissect the SAR of the key components of these molecules.

The α-Acid Chain: The Gateway to Activity

The carboxylic acid moiety of the α-chain is a critical determinant of biological activity. However, in its free acid form, the molecule often exhibits poor corneal penetration. To overcome this, the carboxylic acid is typically esterified, creating a prodrug.[1] These ester prodrugs are more lipophilic, allowing for better penetration into the eye, where they are then hydrolyzed by endogenous esterases to the active free acid.

Modification Effect on Activity Rationale Supporting Evidence
Free Carboxylic Acid Essential for receptor bindingThe carboxylate group forms a key ionic interaction with a positively charged residue in the FP receptor binding pocket.The active form of all prostaglandin analog drugs is the free acid.[1]
Esterification (e.g., Isopropyl ester) Increased in vivo efficacyEnhances corneal penetration due to increased lipophilicity. The ester is then hydrolyzed to the active free acid.Commercially available prostaglandin analogs like latanoprost, travoprost, and bimatoprost are all prodrugs.[1][4]
The Cyclopentanone Core: The Structural Anchor

The cyclopentanone ring and its substituents provide the rigid framework that correctly orients the α- and ω-chains for optimal interaction with the FP receptor. The stereochemistry of the substituents on the ring is crucial for high-affinity binding.

Modification Effect on Activity Rationale Supporting Evidence
Hydroxyl group at C-9 (PGF2α) High affinity and agonist activityMimics the natural ligand, PGF2α, and forms important hydrogen bonds within the receptor.PGF2α is the endogenous high-affinity ligand for the FP receptor.
Keto group at C-9 (PGE2) Reduced affinity for FP receptorThe change from a hydroxyl to a keto group alters the hydrogen bonding pattern and reduces affinity for the FP receptor.PGE2 has a significantly lower affinity for the FP receptor compared to PGF2α.[5]
The ω-Side Chain: Fine-Tuning Potency and Selectivity

The structure of the ω-side chain plays a pivotal role in modulating the potency and selectivity of the analogs for the FP receptor. Modifications to this chain have led to the development of highly effective and well-tolerated anti-glaucoma drugs.

Modification Effect on Activity Rationale Supporting Evidence
Unsaturated ω-chain (natural PGs) Potent but can cause side effectsThe double bond at C13-14 and the hydroxyl group at C15 are important for binding but can also lead to off-target effects.PGF2α is potent but can cause significant side effects like conjunctival hyperemia.
Aromatic ring in the ω-chain (e.g., Latanoprost) Increased potency and improved side effect profileThe phenyl group enhances hydrophobic interactions within the receptor and can improve selectivity for the FP receptor.Latanoprost, with a phenyl-substituted ω-chain, is a potent and well-tolerated drug for glaucoma.[4]
13-oxa analogs Potent FP agonists with potentially reduced side effectsReplacing the C13 methylene group with an oxygen atom can alter the conformation and polarity of the ω-chain, leading to favorable interactions with the receptor.A series of 13-oxa prostaglandin analogs have been synthesized and shown to be potent FP agonists with significant IOP-lowering activity in monkeys.

Experimental Protocols for Evaluation

To aid researchers in the evaluation of novel this compound analogs, detailed protocols for key in vitro and in vivo assays are provided below.

In Vitro Evaluation: Prostaglandin FP Receptor Binding Assay

This assay determines the binding affinity of a test compound for the FP receptor by measuring its ability to displace a radiolabeled ligand.

Workflow for In Vitro FP Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing FP receptor prep2 Homogenize cells prep1->prep2 prep3 Centrifuge to isolate membranes prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes with radioligand and test compound prep4->assay1 assay2 Separate bound and free radioligand (filtration) assay1->assay2 assay3 Quantify bound radioactivity (scintillation counting) assay2->assay3 analysis1 Calculate specific binding assay3->analysis1 analysis2 Generate competition curve analysis1->analysis2 analysis3 Determine Ki value analysis2->analysis3

Caption: Workflow for determining the binding affinity of test compounds to the prostaglandin FP receptor.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture a cell line stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a suitable buffer.

    • Perform differential centrifugation to isolate the cell membrane fraction.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α).

    • Add varying concentrations of the unlabeled test compound (your this compound analog).

    • To determine non-specific binding, add a high concentration of an unlabeled known FP receptor agonist to a set of wells.

    • Initiate the binding reaction by adding the prepared cell membranes.

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

In Vivo Evaluation: Intraocular Pressure (IOP) Measurement in Animal Models

This protocol describes the measurement of IOP in a relevant animal model (e.g., rabbit or monkey) to assess the in vivo efficacy of the test compounds.

Workflow for In Vivo IOP Measurement

G start Acclimatize animals baseline Measure baseline IOP start->baseline treatment Administer topical dose of test compound or vehicle baseline->treatment measurement Measure IOP at various time points post-dosing treatment->measurement analysis Calculate mean IOP reduction from baseline measurement->analysis end Compare efficacy of different analogs analysis->end

Caption: Workflow for assessing the in vivo efficacy of test compounds in lowering intraocular pressure.

Step-by-Step Protocol:

  • Animal Acclimatization and Handling:

    • Acclimatize the animals to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.

    • For IOP measurement, gently restrain the animal. Topical anesthesia (e.g., proparacaine hydrochloride) is typically applied to the cornea.

  • Baseline IOP Measurement:

    • Before administering any test compound, measure the baseline IOP in both eyes of each animal using a calibrated tonometer (e.g., Tono-Pen or rebound tonometer).

  • Compound Administration:

    • Administer a single topical drop of the test compound formulation (e.g., an ester prodrug of your this compound analog) to one eye.

    • Administer the vehicle (the formulation without the active compound) to the contralateral eye as a control.

  • Post-Dosing IOP Measurements:

    • Measure the IOP in both eyes at several time points after drug administration (e.g., 2, 4, 6, 8, and 24 hours).

  • Data Analysis:

    • For each time point, calculate the mean IOP and the standard deviation for each treatment group.

    • Determine the change in IOP from the baseline measurement for each eye.

    • Compare the IOP reduction in the drug-treated eye to that in the vehicle-treated eye to assess the efficacy of the test compound.

    • Plot the mean IOP reduction over time to visualize the duration of action of the compound.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the design of novel and effective prostaglandin FP receptor agonists. The structure-activity relationships discussed in this guide, largely extrapolated from the extensive research on prostaglandin analogs, provide a solid foundation for the rational design of new therapeutic agents for glaucoma.

Key takeaways for researchers in this field include:

  • Esterification is crucial for in vivo activity: The carboxylic acid of the α-chain should be masked as a prodrug to ensure adequate ocular penetration.

  • Stereochemistry is key: The stereochemical configuration of the substituents on the cyclopentane ring is critical for high-affinity receptor binding.

  • The ω-chain offers significant opportunities for optimization: Modifications to this part of the molecule can lead to enhanced potency, improved selectivity, and a better side-effect profile.

While this guide provides a comprehensive overview based on existing knowledge, further research focusing on a systematic exploration of a diverse range of this compound analogs is warranted. Such studies, employing the experimental protocols detailed herein, will undoubtedly lead to a more refined understanding of the SAR and pave the way for the development of next-generation anti-glaucoma therapies.

References

A Comparative Guide to Oxocyclopentyl Compounds: The Foundational Role of 2-(2-oxocyclopentyl)acetic acid in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopentane ring, a five-membered carbocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its conformational flexibility allows it to serve as a versatile template for presenting substituents in precise three-dimensional arrangements, crucial for molecular recognition at biological targets. When functionalized with a ketone (oxo) group, the resulting oxocyclopentyl core becomes a powerful synthon, ripe for further chemical manipulation.

Within this class, 2-(2-oxocyclopentyl)acetic acid stands out not for its intrinsic biological activity, but as a fundamental building block for some of the most potent and biologically significant molecules known: the prostaglandins. This guide provides an in-depth comparison of this compound with its more complex and celebrated derivative, the Corey lactone , and other oxocyclopentyl-containing compounds that have emerged in drug discovery. We will explore their synthesis, chemical utility, and the experimental basis for their applications, providing researchers with a clear understanding of their respective roles in the development of therapeutic agents.

Physicochemical and Structural Comparison

The journey from a simple building block to a complex bioactive molecule involves a significant transformation in chemical and physical properties. This compound is a simple keto-acid, while the Corey lactone is a bicyclic system with multiple stereocenters, representing a significant leap in structural complexity.

PropertyThis compoundCorey Lactone (p-phenylbenzoate)Rationale & Significance
Molecular Formula C₇H₁₀O₃[1]C₂₄H₂₄O₅The increased carbon and oxygen count in the Corey lactone reflects the addition of protecting groups and the formation of the lactone ring, essential for subsequent synthetic steps.
Molecular Weight 142.15 g/mol [1]392.45 g/mol Higher molecular weight indicates greater structural complexity and the incorporation of functionalities required for stereocontrolled synthesis.
Structure Simple monosubstituted cyclopentanoneBicyclic lactone with four defined stereocentersThe Corey lactone's rigid, stereochemically defined structure is its most critical feature, pre-organizing the molecule for the stereospecific addition of prostaglandin side chains.[2][3][4]
Key Functional Groups Ketone, Carboxylic AcidLactone, Hydroxyl (protected), Alkene precursorThe lactone and protected hydroxyl groups in the Corey intermediate are masked functionalities, designed to be revealed and reacted in a controlled sequence.[5]
Melting Point 47-51 °C[6][7]Varies with protecting groupsThe defined melting point of the crystalline Corey lactone is indicative of its high purity, a critical requirement for multi-step total synthesis.
Synthetic Role Starting Material / Early IntermediateAdvanced, Stereocontrolled IntermediateThe acid is a basic scaffold, while the lactone is a high-value intermediate that has already overcome the major stereochemical challenges of the synthesis.[2][8]

The Synthetic Journey: From Simple Acid to Complex Prostaglandins

The primary value of this compound and its derivatives lies in their role as precursors in the total synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects.[9][10] The landmark achievement in this field is the Corey synthesis, which utilizes a stereochemically rich oxocyclopentyl intermediate, the Corey lactone.[2][3][4]

The general synthetic logic involves creating the cyclopentanone core and then elaborating it to install the necessary stereochemistry and functional groups for attaching the two characteristic side chains of prostaglandins.

G cluster_0 Core Scaffold Synthesis cluster_1 Stereochemical Elaboration cluster_2 Side Chain Installation A Simple Precursors (e.g., Diethyl Adipate) B This compound (or its ester) A->B Dieckmann Condensation & Alkylation C Corey Lactone (Key Intermediate) B->C Multi-step sequence: Reduction, Baeyer-Villiger Oxidation, Protection D Prostaglandin F2α / E1 C->D Wittig Reaction & Horner-Wadsworth -Emmons Olefination

Caption: Synthetic pathway from simple precursors to prostaglandins via the Corey lactone.

While this compound provides the basic carbon framework, the Corey lactone is the star of the synthesis. Its rigid bicyclic structure locks the stereochemistry of the four contiguous chiral centers, allowing for the subsequent introduction of the α- and ω-side chains with complete stereocontrol. This strategic use of a highly functionalized intermediate is a cornerstone of modern organic synthesis.[2][4][5]

Biological Significance: The Prostaglandin End Game

Neither this compound nor the Corey lactone are biologically active in the traditional sense. Their purpose is to enable the synthesis of prostaglandins, which are potent, locally acting hormones. Prostaglandins are biosynthesized in the body from fatty acids like arachidonic acid via the cyclooxygenase (COX) pathway.[10][11]

G A Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C Prostaglandin H2 (PGH2) (Cyclic Endoperoxide) B->C COX-1 / COX-2 (Cyclooxygenase) D Prostaglandin E2 (PGE2) C->D PGE Synthase E Prostaglandin F2α (PGF2α) C->E PGF Synthase F Prostacyclin (PGI2) C->F PGI Synthase G Thromboxane A2 (TXA2) C->G TXA Synthase

Caption: Simplified biological synthesis pathway of major prostaglandins.

The synthetic prostaglandins enabled by oxocyclopentyl chemistry have critical therapeutic applications:

  • Prostaglandin E1 (PGE1) , known as Alprostadil, is a vasodilator used to maintain a patent ductus arteriosus in newborns with congenital heart defects and to treat erectile dysfunction.[12][13] Misoprostol, a synthetic PGE1 analog, is used to prevent stomach ulcers and in obstetrics.[12]

  • Prostaglandin F2α (PGF2α) analogs (e.g., Latanoprost) are first-line treatments for glaucoma, reducing intraocular pressure.

  • Prostacyclin (PGI2) analogs (e.g., Epoprostenol) are potent vasodilators and inhibitors of platelet aggregation, used to treat pulmonary hypertension.

Beyond Prostaglandins: Other Oxocyclopentyl Compounds in Drug Discovery

While the prostaglandin pathway is the most prominent application, the oxocyclopentyl scaffold appears in other drug development contexts. Its ability to orient substituents and act as a rigid core is a valuable asset. For example, compounds incorporating a cyclopentyl ring have been developed as potent kinase inhibitors. One such compound, an 8-cyclopentyl-pyridopyrimidine derivative, showed potent inhibitory activity against cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), inducing apoptosis in tumor cells.[14]

Furthermore, research into 2-oxocycloalkylsulfonamides has revealed compounds with excellent fungicidal activities against pathogens like Botrytis cinerea and inhibitory activities against human tumor cell lines.[15] These examples demonstrate that while the specific acetic acid side chain of our topic compound directs it towards prostaglandin synthesis, the core oxocyclopentyl ring is a versatile platform for generating diverse bioactive molecules.

Key Experimental Protocols

Trustworthy and reproducible experimental methods are the bedrock of scientific advancement. Below are representative protocols for the synthesis of a key intermediate and a biological assay to evaluate the final product.

Protocol 1: Enantioselective Synthesis of the Corey Lactone Intermediate (Conceptual)

This protocol is a conceptual summary based on modern, highly efficient methods that have evolved from the original Corey synthesis. Recent advancements have enabled a one-pot, time-economical synthesis.[2][8]

Objective: To synthesize the chiral Corey lactone, establishing the key stereocenters of the prostaglandin core.

Methodology:

  • Reaction Setup: To a flame-dried, argon-purged reaction vessel, add the solvent (e.g., isopropanol) and the chiral catalyst (e.g., a diphenylprolinol silyl ether derivative).

  • Domino Reaction Initiation: Cool the mixture and add the starting materials: an α,β-unsaturated aldehyde (e.g., acrolein) and a silyl-protected cyclopentadiene derivative.

  • Michael/Michael Cascade: Allow the organocatalyst-mediated domino Michael/Michael reaction to proceed at the specified temperature (e.g., room temperature) for several hours. This key step forms the substituted cyclopentanone core in a highly enantioselective manner, setting three contiguous stereocenters.[3]

  • One-Pot Reduction: Without isolating the intermediate, introduce a stereoselective reducing agent (e.g., a bulky hydride like LiAlH(OtBu)₃) to reduce the ketone to the desired hydroxyl stereoisomer.

  • Lactonization and Deprotection: Introduce reagents to effect the reduction of the aldehyde group, which concomitantly triggers lactone formation. A final deprotection step (e.g., using a fluoride source to remove silyl ethers) yields the target Corey lactone.

  • Purification: After aqueous workup and extraction with an organic solvent (e.g., ethyl acetate), the crude product is purified by column chromatography on silica gel to yield the enantiomerically pure Corey lactone.

Self-Validation: The success of this synthesis is validated at each stage. The formation of the cyclopentanone intermediate can be monitored by TLC or LC-MS. The stereochemical outcome is confirmed by chiral HPLC and comparison of optical rotation to literature values. The final structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Prostaglandin E Receptor Functional Assay (cAMP Accumulation)

This protocol describes a cell-based assay to measure the functional activity of a synthesized PGE1 analog by quantifying its ability to stimulate cAMP production via EP receptor activation.[13]

Objective: To determine the potency (EC₅₀) of a synthetic prostaglandin E analog at its cognate G-protein coupled receptor (GPCR).

Methodology:

  • Cell Culture: Culture a suitable cell line endogenously expressing or recombinantly overexpressing the target prostaglandin E receptor (e.g., EP2 or EP4) in appropriate growth medium until confluent.

  • Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, remove the growth medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes.

  • Compound Addition: Prepare serial dilutions of the test compound (synthetic prostaglandin) and a reference agonist (e.g., PGE1). Add the compounds to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.

  • Data Analysis: Plot the measured signal (proportional to cAMP concentration) against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

Self-Validation: The assay includes positive controls (a known PGE1 standard) and negative controls (vehicle-only). The robustness of the assay is determined by calculating the Z'-factor, which should be > 0.5 for a reliable assay. The reproducibility of the EC₅₀ values across multiple experiments validates the findings.

Conclusion and Future Outlook

The comparison between this compound and other oxocyclopentyl compounds, particularly the Corey lactone, illuminates a fundamental principle in chemical synthesis and drug discovery: the strategic evolution of molecular complexity.

  • This compound is the humble starting point—a readily accessible scaffold providing the basic five-membered ring and a handle for elaboration. Its value is purely instrumental.

  • The Corey lactone is the sophisticated intermediate—a testament to the power of stereocontrolled synthesis, embodying the solution to the core chemical challenge of its target molecules. It represents a significant investment of synthetic effort but pays dividends in the control it affords for the final steps.

  • Other bioactive oxocyclopentyls , like kinase inhibitors, demonstrate the broader utility of the cyclopentane ring as a rigid scaffold for orienting pharmacophoric elements against diverse biological targets.

For researchers in the field, the choice of which oxocyclopentyl compound to use is entirely dictated by the synthetic goal. For the total synthesis of prostaglandins, the path through a Corey-type lactone intermediate remains the most logical and validated approach. For discovery programs targeting other proteins, the simple this compound could serve as a starting point for diversification and library synthesis. The enduring presence of this five-membered ring in both natural products and approved drugs ensures that the chemistry of oxocyclopentyl compounds will continue to be a fertile ground for innovation in science.

References

A Senior Application Scientist's Guide to the Synthesis of 2-(2-oxocyclopentyl)acetic Acid: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-oxocyclopentyl)acetic acid (CAS No: 1460-38-4, Molecular Formula: C₇H₁₀O₃) is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of complex organic scaffolds, particularly in the development of pharmaceutical agents.[1][2] Its structure, featuring both a ketone and a carboxylic acid, allows for a wide range of subsequent chemical modifications. This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for this compound, designed for researchers and drug development professionals. We will move beyond simple procedural lists to explore the mechanistic rationale, operational advantages, and potential drawbacks of each approach, supported by experimental data and detailed protocols.

Core Synthetic Strategies: An Overview

The synthesis of this compound can be broadly categorized into two strategic approaches. The first involves constructing the cyclopentanone ring from an acyclic precursor, while the second focuses on the functionalization of a pre-existing cyclopentanone ring.

G cluster_0 Synthetic Approaches cluster_1 Key Methodologies Acyclic Acyclic Precursors (e.g., Adipic Esters) Dieckmann Method 1: Dieckmann Condensation Acyclic->Dieckmann Ring Formation Cyclic Cyclic Precursors (e.g., Cyclopentanone) Alkylation Method 2: Direct Alkylation Cyclic->Alkylation C-C Bond Formation Michael Method 3: Michael Addition Cyclic->Michael C-C Bond Formation

Caption: High-level overview of the main synthetic strategies.

Method 1: The Dieckmann Condensation Approach

This classical ring-forming strategy employs an intramolecular condensation of a linear diester, typically derived from adipic acid, to construct the cyclopentanone ring.[3][4] The Dieckmann condensation is a powerful and reliable method for forming five- and six-membered rings.[5][6][7]

Mechanistic Rationale: The synthesis begins with the base-catalyzed intramolecular cyclization of diethyl adipate. The resulting enolate attacks the second ester group, forming a cyclic β-keto ester. This intermediate is then alkylated at the acidic α-carbon with an ethyl haloacetate. The final step involves acidic hydrolysis of the ester groups followed by decarboxylation to yield the target product. A "one-pot" variation of this process has been developed to improve efficiency and scalability.[8]

G start Diethyl Adipate step1 Dieckmann Condensation (Na, Toluene) start->step1 inter1 Cyclic β-Keto Ester Intermediate step1->inter1 step2 Alkylation (Ethyl Chloroacetate) inter1->step2 inter2 Alkylated Diester Intermediate step2->inter2 step3 Hydrolysis & Decarboxylation (Acid) inter2->step3 end This compound step3->end

Caption: Workflow for the Dieckmann condensation route.

Experimental Protocol (One-Pot Synthesis of Ethyl Ester Intermediate) [8]

  • Cyclization: To a 2L three-necked flask, add 200 mL of toluene and sodium metal (17.2 g, 0.749 mol). Heat the mixture to reflux with mechanical stirring until the sodium forms a fine sand-like dispersion.

  • Addition: Cool to 85°C, add 500 mL of toluene, and slowly add a mixture of diethyl adipate (150 mL, 0.749 mol), 5 mL of absolute ethanol, and 60 mL of toluene over approximately 1 hour. Maintain stirring for 6 hours.

  • Alkylation: Cool the reaction to 85°C and add ethyl chloroacetate (79.1 mL, 0.749 mol) dropwise, ensuring the temperature does not exceed 100°C. Continue stirring at 85°C for 3 hours.

  • Work-up: After cooling, the reaction mixture is washed with water, and the organic layer is concentrated.

  • Hydrolysis & Decarboxylation: The crude intermediate is then refluxed with concentrated hydrochloric acid to yield this compound.

  • Esterification (Optional): The resulting acid can be esterified by refluxing in absolute ethanol with a catalytic amount of sulfuric acid to produce ethyl 2-(2-oxocyclopentyl)acetate.[8][9]

Performance & Insights:

  • Yield: The overall yield for the ethyl ester is reported in the range of 55-60%.[8]

  • Advantages: This method is well-suited for large-scale production due to its "one-pot" nature, which minimizes intermediate isolation steps, and the use of readily available, low-cost starting materials.[8]

  • Disadvantages: The primary drawback is the use of metallic sodium, which requires stringent anhydrous conditions and careful handling. The reaction conditions involve elevated temperatures over extended periods.

Method 2: Alkylation of 2-Carbethoxycyclopentanone

This approach begins with a pre-formed cyclopentanone ring that already contains an activating ester group, which facilitates subsequent alkylation.

Mechanistic Rationale: The starting material, 2-ethoxycarbonyl-1-cyclopentanone, possesses a highly acidic proton between the two carbonyl groups. Deprotonation with a mild base like potassium carbonate generates a stabilized enolate. This nucleophile then readily undergoes an Sₙ2 reaction with an electrophile, such as a methyl bromoacetate. The resulting diester is then subjected to acidic hydrolysis and decarboxylation to afford the final product.

G start 2-Ethoxycarbonyl- 1-cyclopentanone step1 Alkylation (Methyl Bromoacetate, K₂CO₃) start->step1 inter1 Alkylated Diester Intermediate step1->inter1 step2 Hydrolysis & Decarboxylation (HCl) inter1->step2 end This compound step2->end G start Cyclopentanone step1 In Situ Enamine Formation (Morpholine, p-TsOH) start->step1 inter1 Enamine Intermediate step1->inter1 step2 Michael Addition (Methyl Acrylate) inter1->step2 inter2 Ester Intermediate (after hydrolysis of iminium) step2->inter2 step3 Alkaline Hydrolysis (NaOH) inter2->step3 end This compound step3->end

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(2-oxocyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Methodological Congruence

In the landscape of pharmaceutical development and chemical synthesis, 2-(2-oxocyclopentyl)acetic acid serves as a key intermediate whose purity and concentration are critical quality attributes. The quantification of this analyte demands analytical methods that are not only precise and accurate but also demonstrably reliable. Cross-validation—the systematic comparison of two distinct analytical methods—is the cornerstone of building confidence in analytical data.[1][2] It serves to verify the accuracy of a new method, ensure consistency across different techniques, and uncover potential matrix effects that might otherwise go unnoticed.[1]

This guide provides an in-depth, objective comparison of two orthogonal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize that a validated analytical procedure's objective is to demonstrate its fitness for the intended purpose.[3][4][5] We will explore the causality behind experimental choices, present detailed protocols, and offer a framework for selecting the most appropriate method for your specific application.

Analyte Profile: this compound

Before delving into the analytical methodologies, understanding the physicochemical properties of the target analyte is paramount.

  • Molecular Formula: C₇H₁₀O₃[6]

  • Molecular Weight: 142.15 g/mol [6]

  • Structure: Possesses both a ketone and a carboxylic acid functional group. The carboxylic acid moiety makes the molecule polar and non-volatile, which dictates the choice of analytical techniques.

  • pKa: Predicted to be around 4.36, indicating it is a weak acid.[7]

Caption: Chemical structure of this compound.

Candidate Analytical Methods: A Head-to-Head Comparison

The selection of an analytical method is a balance of sensitivity, selectivity, robustness, and practicality. For this compound, we compare a robust liquid chromatography method against a highly specific gas chromatography method.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse for the analysis of non-volatile organic acids.[8][9] It separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. Detection via UV is suitable for compounds with a chromophore; the ketone group in our analyte allows for detection at low wavelengths (~205-210 nm).[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: Standard GC is unsuitable for polar, non-volatile compounds like carboxylic acids. However, by converting the analyte into a volatile ester (e.g., a silyl ester), GC analysis becomes highly effective.[12][13] The coupling with a mass spectrometer provides exceptional selectivity and sensitivity, allowing for definitive identification based on the compound's mass spectrum.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of each method, based on established validation principles for similar organic acids. These parameters form the basis of the validation process as stipulated by ICH Q2(R2) guidelines.[14][15][16]

Parameter HPLC-UV GC-MS (with Derivatization) Justification & Rationale
Linearity (R²) > 0.998> 0.999Both methods are expected to show a strong linear relationship between concentration and response over a defined range.[14]
Accuracy (% Recovery) 98-102%97-103%Accuracy, the closeness to the true value, is typically assessed by spiking a known quantity of analyte into a matrix.[17] The multi-step derivatization in GC-MS can introduce slightly more variability.
Precision (%RSD) < 2.0%< 3.0%Precision reflects the method's reproducibility. HPLC-UV is generally more straightforward, leading to lower relative standard deviation (RSD). The additional derivatization step for GC-MS can increase variability.
Limit of Quantitation (LOQ) Low µg/mL rangeMid-to-high ng/mL rangeGC-MS is inherently more sensitive, allowing for the reliable quantification of the analyte at much lower concentrations.[13]
Selectivity / Specificity Moderate to HighVery HighHPLC-UV selectivity depends on chromatographic separation. Co-eluting impurities can interfere. GC-MS offers superior specificity, as it identifies compounds by both retention time and unique mass fragmentation patterns.[17]
Robustness HighModerateHPLC methods for organic acids are typically very robust. The GC-MS method's robustness depends heavily on the consistency and completeness of the derivatization reaction.[17]
Sample Throughput HighModerateThe sample preparation for HPLC-UV is often a simple "dilute and shoot." The mandatory derivatization step for GC-MS adds time and complexity to each analysis.

The Cross-Validation Workflow: Ensuring Data Equivalence

Cross-validation is a formal process to confirm that two different methods yield comparable results.[1][2] This is critical when, for example, transferring a method from a research setting (perhaps using GC-MS for high sensitivity) to a quality control lab (where a faster HPLC-UV method is preferred).

The workflow below illustrates the logical steps for a comprehensive cross-validation study.

cross_validation_workflow cluster_hplc Method A: HPLC-UV cluster_gcms Method B: GC-MS start Start: Define Acceptance Criteria (e.g., Results within ±10%) prep_samples Prepare Sample Set: - 3 Levels of QCs (LQC, MQC, HQC) - 6 Replicates per Level start->prep_samples split_samples Split Each Sample into Two Aliquots prep_samples->split_samples analyze_hplc Analyze Aliquot Set 1 with Validated HPLC-UV Method split_samples->analyze_hplc analyze_gcms Analyze Aliquot Set 2 with Validated GC-MS Method split_samples->analyze_gcms results_hplc Quantify Results [C]HPLC analyze_hplc->results_hplc compare Statistical Comparison: - Calculate % Difference for each pair - Paired t-test or Bland-Altman plot results_hplc->compare results_gcms Quantify Results [C]GCMS analyze_gcms->results_gcms results_gcms->compare pass Acceptance Criteria Met: Methods are Correlated compare->pass Yes fail Criteria Not Met: Investigate Discrepancy (e.g., Matrix Effects, Bias) compare->fail No

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

The following protocols are detailed, self-validating methodologies designed for robustness and reproducibility.

Protocol 1: HPLC-UV Method

This method is optimized for simplicity and throughput, making it ideal for routine quality control.

  • Instrumentation & Conditions:

    • HPLC System: A standard system with a quaternary pump, autosampler, and UV/Vis detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) (e.g., 80:20 v/v). The acidic mobile phase ensures the carboxylic acid is in its protonated form for consistent retention.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards covering the expected concentration range (e.g., 5 to 250 µg/mL).

    • Sample Preparation: Accurately weigh the test sample, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

  • Analysis & Quantification:

    • Inject the calibration standards to establish a calibration curve (Concentration vs. Peak Area). The acceptance criterion for linearity is typically a correlation coefficient (R²) ≥ 0.998.

    • Inject the prepared samples.

    • Quantify the analyte concentration in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: GC-MS Method (with Derivatization)

This method provides high selectivity and sensitivity, making it suitable for trace-level analysis or samples with complex matrices.

  • Instrumentation & Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp at 15°C/min to 250°C, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

    • MS Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring at least three characteristic ions of the derivatized analyte.

  • Derivatization, Standard, and Sample Preparation:

    • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Standard Stock Solution (1 mg/mL): Prepare as in the HPLC method, but use a volatile, aprotic solvent like anhydrous pyridine or acetonitrile.

    • Calibration Standards: Prepare serial dilutions in the chosen solvent.

    • Derivatization Procedure: a. Pipette 100 µL of each standard or sample solution into a GC vial. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 100 µL of BSTFA + 1% TMCS. d. Seal the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization. e. Cool to room temperature before injection.

  • Analysis & Quantification:

    • Inject 1 µL of the derivatized calibration standards to generate a calibration curve.

    • Inject the derivatized samples.

    • Quantify using the peak area of the primary monitored ion against the calibration curve.

Decision-Making Framework: Choosing the Right Tool

The choice between HPLC-UV and GC-MS is not merely about performance but also about purpose. The following logic diagram can guide your selection process.

decision_flowchart start Start: Need to Quantify This compound decision_sensitivity Is Ultra-High Sensitivity (ng/mL) Required? start->decision_sensitivity decision_matrix Is the Sample Matrix Complex or Prone to Interference? decision_sensitivity->decision_matrix No use_gcms Use GC-MS: Superior sensitivity and selectivity are critical. decision_sensitivity->use_gcms Yes decision_throughput Is High Sample Throughput a Priority? decision_matrix->decision_throughput No decision_matrix->use_gcms Yes use_hplc Use HPLC-UV: Robust, fast, and suitable for routine analysis. decision_throughput->use_hplc Yes decision_throughput->use_hplc No (Default Choice)

Caption: Decision logic for selecting an analytical method.

Conclusion

Both HPLC-UV and GC-MS are powerful and valid techniques for the quantification of this compound. HPLC-UV offers a robust, high-throughput solution ideal for quality control environments, while GC-MS provides unparalleled sensitivity and specificity, making it the method of choice for challenging matrices or trace-level analysis.

The ultimate confidence in any analytical data, especially within a regulated drug development framework, comes from a thorough validation and, where necessary, cross-validation. By demonstrating the congruence of results from two orthogonal methods, researchers and scientists can ensure the integrity and reliability of their data, underpinning critical decisions in the development lifecycle. The principles and protocols outlined in this guide provide a comprehensive framework for achieving this goal, adhering to the highest standards of scientific and regulatory rigor.[18][19]

References

A Comparative Guide to the Purity Assessment and Standards of 2-(2-oxocyclopentyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Prostaglandin Synthesis

2-(2-oxocyclopentyl)acetic acid, a key building block in the synthesis of prostaglandins and their analogues, demands rigorous purity control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] As a pharmaceutical starting material, its impurity profile can directly impact the quality of the resulting drug product. The International Council for Harmonisation (ICH) Q7 guideline for Good Manufacturing Practice (GMP) for APIs underscores the importance of controlling the quality of starting materials to ensure the consistent production of high-quality APIs.[4][5][6][7][8] This guide provides a comprehensive comparison of analytical techniques for the purity assessment of this compound, offering insights into the rationale behind experimental choices and providing detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis of Analytical Techniques for Purity Assessment

The selection of an appropriate analytical technique for purity assessment is contingent on the specific requirements of the analysis, including the nature of potential impurities, the desired level of sensitivity, and the analytical throughput. This section compares the most pertinent methods for this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[9][10][11] A stability-indicating HPLC method is particularly valuable as it can separate the main compound from its degradation products and process-related impurities.[9][10][12][13]

Causality Behind Experimental Choices:

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode for organic acid analysis due to its ability to separate compounds based on their hydrophobicity.[14] A C18 column is a standard choice, offering good retention and separation for moderately polar compounds.

  • UV Detection: The carboxylic acid and ketone functional groups in this compound provide chromophores that allow for detection in the low UV range (around 210 nm).[15]

  • Acidified Mobile Phase: An acidic mobile phase (e.g., using phosphoric or formic acid) is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.[16]

  • Gradient Elution: A gradient elution (varying the mobile phase composition during the run) is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

Experimental Protocol: Stability-Indicating RP-HPLC-UV Method

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Data Analysis:

    • Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard, using the area percent method for impurity profiling.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Accurate Weighing Dissolve Dissolution in Diluent Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Purity Calculation (Area % or vs. Standard) Integrate->Calculate Report Report Calculate->Report

Caption: Workflow for HPLC purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Elucidation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a relatively non-volatile compound like this compound, derivatization is necessary to increase its volatility and thermal stability.[17][18]

Causality Behind Experimental Choices:

  • Derivatization: A two-step derivatization involving methoximation followed by silylation is highly effective.[17] Methoximation protects the keto group from enolization, and silylation of the carboxylic acid group increases volatility.[17]

  • GC Separation: A non-polar or mid-polar capillary column (e.g., DB-5ms) provides good separation of the derivatized analytes.

  • Mass Spectrometric Detection: MS detection offers high sensitivity and, more importantly, provides structural information from the fragmentation patterns, which is invaluable for identifying unknown impurities.

Experimental Protocol: GC-MS Analysis with Derivatization

  • Instrumentation:

    • GC system coupled with a Mass Spectrometer (MS).

    • Autosampler and data system.

  • Derivatization Procedure:

    • Accurately weigh approximately 1 mg of the sample into a vial and lyophilize to remove any residual water.[17]

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37 °C for 90 minutes.[17]

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37 °C for 30 minutes.[17]

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 m/z.

  • Data Analysis:

    • Identify the main peak corresponding to the derivatized this compound.

    • Analyze other peaks for potential impurities by comparing their mass spectra with libraries (e.g., NIST) and fragmentation patterns.

    • Quantify purity based on the relative peak areas.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination Method

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[7][19] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[10][12]

Causality Behind Experimental Choices:

  • Internal Standard: An internal standard with a known purity and a signal that does not overlap with the analyte's signals is crucial for accurate quantification.[7] Maleic acid or dimethyl sulfone are suitable choices.[12]

  • Deuterated Solvent: A deuterated solvent (e.g., DMSO-d6) is used to dissolve the sample and the internal standard.

  • Relaxation Delay: A sufficiently long relaxation delay (D1) is essential to ensure complete relaxation of all protons, which is critical for accurate integration.

Experimental Protocol: Purity Determination by 1H-qNMR

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

    • NMR data processing software.

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio (>250:1).[12]

    • Use a calibrated 90° pulse and a long relaxation delay (e.g., 5 times the longest T1 value).

  • Data Processing and Analysis:

    • Process the spectrum (phasing and baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard (IS)

Logical Relationship of Purity Assessment Techniques

Purity_Assessment cluster_screening Initial Screening & Routine QC cluster_advanced In-depth Analysis & Reference Standard Characterization cluster_confirmation Confirmatory & Orthogonal Methods HPLC HPLC-UV (Purity, Impurity Profile) LCMS LC-MS (Impurity Identification) HPLC->LCMS Investigate unknown peaks Titration Titrimetry (Overall Acidity/Assay) qNMR qNMR (Absolute Purity, No Reference Standard Needed) Titration->qNMR Confirm assay value GCMS GC-MS (Volatile Impurities, Structural ID) GCMS->LCMS Cross-validate impurity structures qNMR->HPLC Qualify reference material

Caption: Interplay of analytical techniques for a comprehensive purity assessment.

Titrimetry: A Classic Method for Assay Determination

Acid-base titration is a straightforward and cost-effective method for determining the overall acidic content, which can be directly related to the purity of this compound.[8][13][20][21]

Causality Behind Experimental Choices:

  • Strong Base Titrant: A standardized solution of a strong base, such as sodium hydroxide (NaOH), is used to neutralize the carboxylic acid.[13]

  • Potentiometric Endpoint Detection: Using a pH electrode for potentiometric titration provides a more objective and accurate endpoint determination compared to colorimetric indicators.[11]

Experimental Protocol: Potentiometric Titration

  • Instrumentation:

    • Automatic titrator with a pH electrode.

    • Analytical balance.

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • High-purity water.

  • Procedure:

    • Accurately weigh approximately 150 mg of this compound into a beaker.

    • Dissolve the sample in about 50 mL of purified water.

    • Immerse the pH electrode and the titrator's dispensing tip into the solution.

    • Titrate with the standardized 0.1 M NaOH solution to the potentiometric endpoint (the inflection point of the titration curve).

  • Calculation:

    Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (W_sample * 10)

    Where:

    • V_NaOH = Volume of NaOH solution used (mL)

    • M_NaOH = Molarity of NaOH solution

    • MW_analyte = Molecular weight of this compound (142.15 g/mol )[2][22]

    • W_sample = Weight of the sample (g)

Purity Standards and Potential Impurities

As there is no specific pharmacopeial monograph for this compound in major pharmacopeias like the USP or EP, the purity standards should be established based on the principles outlined in ICH Q7 for pharmaceutical starting materials.[4][5][6][7][8] A typical purity requirement for such a key intermediate would be ≥98.5%, with specific limits for individual known and unknown impurities.

Potential Impurities:

The synthesis of this compound often involves a Dieckmann condensation, which can lead to specific process-related impurities.[23][24][25][26][27]

  • Starting Materials: Unreacted starting materials from the synthesis.

  • By-products of Dieckmann Condensation: Oligomers or other condensation products.[24]

  • Solvents: Residual solvents used in the synthesis and purification steps.

  • Degradation Products: Forced degradation studies (acidic/basic hydrolysis, oxidation, thermal, and photolytic stress) should be conducted to identify potential degradation products.[14][20][21][28][29]

Comparison with Alternative Prostaglandin Precursors

This compound is one of several key building blocks used in the synthesis of prostaglandins. Other important precursors include various substituted cyclopentenones and lactones.[1][26] Regardless of the specific precursor used, the overarching principle remains the same: high purity is paramount. The presence of isomeric or other impurities in any of these starting materials can lead to the formation of difficult-to-separate related substances in the final API, compromising its quality and safety. The analytical strategies outlined in this guide are broadly applicable to these alternative precursors, with necessary adjustments to the specific methodologies.

Conclusion

A multi-faceted approach is essential for the comprehensive purity assessment of this compound. HPLC serves as the primary tool for routine purity and impurity analysis, while GC-MS is invaluable for identifying volatile impurities and for structural elucidation. qNMR offers a powerful method for absolute purity determination, particularly for the qualification of reference standards. Titrimetry provides a simple and accurate assay method. By employing a combination of these techniques and adhering to the principles of analytical method validation as outlined by ICH, researchers and manufacturers can ensure the high quality and consistency of this critical prostaglandin precursor.

References

A Senior Application Scientist's Guide to In-Vitro Testing of 2-(2-oxocyclopentyl)acetic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in-vitro evaluation of 2-(2-oxocyclopentyl)acetic acid. Drawing upon established protocols for structurally related compounds, we present a series of comparative assays to elucidate its potential anti-inflammatory and anti-cancer properties. This document is designed to be a practical, in-depth resource, explaining not just the "how" but the "why" behind each experimental choice.

Introduction to this compound and its Analogs

This compound is a synthetic organic compound featuring a cyclopentanone ring, a structure reminiscent of prostaglandins, which are potent lipid autacoids involved in a myriad of physiological and pathological processes. Specifically, it shares structural similarities with cyclopentenone prostaglandins (cyPGs), such as Prostaglandin A1 (PGA1) and 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), which are known to possess significant anti-inflammatory and anti-neoplastic activities.[1][2] This structural analogy forms the scientific basis for the in-vitro testing protocols detailed in this guide. We will compare the performance of this compound against PGA1 and 15d-PGJ₂ to benchmark its activity and understand its potential mechanisms of action.

Section 1: Comparative Cytotoxicity Assessment in Cancer Cell Lines

A primary screening step for any potential anti-cancer therapeutic is the assessment of its cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for evaluating cell viability.[3][4][5][6] This assay measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to purple formazan crystals.[4]

Comparative Compounds:
  • Test Compound: this compound

  • Comparator 1: 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) - A well-characterized cyPG with known pro-apoptotic and anti-proliferative effects on various cancer cell lines.[7][8]

  • Comparator 2: Prostaglandin A1 (PGA1)

Recommended Cell Lines:
  • A549 (Human Lung Carcinoma): A widely used cell line for studying anti-cancer agents.

  • HT-29 (Human Colorectal Adenocarcinoma): Representative of a common cancer type where prostaglandins have been implicated.[8][9][10][11]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate A549 or HT-29 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, 15d-PGJ₂, and PGA1 in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Expected Data and Comparison
CompoundCell LineIncubation Time (h)IC₅₀ (µM)Source(s)
This compound A54948To be determined-
This compound HT-2948To be determined-
15d-PGJ₂ A54948~10-20[6][7][12]
15d-PGJ₂ HT-2972~25[9]
PGA1 HT-2972>50-

Note: IC₅₀ values are highly dependent on experimental conditions and should be determined empirically.

Underlying Mechanism: Apoptosis Induction

The cytotoxic effects of cyclopentenone prostaglandins like 15d-PGJ₂ are often mediated through the induction of apoptosis. This can occur through various signaling pathways, including the activation of MAPKs (mitogen-activated protein kinases) and the tumor suppressor p53.[13]

PG 15d-PGJ₂ ROS ROS Generation PG->ROS MAPK MAPK Activation (JNK, p38) ROS->MAPK p53 p53 Activation MAPK->p53 Bax Bax (Pro-apoptotic) p53->Bax Apoptosis Apoptosis Bax->Apoptosis

15d-PGJ₂ Apoptosis Pathway

Section 2: Comparative Anti-Inflammatory Activity Assessment

Given the structural similarity to prostaglandins, this compound may possess anti-inflammatory properties. A key indicator of inflammation at the cellular level is the production of nitric oxide (NO) by macrophages upon stimulation with lipopolysaccharide (LPS). The Griess assay provides a simple and sensitive method to measure nitrite, a stable and nonvolatile breakdown product of NO.[12][14][15]

Comparative Compounds:
  • Test Compound: this compound

  • Comparator 1: Prostaglandin A1 (PGA1) - Known to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[16][17]

  • Comparator 2: 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂)

Recommended Cell Line:
  • RAW 264.7 (Murine Macrophage): A standard cell line for studying inflammatory responses.[18][19][20]

Experimental Protocol: Griess Assay for Nitric Oxide Production
  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound, PGA1, and 15d-PGJ₂ for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. Include a negative control (no LPS) and a vehicle control.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production for each compound.

Expected Data and Comparison
CompoundCell LineLPS StimulationIC₅₀ for NO Inhibition (µM)Source(s)
This compound RAW 264.71 µg/mLTo be determined-
PGA1 RAW 264.71 µg/mL~20-40[16]
15d-PGJ₂ RAW 264.71 µg/mL~5-15[18]

Note: IC₅₀ values are highly dependent on experimental conditions and should be determined empirically.

Underlying Mechanism: Inhibition of Inflammatory Signaling

PGA1 exerts its anti-inflammatory effects by inhibiting the activation of NF-κB.[16][17] This transcription factor is a master regulator of pro-inflammatory gene expression. PGA1 prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus.

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation PGA1 PGA1 PGA1->IKK Inhibition

PGA1 Inhibition of NF-κB Pathway

Section 3: Comparative Assessment of Cell Migration Inhibition

Cell migration is a critical process in cancer metastasis. The wound healing or "scratch" assay is a straightforward and widely used method to assess the effect of compounds on collective cell migration in vitro.[9][10]

Comparative Compounds:
  • Test Compound: this compound

  • Comparator 1: 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) - Known to inhibit cancer cell migration.[13][14][16]

  • Comparator 2: Prostaglandin A1 (PGA1)

Recommended Cell Lines:
  • A549 (Human Lung Carcinoma): A model for studying metastatic lung cancer.[15][21][22][23][24]

  • HT-29 (Human Colorectal Adenocarcinoma): Relevant for investigating metastasis in colon cancer.[1][25][26][27][28]

Experimental Protocol: Wound Healing Assay
  • Cell Seeding: Plate cells in a 6-well plate and grow to a confluent monolayer.

  • Scratch Creation: Create a "scratch" in the monolayer using a sterile p200 pipette tip.

  • Washing: Wash the wells with PBS to remove dislodged cells.

  • Compound Treatment: Add fresh medium containing the test compounds at their non-toxic concentrations (determined from the MTT assay).

  • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, and 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.

Expected Data and Comparison
Compound (Concentration)Cell LineTime (h)% Wound Closure InhibitionSource(s)
This compound A54924To be determined-
This compound HT-2924To be determined-
15d-PGJ₂ (30 µM) Thyroid Carcinoma Cells24~35%[13][14][16]
PGA1 A54924To be determined-

Note: The extent of inhibition is concentration and cell-type dependent.

Experimental Workflow

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-4 Seed Seed Cells Scratch Create Scratch Treat Add Compounds Scratch->Treat Image0 Image (0h) Treat->Image0 Image24 Image (24h) Image0->Image24 Image48 Image (48h) Image24->Image48 Analyze Analyze Data Image48->Analyze

Wound Healing Assay Workflow

Conclusion

This guide provides a foundational framework for the in-vitro characterization of this compound. By employing these standardized and comparative protocols, researchers can generate robust and reproducible data to assess its potential as an anti-inflammatory or anti-cancer agent. The inclusion of well-characterized prostaglandin analogs as comparators will allow for a meaningful interpretation of the results and provide insights into the compound's mechanism of action. Further investigations into specific molecular targets and signaling pathways will be crucial for its continued development as a potential therapeutic.

References

Comparing the reactivity of "2-(2-oxocyclopentyl)acetic acid" with similar ketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2-(2-oxocyclopentyl)acetic Acid

This guide provides a comprehensive comparison of the chemical reactivity of this compound against structurally similar ketones. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the fundamental principles governing reactivity. We will dissect the structural and electronic features of the target molecule and compare its performance in key chemical transformations against relevant benchmarks, including cyclopentanone, cyclohexanone, and an acyclic analogue, levulinic acid.

Introduction: The Unique Duality of a β-Keto Acid

This compound is a fascinating bifunctional molecule. It combines the characteristic reactivity of a five-membered cyclic ketone with the properties of a carboxylic acid. This unique arrangement, specifically a β-keto acid, introduces reactivity pathways not available to simple ketones. Understanding these nuances is critical for its application in complex organic synthesis, where it can serve as a versatile building block for bicyclic systems and other intricate molecular architectures. This guide will explore its reactivity in enolization, aldol reactions, and Michael additions, while also highlighting its defining decarboxylation reaction.

Part 1: Foundational Principles of Reactivity

Before delving into specific reactions, it is crucial to understand the structural and electronic factors that govern the reactivity of this compound and its counterparts.

Structural & Electronic Influences

The reactivity of a ketone is primarily dictated by the electrophilicity of its carbonyl carbon and the steric accessibility of that carbon to incoming nucleophiles.[1][2] Alkyl groups, being electron-donating, reduce the partial positive charge on the carbonyl carbon, thus decreasing its reactivity compared to aldehydes.[3][4][5]

  • Ring Strain in Cyclopentanone: Cyclic ketones exhibit unique reactivity profiles. Cyclopentanone is more reactive than its acyclic or six-membered counterparts (cyclohexanone) in reactions involving a change in hybridization from sp² to sp³. This is attributed to angle strain; the sp²-hybridized carbonyl carbon prefers a 120° bond angle, which is poorly accommodated in the five-membered ring. Nucleophilic addition allows the carbon to become sp³-hybridized (ideal angle ~109.5°), relieving some of this strain.[6]

  • The Acetic Acid Moiety: The carboxymethyl substituent at the α-position of this compound introduces two powerful effects:

    • Inductive Effect: The carboxylic acid group is strongly electron-withdrawing. This effect propagates through the sigma bonds, pulling electron density away from the carbonyl carbon and increasing its electrophilicity, making it more susceptible to nucleophilic attack.[1]

    • Intramolecular Potential: The proximity of the acidic proton and the ketone carbonyl creates a perfect storm for intramolecular catalysis and, most importantly, for decarboxylation upon heating, a classic reaction of β-keto acids.[7][8][9]

The interplay of these factors—ring strain, inductive effects, and the potential for intramolecular reactions—sets this compound apart from simpler ketones.

Diagram 1: Comparative Analysis Workflow

A Target Molecule This compound C Structural & Electronic Analysis - Ring Strain - Inductive Effects - Steric Hindrance A->C B Comparative Ketones (Cyclopentanone, Cyclohexanone, Levulinic Acid) B->C D Reactivity Comparison C->D E Enolization & Enolate Formation D->E F Aldol Reactions D->F G Michael Additions D->G H Decarboxylation D->H I Conclusion (Unique Reactivity Profile) E->I F->I G->I H->I

Caption: Workflow for comparing ketone reactivity.

Part 2: Comparative Reactivity in Key Transformations

We will now examine the behavior of this compound in several fundamental ketone reactions, using cyclopentanone and other analogues as a baseline.

Enolization and α-Proton Acidity

The formation of an enol or enolate is the first step in many crucial ketone reactions.[10] This process can be catalyzed by either acid or base.[11] The acidity of the α-protons determines the ease of enolate formation.

  • This compound: This molecule has two distinct sets of α-protons (at C2 and C5). The protons at the C5 position are expected to be significantly more acidic than those in cyclopentanone due to the electron-withdrawing inductive effect of the neighboring carboxymethyl group. The proton at C2 is also activated by both the ketone and the carboxylic acid.

  • Cyclopentanone: Serves as a baseline. Its α-protons are moderately acidic (pKa ≈ 19-20 in DMSO).

  • Comparison: The enhanced acidity of the α-protons in this compound means that enolate formation can be achieved under milder basic conditions compared to cyclopentanone. However, the presence of the acidic carboxylic acid proton complicates base-catalyzed reactions, as it will be deprotonated first. Therefore, it is common practice to convert the acid to an ester before performing base-mediated enolate chemistry.

Diagram 2: Base-Catalyzed Enolate Formation

cluster_0 Keto Form cluster_1 Enolate Anion Keto R-CH₂-C(=O)-R' Enolate R-CH=C(O⁻)-R' Keto->Enolate + B⁻ - BH Enolate->Keto + BH - B⁻

Caption: Equilibrium of Keto and Enolate forms under basic conditions.

Aldol and Related Condensation Reactions

The aldol reaction is a cornerstone of C-C bond formation.[12] Cyclopentanone readily undergoes self-condensation under both acidic and basic conditions.[13][14]

  • This compound (as methyl ester): The corresponding methyl ester, methyl 2-(2-oxocyclopentyl)acetate, is an excellent substrate for directed aldol reactions. The more acidic C5 proton can be selectively deprotonated to form a specific enolate, which can then react with an aldehyde or another ketone.

  • Intramolecular Potential: Under forcing conditions, after conversion to a suitable derivative (e.g., an acyl chloride), an intramolecular aldol-type condensation (Dieckmann condensation if an ester) could be envisioned, leading to the formation of a bicyclo[3.3.0]octane ring system. This provides a synthetic route to complex bicyclic structures that is not possible with simple cyclopentanone.[15]

Data Summary Table 1: Comparative Aldol Reaction Yields

ReactantReaction TypeCatalystProductTypical YieldReference
CyclopentanoneSelf-CondensationSO₃H-APGDimer & Trimer85.5% conversion[12]
Cyclopentanone + ValeraldehydeCrossed-AldolHydrotalcite2-pentylidenecyclopentanone~90%[16]
Methyl 2-(2-oxocyclopentyl)acetateDirected Crossed-AldolLDA, then BenzaldehydeMethyl 2-(5-benzylidene-2-oxocyclopentyl)acetateGood (Expected)-
Diethyl 3-oxoadipateIntramolecular (Dieckmann)NaOEtEthyl 2-oxocyclopentanecarboxylateHigh-
Michael Addition

Enolates from ketones can act as nucleophiles in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds.[17][18]

  • Performance Comparison: The enolate derived from 2-(2-oxocyclopentyl)acetate is a "soft" nucleophile, well-suited for Michael additions. Its reactivity would be comparable to that of other stabilized enolates (e.g., from β-keto esters). Pre-forming the lithium enolate with a strong base like LDA ensures the reaction proceeds cleanly.[19] This allows for the controlled formation of a 1,5-dicarbonyl compound, a highly versatile synthetic intermediate.

Decarboxylation: The Defining Reaction

The most significant difference in reactivity is the facile decarboxylation of this compound upon heating. As a β-keto acid, it can adopt a cyclic, six-membered transition state, allowing for the concerted loss of CO₂ to form an enol, which then tautomerizes to cyclopentanone.[7][8] Simple ketones like cyclopentanone and cyclohexanone do not undergo this reaction.

This reaction is synthetically powerful and proceeds under relatively mild conditions (often just heating in a suitable solvent). The rate of decarboxylation can be influenced by the stability of the enol intermediate and the steric environment.[20][21]

Diagram 3: Mechanism of β-Keto Acid Decarboxylation

Reactant β-Keto Acid (Cyclic Conformation) TS [Six-Membered Transition State]‡ Reactant->TS Heat (Δ) Enol Enol Intermediate TS->Enol - CO₂ Product Ketone Product (Cyclopentanone) Enol->Product Tautomerization

Caption: Decarboxylation proceeds via a cyclic transition state.

Part 3: Experimental Protocols

To provide a practical basis for comparison, two key experimental protocols are detailed below. These are designed to be self-validating and highlight the unique reactivity discussed.

Protocol 1: Comparative Aldol Condensation

Objective: To compare the rate and yield of a crossed-aldol condensation using cyclopentanone versus methyl 2-(2-oxocyclopentyl)acetate.

Rationale: This protocol uses benzaldehyde as a standard electrophile and a strong, non-nucleophilic base (LDA) to pre-form the enolate. This "directed" approach prevents self-condensation and allows for a clean comparison of the nucleophilicity of the two different enolates. The ester of the target molecule is used to avoid the complication of the acidic proton.

Materials:

  • Cyclopentanone

  • Methyl 2-(2-oxocyclopentyl)acetate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Anhydrous MgSO₄

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • LDA Preparation: Cool the flask to -78 °C (dry ice/acetone bath). Add anhydrous THF (50 mL), followed by diisopropylamine (1.1 eq). Slowly add n-BuLi (1.05 eq) dropwise via syringe, keeping the temperature below -70 °C. Stir for 30 minutes at -78 °C.

  • Enolate Formation: In a separate flask, prepare a solution of the ketone substrate (cyclopentanone OR methyl 2-(2-oxocyclopentyl)acetate, 1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Aldol Addition: Add freshly distilled benzaldehyde (1.0 eq) dropwise to the enolate solution at -78 °C. The yellow color of the enolate should fade. Stir the reaction mixture for 2 hours at -78 °C.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL). Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Analysis: Filter the drying agent and concentrate the solvent under reduced pressure. Analyze the crude product by ¹H NMR and TLC to determine the conversion and yield of the aldol addition product. The product can be further purified by column chromatography.

Protocol 2: Thermal Decarboxylation of this compound

Objective: To demonstrate the characteristic decarboxylation of a β-keto acid.

Rationale: This protocol uses simple heating in a suitable solvent to effect the loss of CO₂. The progress of the reaction can be monitored by observing the evolution of CO₂ gas. The identity of the product (cyclopentanone) confirms the reaction pathway.

Materials:

  • This compound

  • Toluene or Xylene

  • Mineral oil bubbler

  • Standard laboratory glassware for reflux.

Procedure:

  • Setup: Place this compound (1.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add toluene (20 mL).

  • Gas Monitoring: Attach a mineral oil bubbler to the top of the reflux condenser to visualize gas evolution (CO₂).

  • Reaction: Heat the mixture to reflux (approx. 110 °C for toluene).

  • Monitoring: Stir the reaction at reflux. The evolution of CO₂ should be observed in the bubbler. Monitor the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent) until the starting material spot has disappeared. This typically takes 1-3 hours.

  • Workup & Analysis: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure. The remaining liquid is crude cyclopentanone. Confirm its identity using ¹H NMR and/or IR spectroscopy (presence of a strong C=O stretch around 1745 cm⁻¹ and absence of carboxylic acid O-H and C=O stretches).

Conclusion

This compound exhibits a rich and distinct reactivity profile that sets it apart from simple cyclic or acyclic ketones. While it participates in standard ketone chemistry such as aldol and Michael reactions—often with enhanced reactivity due to electronic activation from the acid moiety—its defining characteristic is its behavior as a β-keto acid. The ability to undergo facile thermal decarboxylation provides a powerful synthetic tool for generating a cyclopentanone ring from a more complex precursor. This dual nature makes it a highly valuable and versatile intermediate for synthetic chemists aiming to construct complex molecular frameworks.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-oxocyclopentyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of 2-(2-oxocyclopentyl)acetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in established safety principles and regulatory guidelines, tailored to the specific hazard profile of this compound.

Understanding the Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2] Therefore, all handling and disposal procedures must be designed to minimize direct contact and aerosol generation.

Key Hazard Information:

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Respiratory IrritationH335May cause respiratory irritation.[1][2]

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is crucial to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE).

Essential PPE:

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 are mandatory.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.

  • Body Protection: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: While not typically necessary for small-scale operations in a well-ventilated area, a NIOSH-approved respirator may be required for handling large quantities or in case of a spill.[3]

Work Area Preparation:

  • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[4][5]

  • Have a chemical spill kit readily available.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]

Step 1: Waste Segregation

  • Do not mix this compound waste with other waste streams, particularly incompatible chemicals such as strong bases or oxidizing agents.[8] Mixing waste can lead to dangerous reactions and complicates the disposal process.

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated waste container.

Step 2: Waste Container Selection and Labeling

  • Choose a container that is compatible with acidic organic compounds. A high-density polyethylene (HDPE) or glass container is recommended.[7]

  • The container must be in good condition, with a secure, leak-proof screw-on cap.[8]

  • Label the container clearly with the words "Hazardous Waste ".[9][10] The label must also include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date when the first waste was added to the container.

    • An appropriate hazard warning, such as a pictogram for "Irritant".[9]

Step 3: Accumulation of Waste

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10] The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep the waste container closed at all times, except when adding waste.[8][11]

Step 4: Disposal Request and Pickup

  • Once the waste container is full or has been in accumulation for the maximum allowed time (check your institution's specific guidelines, but typically not exceeding one year for academic labs), arrange for its disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[12]

  • Never dispose of this compound down the drain or in the regular trash.[3]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills (less than 100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial acid spill neutralizer.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.[13]

    • Dispose of all contaminated materials as hazardous waste.

  • Large Spills (greater than 100 mL):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the door to the affected area to contain vapors.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Do Not Mix with Incompatibles) ppe->segregate container Select Compatible Container (HDPE or Glass) segregate->container label Label Container as 'Hazardous Waste' with Chemical Name and Date container->label store Store in Satellite Accumulation Area (SAA) label->store spill Spill Occurs store->spill full Container Full or Time Limit Reached? store->full small_spill Small Spill (<100 mL) Absorb, Collect, Clean spill->small_spill Small large_spill Large Spill (>100 mL) Evacuate and Call EHS spill->large_spill Large small_spill->store full->store No ehs Contact EHS for Pickup full->ehs Yes end Proper Disposal ehs->end

Caption: Decision workflow for the disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-oxocyclopentyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent, including 2-(2-oxocyclopentyl)acetic acid, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure. Our goal is to foster a laboratory environment where safety is not just a requirement, but an intrinsic part of our scientific culture.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that form the basis of our safety protocols. Understanding these hazards is the critical first step in mitigating risk. The compound is an irritant, and its hazard profile dictates the minimum required PPE for safe handling.[1][2]

Hazard ClassGHS Hazard CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[1][3]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1][3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][3]

These classifications indicate that the primary routes of exposure are through skin contact, eye contact, and inhalation of dust or aerosols.[4] Therefore, our PPE strategy must create a comprehensive barrier against these entry points.

The First Line of Defense: Engineering Controls

Before any discussion of PPE, it is crucial to emphasize the role of engineering controls. PPE should be considered the last line of defense, used in conjunction with, not in place of, more effective control measures.[5]

  • Chemical Fume Hood: All handling of solid this compound and any procedure that could generate dust or aerosols must be performed inside a certified chemical fume hood.[6] This is the most critical step in preventing respiratory exposure.[5] Verify that the fume hood has a current inspection certification and is functioning correctly before beginning any work.[6]

Mandatory PPE Ensemble: A Detailed Protocol

When handling this compound, a standard ensemble of PPE is required at all times. The following provides a step-by-step guide for its selection and use.

Eye and Face Protection: Shielding from Irritation

Because this chemical causes serious eye irritation (H319), protecting the eyes is non-negotiable.[1][3]

  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear tight-sealing chemical splash goggles that conform to ANSI Z.87.1 standards to provide a seal around the eyes.[6][7] This prevents entry of not only direct splashes but also airborne particles.

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution or transfer), a face shield must be worn in addition to chemical splash goggles.[6][8] The face shield provides a secondary layer of protection for the entire face.

Hand and Body Protection: Preventing Skin Contact

To comply with the H315 "Causes skin irritation" warning, a robust barrier for the skin is essential.[1][3]

  • Gloves: Chemical-resistant gloves are mandatory. Disposable nitrile gloves are a suitable choice for incidental contact.[6][8]

    • Protocol: Before use, always inspect gloves for any signs of degradation or punctures. Don two pairs of gloves (double-gloving) if handling higher concentrations or for prolonged periods. If a glove becomes contaminated, remove it immediately following the proper doffing procedure, wash your hands, and don a new glove.[6]

  • Lab Coat: A clean, fully buttoned lab coat made of a chemical-resistant material must be worn to protect street clothes and underlying skin.[6][7]

  • Apparel: Full-length pants and fully enclosed shoes made of a non-porous material are required.[6] Open-toed shoes, sandals, or porous athletic shoes offer no protection and are not permitted in the laboratory.

Respiratory Protection: A Contingency Measure

As stated, all work should be conducted in a fume hood to prevent inhalation.[6] In the rare event that engineering controls are insufficient or fail, respiratory protection may be required.

  • Respirator: A NIOSH-approved respirator with the appropriate particulate filter may be necessary if dust levels cannot be controlled.[6][9] Use of a respirator requires prior medical clearance, fit-testing, and training under your institution's respiratory protection program.

Operational Workflow: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Donning_Sequence cluster_donning Donning PPE (Clean Area) Don_Start Start LabCoat 1. Lab Coat (Button completely) Don_Start->LabCoat Goggles 2. Goggles & Face Shield (Adjust for snug fit) LabCoat->Goggles Gloves 3. Gloves (Pull over lab coat cuffs) Goggles->Gloves Don_End Enter Work Area Gloves->Don_End

Caption: Correct sequence for donning PPE before handling chemicals.

PPE_Doffing_Sequence cluster_doffing Doffing PPE (At Exit of Work Area) Doff_Start Start Gloves_Off 1. Gloves (Avoid skin contact with outside of glove) Doff_Start->Gloves_Off Goggles_Off 2. Goggles & Face Shield (Handle by straps) Gloves_Off->Goggles_Off LabCoat_Off 3. Lab Coat (Roll inside-out) Goggles_Off->LabCoat_Off Wash 4. Wash Hands Thoroughly LabCoat_Off->Wash

Caption: Correct sequence for doffing PPE to prevent contamination.

Disposal and Decontamination Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, are considered hazardous waste.[6] These items must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[6][10]

  • Decontamination: After handling is complete, wipe down the work surface in the fume hood and any contaminated equipment with an appropriate solvent and cleaning agent.

  • Empty Containers: Empty containers must also be disposed of as hazardous waste in accordance with institutional and local regulations.[11]

By adhering to these detailed protocols, you ensure not only your own safety but also that of your colleagues and the integrity of your research. This disciplined approach to chemical handling is the bedrock of a successful and responsible scientific endeavor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.